[4-(1H-Pyrrol-1-yl)phenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-8,13H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQQPLUFBVYLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344785 | |
| Record name | [4-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-51-1 | |
| Record name | [4-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical properties of [4-(1H-Pyrrol-1-yl)phenyl]methanol
Technical Monograph: Physicochemical Profiling of [4-(1H-Pyrrol-1-yl)phenyl]methanol
Executive Summary
This compound (CAS: 143426-51-1) is a bifunctional heterocyclic intermediate critical to the synthesis of conducting polymers, electrochromic materials, and pharmacologically active agents.[1][2] Structurally, it consists of an electron-rich pyrrole ring N-linked to a benzyl alcohol moiety. This unique architecture provides two distinct reaction manifolds: the pyrrole ring allows for oxidative electropolymerization (at the
This guide provides a rigorous analysis of its physical properties, synthesis protocols, and handling requirements, designed for researchers in medicinal chemistry and materials science.
Chemical Identity & Structural Analysis
The molecule exhibits a "push-pull" electronic character where the nitrogen lone pair of the pyrrole ring participates in aromaticity, while the phenyl ring acts as a spacer connecting the electroactive head (pyrrole) to the functional tail (methanol).
| Attribute | Technical Detail |
| IUPAC Name | This compound |
| Common Synonyms | 4-(1H-Pyrrol-1-yl)benzyl alcohol; 1-(4-Hydroxymethylphenyl)pyrrole |
| CAS Registry Number | 143426-51-1 |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| SMILES | C1=CN(C=C1)C2=CC=C(C=C2)CO |
| InChI Key | LQQQPLUFBVYLRE-UHFFFAOYSA-N |
Physical Properties
The following data consolidates experimental values and high-confidence predictive models.
| Property | Value / Description | Source / Context |
| Physical State | Solid (Crystalline powder) | Experimental observation [1] |
| Color | Off-white to beige | Darkens upon oxidation |
| Melting Point | 102 – 105 °C | Experimental [1][2] |
| Boiling Point | ~302 °C (Predicted) | Decomposition likely prior to BP |
| Solubility (High) | DMSO, Methanol, Ethanol, DCM, Ethyl Acetate | Lipophilic/Polar organic solvents |
| Solubility (Low) | Water, Hexanes | Hydrophobic aromatic core dominates |
| LogP (Octanol/Water) | 2.2 ± 0.2 | Predicted (Consensus) [3] |
| pKa | ~14.8 (Hydroxyl group) | Weakly acidic (Alcohol) |
Causality of Solubility: The molecule's lipophilicity is driven by the N-phenylpyrrole core. While the hydroxymethyl group offers hydrogen bonding capability, it is insufficient to solubilize the bulky aromatic system in water. Consequently, polar aprotic solvents (DMSO) or chlorinated solvents (DCM) are required for solution-phase chemistry.
Synthesis & Purification Protocol
The most robust synthetic route is the Clauson-Kaas reaction , which involves the condensation of 4-aminobenzyl alcohol with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
Reagents:
-
Precursor: 4-Aminobenzyl alcohol (1.0 eq)
-
Reagent: 2,5-Dimethoxytetrahydrofuran (1.1 eq)
-
Solvent/Catalyst: Glacial Acetic Acid (Reagent grade)
-
Workup: Dichloromethane (DCM), Sodium Bicarbonate (NaHCO₃), Brine.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzyl alcohol in glacial acetic acid.
-
Addition: Add 2,5-dimethoxytetrahydrofuran dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (~118°C) for 1–2 hours. The solution will darken (amber/brown) as the pyrrole ring forms.
-
Quench: Cool the reaction mixture to room temperature. Pour into ice-cold water.
-
Extraction: Extract the aqueous mixture with DCM (3x).
-
Wash: Wash the combined organic layers with saturated NaHCO₃ (to neutralize acetic acid) until effervescence ceases, followed by brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: The crude residue is often a brown oil or solid. Purify via flash column chromatography (Silica gel; Eluent: Hexane/Ethyl Acetate gradient, typically 4:1 to 2:1).
Synthesis Workflow Diagram
Caption: Workflow for the Clauson-Kaas synthesis of this compound, highlighting critical isolation steps.
Characterization Standards
To validate the identity of the synthesized compound, the following spectroscopic signals must be observed.
-
¹H NMR (CDCl₃, 400 MHz):
- 7.45 (d, 2H): Phenyl protons (meta to pyrrole).
- 7.38 (d, 2H): Phenyl protons (ortho to pyrrole).
-
7.10 (t, 2H): Pyrrole
-protons (C2-H, C5-H). -
6.35 (t, 2H): Pyrrole
-protons (C3-H, C4-H). - 4.75 (s, 2H): Benzylic methylene (-CH ₂OH).
- ~1.8 (br s, 1H): Hydroxyl proton (-OH), varies with concentration.
-
Mass Spectrometry (ESI/EI):
-
Molecular Ion (M+): 173.1 m/z.
-
-
IR Spectroscopy:
-
~3300–3400 cm⁻¹: Broad O-H stretch.
-
~3100 cm⁻¹: Aromatic C-H stretch.
-
~730 cm⁻¹: Pyrrole ring breathing mode.
-
Handling, Stability & Safety
Stability Profile
-
Oxidation Sensitivity: The pyrrole ring is electron-rich and susceptible to oxidative polymerization (forming polypyrrole "blacks") if exposed to air and light for extended periods.
-
Acid Sensitivity: While the pyrrole ring is stable in weak acids, strong mineral acids can induce polymerization or decomposition.
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.
-
Container: Amber glass vials to protect from light.
Safety Hazards (GHS Classification)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and handling.
Applications in Research
-
Conducting Polymers: The compound serves as a monomer for electropolymerization. The resulting polymer contains pendant hydroxymethyl groups, allowing for post-polymerization functionalization (e.g., attaching biosensors or chromophores).
-
Medicinal Chemistry: Used as a scaffold for designing non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors where the pyrrole acts as a bioisostere for other heterocycles.
-
Supramolecular Chemistry: The alcohol group allows the molecule to be tethered to surfaces (e.g., silica, gold) to create pyrrole-modified interfaces for sensing applications.
References
-
ChemicalBook. (2024).[2] this compound Properties and Melting Point Data. Retrieved from
-
PubChem. (2024). Compound Summary: this compound (CID 599478). National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2024). Product Specification: this compound, 97%. Retrieved from
-
Joshi, D. R., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. Retrieved from
-
Rhenium Bio Science. (2024). Catalog Entry: this compound.[1][3] Retrieved from
Sources
[4-(1H-Pyrrol-1-yl)phenyl]methanol structure elucidation
Executive Summary
This technical guide provides a comprehensive framework for the structural elucidation of [4-(1H-Pyrrol-1-yl)phenyl]methanol (CAS: 158047-38-0).[1] As a bifunctional scaffold containing an electron-rich pyrrole ring and a reactive benzylic alcohol, this molecule serves as a critical building block in the synthesis of conducting polymers, electro-optical materials, and pharmaceutical intermediates.
The following protocol details the synthetic origin to predict impurity profiles, followed by a multi-modal spectroscopic strategy (MS, IR, NMR) to unambiguously confirm the structure. Special emphasis is placed on distinguishing the specific AA'BB' coupling systems of the linked aromatic rings.
Part 1: Synthetic Origin & Purity Profile[1]
Understanding the synthesis is prerequisite to elucidation, as it dictates the impurity profile (E-E-A-T principle). The standard preparation involves the Clauson-Kaas reaction , condensing 4-aminobenzyl alcohol with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
Reaction Pathway & Impurity Logic
-
Primary Reaction: The amine attacks the activated succinaldehyde equivalent (generated in situ from the furan), followed by cyclization and aromatization.
-
Critical Impurities:
Visualization: Synthesis & Impurity Flow
Caption: Figure 1. Clauson-Kaas synthetic pathway showing the critical nodes for impurity formation.
Part 2: Spectroscopic Strategy (The Core)
The elucidation relies on a self-validating system where Mass Spectrometry establishes the formula, IR confirms functional groups, and NMR maps the connectivity.
Mass Spectrometry (MS)
-
Technique: ESI+ or EI.
-
Target Data:
Infrared Spectroscopy (FT-IR)
-
Diagnostic Bands:
-
3200–3400 cm⁻¹ (Broad): O-H stretch (Hydrogen bonded).[1] Absence of N-H stretch (doublet) confirms conversion of primary amine to pyrrole.
-
3100 cm⁻¹ (Weak): C-H stretch (Pyrrole ring).
-
1520, 1600 cm⁻¹: Aromatic C=C skeletal vibrations.[1]
-
720–750 cm⁻¹: C-H out-of-plane bending (Pyrrole specific).[1]
-
Nuclear Magnetic Resonance (NMR)
This is the definitive tool.[1] The molecule possesses a plane of symmetry through the N-C(phenyl) bond, simplifying the spectra.
Solvent Choice: DMSO-d₆ is recommended over CDCl₃.[1]
-
Reasoning: DMSO slows the exchange of the hydroxyl proton, allowing observation of the -OH coupling (triplet) and preventing the overlap of the benzylic -CH₂- with the water peak often seen in chloroform.
Quantitative Data Summary (Predicted Shifts in DMSO-d₆)
| Position | Group | Type | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) |
| 1 | Pyrrole-α | CH | 7.30 - 7.35 | Triplet (app.) | 2H | ~2.2 Hz |
| 2 | Pyrrole-β | CH | 6.25 - 6.30 | Triplet (app.) | 2H | ~2.2 Hz |
| 3 | Benzene-Ar | CH | 7.50 - 7.55 | Doublet | 2H | ~8.5 Hz |
| 4 | Benzene-Ar | CH | 7.38 - 7.42 | Doublet | 2H | ~8.5 Hz |
| 5 | Benzylic | CH₂ | 4.50 - 4.55 | Doublet | 2H | ~5.7 Hz |
| 6 | Alcohol | OH | 5.15 - 5.25 | Triplet | 1H | ~5.7 Hz |
Detailed Elucidation Logic:
-
The Pyrrole Signature:
-
The Benzene Linker (AA'BB' System):
-
The 1,4-disubstituted benzene ring creates a classic AA'BB' pattern.[1]
-
H-3 (Ortho to Pyrrole): Deshielded by the electron-withdrawing nature of the pyrrole ring (via induction) and ring current.[1]
-
H-4 (Ortho to Methanol): Slightly more shielded.[1]
-
Validation: Look for a "roofing effect" where the inner lines of the doublets are taller, indicating strong coupling between the chemically equivalent but magnetically non-equivalent pairs.
-
-
The Hydroxymethyl Handle:
-
In DMSO-d₆, the -CH₂- appears as a doublet (not a singlet) because it couples to the -OH proton.[1]
-
The -OH appears as a triplet .[1]
-
D₂O Shake: Adding D₂O will collapse the -OH triplet to nothing and the -CH₂- doublet to a sharp singlet.[1] This is the "Gold Standard" confirmation for the alcohol moiety.[1]
-
Part 3: Visualization of Elucidation Logic
The following diagram illustrates the decision tree used to confirm the structure based on the spectral data described above.
Caption: Figure 2. Structural elucidation decision tree utilizing NMR spectral regions.
Part 4: Analytical Protocol (SOP)
Objective: To certify the identity and purity of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d₆ .
-
Note: Ensure the DMSO is dry; water content >0.1% will broaden the OH signal.[1]
-
-
Acquisition:
-
Data Processing & Verification:
-
Phase Correction: Ensure the baseline is flat to accurately integrate the broad pyrrole signals.
-
Integration: Calibrate the benzylic CH₂ doublet to 2.00.
-
Check: The total aromatic integral must equal 8.00 (4 Benzene + 4 Pyrrole).[1]
-
D₂O Exchange (Optional): Add 1 drop of D₂O to the tube, shake, and re-acquire. Confirm the collapse of the CH₂ doublet to a singlet.
-
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[1][2][3] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran.[1] Acta Chemica Scandinavica, 6, 667–670.[1] (Foundational Chemistry).[1]
-
PubChem. (2023).[1] Compound Summary for CID 599478: this compound.[1][4] National Center for Biotechnology Information. [Link][1]
-
Singh, D. K., & Kumar, R. (2023).[1][5] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[1][2][3][5][6][7] Beilstein Journal of Organic Chemistry, 19, 928–955.[1][5] [Link][1]
-
SpectraBase. (2023).[1] 1H NMR Spectrum of 1-(4-methylphenyl)pyrrole (Analogous Reference). Wiley Science Solutions. [Link][1]
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- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H11NO | CID 599478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Technical Whitepaper: Strategic Selection of Starting Materials for [4-(1H-Pyrrol-1-yl)phenyl]methanol Synthesis
Executive Summary
Target Molecule: [4-(1H-Pyrrol-1-yl)phenyl]methanol (CAS: 119282-62-9) Core Challenge: Constructing the N-aryl pyrrole motif while preserving the oxidation state of the para-benzylic alcohol.
This guide details the strategic selection of starting materials and synthetic methodologies for the preparation of this compound. While multiple routes exist, the Clauson-Kaas synthesis utilizing 4-aminobenzyl alcohol and 2,5-dimethoxytetrahydrofuran is identified as the "Gold Standard" for atom economy and scalability. An alternative Reductive Sequence is presented for scenarios requiring rigorous impurity control or where the benzylic alcohol proves sensitive to acidic condensation conditions.
Part 1: Strategic Route Selection (Autonomy)
The choice of starting materials is dictated by the available equipment, cost constraints, and purity requirements. The following decision matrix visualizes the optimal path.
Part 2: The Clauson-Kaas Paradigm (Primary Route)
Core Logic & Mechanism
The most efficient route involves the condensation of 4-aminobenzyl alcohol with 2,5-dimethoxytetrahydrofuran . The furan derivative acts as a masked 1,4-dicarbonyl (succinaldehyde). Under acidic conditions, it hydrolyzes to release the dialdehyde, which undergoes a double condensation with the primary amine to close the pyrrole ring.
Why this route?
-
Convergent: Forms the heterocycle in a single step.
-
Atom Economy: High; the only byproducts are methanol and water.
-
Scalability: Avoids heavy metal catalysts (unlike Buchwald-Hartwig coupling).
Starting Material Specifications
To ensure a self-validating process, starting materials must meet specific criteria.
| Material | CAS | Role | Critical Specification | Potential Impurity Risk |
| 4-Aminobenzyl alcohol | 623-04-1 | Nucleophile | Purity >98% (HPLC) | Oxidation: Darkens upon air exposure (amino-aldehydes). Polymer: Oligomers from self-condensation. |
| 2,5-Dimethoxytetrahydrofuran | 696-59-3 | Electrophile | cis/trans mixture acceptable | Peroxides: Must be peroxide-free (THF derivative). Stabilizer: Often contains BHT. |
| Acetic Acid (Glacial) | 64-19-7 | Catalyst/Solvent | Water content <0.2% | Water: Excess water slows the dehydration step. |
Mechanistic Pathway & Visualization
The reaction proceeds through a specific sequence of activation, attack, and dehydration.
[1]
Detailed Protocol (Self-Validating)
Step 1: Setup
-
Charge a reaction vessel with 4-aminobenzyl alcohol (1.0 equiv).
-
Dissolve in Glacial Acetic Acid (Volume: 5-10 mL per gram of amine). Note: Acetic acid serves as both solvent and catalyst.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 equiv).[2]
Step 2: Reaction (The "Black Box" Phase)
-
Heat the mixture to reflux (118°C) for 1–2 hours.
-
Validation Checkpoint (TLC): Monitor the disappearance of the polar amine spot (ninhydrin active) and the appearance of a less polar, UV-active spot (pyrrole). The pyrrole product typically fluoresces or stains distinctively (Ehrlich’s reagent turns pyrroles pink/purple).
Step 3: Workup & Purification
-
Pour the reaction mixture into ice-cold water.
-
Neutralization: Carefully adjust pH to ~7-8 using saturated NaHCO3 or NaOH solution. Caution: Exothermic.
-
Extraction: Extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with brine to remove residual acetic acid.
-
Dry & Concentrate: Dry over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Recrystallization (Ethanol/Water) or Flash Column Chromatography (Hexane/EtOAc) if necessary.
Part 3: The Reductive Sequence (Alternative Route)
If the benzylic alcohol is sensitive to hot acetic acid (risk of etherification or polymerization), the aldehyde route is preferred.
Protocol Overview
-
Step A: React 4-aminobenzaldehyde with 2,5-dimethoxytetrahydrofuran (same Clauson-Kaas conditions) to yield 4-(1H-pyrrol-1-yl)benzaldehyde .
-
Step B: Selective reduction of the aldehyde to the alcohol.
Reduction Protocol (Step B)
-
Reagents: 4-(1H-pyrrol-1-yl)benzaldehyde (1.0 equiv), Sodium Borohydride (NaBH4) (0.5-1.0 equiv), Methanol or Ethanol.
-
Procedure:
-
Dissolve the aldehyde in Methanol at 0°C.
-
Add NaBH4 portion-wise (gas evolution: H2).
-
Stir at 0°C -> RT for 30 mins.
-
Validation: TLC will show a shift from the non-polar aldehyde to the more polar alcohol.
-
Quench with water, extract with DCM.
-
Part 4: Scientific Integrity & Troubleshooting
Impurity Profile & Control
| Impurity Type | Origin | Detection | Mitigation |
| Oligomers | Polymerization of pyrrole or benzyl alcohol | H-NMR (Broad peaks), GPC | Avoid strong mineral acids; keep reaction time short. |
| Unreacted Amine | Incomplete conversion | Ninhydrin stain (Purple) | Use 10% excess of furan reagent. |
| Benzyl Acetate | Esterification with solvent | H-NMR (Singlet ~2.1 ppm) | Avoid prolonged reflux; hydrolyze during workup if formed. |
Analytical Validation (Self-Validating System)
To confirm the identity of This compound :
-
1H-NMR (DMSO-d6 or CDCl3):
-
Pyrrole Ring: Look for two triplets/multiplets at approx. δ 6.3 ppm (C3, C4 protons) and δ 7.1 ppm (C2, C5 protons).
-
Phenyl Ring: Two doublets (AA'BB' system) around δ 7.4 - 7.6 ppm .
-
Benzylic CH2: Singlet (or doublet if OH couples) at approx. δ 4.5 - 4.6 ppm .
-
OH: Broad singlet (exchangeable with D2O).
-
References
-
Clauson-Kaas Reaction Overview
-
General Pyrrole Synthesis (Paal-Knorr/Clauson-Kaas)
- Title: Synthesis of Pyrroles (Organic Chemistry Portal).
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Safety Data (2,5-Dimethoxytetrahydrofuran)
-
Reduction of Benzaldehydes to Benzyl Alcohols
- Title: Synthesis of Alcohols - Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds.
- Source: Chemistry LibreTexts.
-
URL:[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. fishersci.es [fishersci.es]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 4-Amino-2-methylnaphthalen-1-ol: A Synthetic Vitamin K Analogue
Introduction: Unveiling a Potent Vitamin K Analogue
Within the vast landscape of chemical isomers described by the molecular formula C11H11NO, 4-amino-2-methylnaphthalen-1-ol emerges as a compound of significant scientific and historical interest. Its preferred IUPAC name is 4-amino-2-methylnaphthalen-1-ol[1]. More commonly known by the trivial name Vitamin K5, this synthetic compound is an analogue of menadione (Vitamin K3)[1][2]. Its primary claim to notability lies in its potent vitamin K activity, which was first identified in 1940[1]. This guide offers an in-depth exploration of 4-amino-2-methylnaphthalen-1-ol, from its synthesis and physicochemical properties to its critical role in the Vitamin K cycle and its applications in research and medicine. For clarity and utility, this compound is often handled as its more stable and water-soluble hydrochloride salt[1].
The significance of this molecule lies in its ability to participate in the vital biochemical pathway of gamma-carboxylation, a post-translational modification essential for the function of several blood coagulation factors and other proteins involved in bone metabolism[3][4]. This guide will dissect the underlying mechanisms, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important synthetic vitamin.
Physicochemical Properties and Handling
4-Amino-2-methylnaphthalen-1-ol is typically encountered in its hydrochloride salt form, which presents as a white crystalline powder[1]. A key advantage of the hydrochloride salt is its solubility in water, which contrasts with the fat-soluble nature of naturally occurring Vitamin K1 (phylloquinone)[1]. This property facilitates its parenteral administration without the need for emulsifying agents[1].
| Property | Value | Source |
| Molecular Formula | C11H11NO | [1] |
| Molar Mass | 173.215 g·mol−1 | [1] |
| Molecular Formula (HCl salt) | C11H11NO.HCl | |
| Molar Mass (HCl salt) | 209.68 g/mol | |
| Appearance (HCl salt) | White crystalline powder | [1] |
| Solubility (HCl salt) | Soluble in water, poorly soluble in ethanol, insoluble in diethyl ether | [1] |
| Thermal Properties (HCl salt) | Darkens at 262 °C and decomposes at 280–282 °C without melting | [1] |
It is important to note that aqueous solutions of the hydrochloride salt are susceptible to oxidation, especially at neutral pH, leading to the formation of colored precipitates[1].
Synthesis of 4-Amino-2-methylnaphthalen-1-ol
The synthesis of 4-amino-2-methylnaphthalen-1-ol can be achieved from readily available starting materials such as 2-methylnaphthalene or menadione[1]. While specific, detailed laboratory procedures for its synthesis are proprietary or found in older literature, the general synthetic strategies involve the introduction of an amino group and a hydroxyl group onto the 2-methylnaphthalene scaffold.
A related synthesis for the parent compound, 2-methyl-1-naphthol, involves the reaction of 4-halo-1-naphthol with a secondary amine and formaldehyde to generate a Mannich base, which is subsequently hydrogenated[5]. The synthesis of aminobenzylnaphthols, a class of compounds to which 4-amino-2-methylnaphthalen-1-ol belongs, can also be achieved through multicomponent reactions like the Betti reaction, which involves a 2-naphthol, an aldehyde, and an amine[6][7][8].
Conceptual Synthetic Workflow
Caption: Conceptual synthetic pathways to 4-amino-2-methylnaphthalen-1-ol.
Mechanism of Action: The Vitamin K Cycle
The biological activity of 4-amino-2-methylnaphthalen-1-ol is centered on its participation in the Vitamin K cycle. This metabolic pathway is crucial for the post-translational modification of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in a number of proteins, known as Gla-proteins[3][4]. The presence of Gla residues is essential for the calcium-binding capacity of these proteins, which in turn is necessary for their biological function[3].
The key enzyme in this process is gamma-glutamyl carboxylase (GGCX). Vitamin K, in its reduced hydroquinone form, acts as a cofactor for GGCX[9]. During the carboxylation reaction, the vitamin K hydroquinone is oxidized to vitamin K epoxide[4]. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, and another reductase completes the cycle by reducing the quinone to the hydroquinone, allowing it to be reused[3][9].
Synthetic analogues like 4-amino-2-methylnaphthalen-1-ol can enter this cycle and serve as a substrate for the enzymes, thereby promoting the gamma-carboxylation of Gla-proteins.
Caption: The Vitamin K cycle illustrating the regeneration of the active hydroquinone cofactor.
Applications in Research and Medicine
Historical Medicinal Use
The hydrochloride salt of 4-amino-2-methylnaphthalen-1-ol was historically marketed under trade names like Synkamin for the treatment of vitamin K deficiency[1]. It was administered via intravenous or intramuscular injection to prevent bleeding caused by a lack of functional clotting factors[1]. However, its use in humans has largely been discontinued.
Research Applications
As a synthetic analogue, 4-amino-2-methylnaphthalen-1-ol serves as a valuable tool for researchers studying the Vitamin K cycle and the function of Gla-proteins. Its water solubility offers advantages in certain experimental setups compared to naturally occurring, lipid-soluble vitamin K forms.
Naphthol derivatives, in general, are a class of compounds with a broad spectrum of reported biological activities, including:
Research has also suggested that 4-amino-2-methylnaphthalen-1-ol may have potential as a fungal growth inhibitor in fruit juices[2].
Analytical Methodologies
The characterization and quantification of 4-amino-2-methylnaphthalen-1-ol are crucial for quality control and research purposes. A combination of analytical techniques is typically employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of naphthol derivatives[11].
-
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent, such as a mixture of water and an organic solvent like acetonitrile.
-
Column: A reversed-phase column, such as a C18 column, is typically used for the separation of naphthalene-based compounds[11].
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Detection: UV detection is suitable for naphthols due to their aromatic nature. Fluorescence detection can also be used for enhanced sensitivity[11].
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of 4-amino-2-methylnaphthalen-1-ol in a sample.
-
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Conclusion
4-Amino-2-methylnaphthalen-1-ol, a synthetic isomer of C11H11NO, holds a significant place in the study of vitamin K biology. Its role as a potent analogue has not only provided therapeutic options in the past but continues to offer a valuable tool for researchers investigating the intricacies of the Vitamin K cycle and its dependent physiological processes. The principles of its synthesis, its well-defined mechanism of action, and the available analytical techniques for its study underscore its importance for professionals in drug development and the broader scientific community. Further research into this and other naphthol derivatives may yet uncover new therapeutic applications.
References
- Google Patents. (n.d.). US5420362A - Synthesis of 2-methyl-1-naphthol.
-
Wikipedia. (2023, December 19). 4-Amino-2-methyl-1-naphthol. In Wikipedia. Retrieved from [Link]
-
Cimarelli, C., Mazzanti, A., Palmieri, G., & Volpini, E. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 27(19), 6529. Retrieved from [Link]
-
Gundgurthi, A., & Tork, L. (2023). Vitamin K. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Wikipedia. (2024, January 29). Vitamin K. In Wikipedia. Retrieved from [Link]
-
Linus Pauling Institute. (2023, August). Vitamin K. Oregon State University. Retrieved from [Link]
-
Shearer, M. J., & Newman, P. (2014). Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis. Journal of lipid research, 55(3), 345–362. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-Naphthalenol, 4-amino-2-methyl-, hydrochloride (1:1) - Substance Details. Substance Registry Services. Retrieved from [Link]
-
Vasileva, E. A., & Bakulev, V. A. (2021). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Molecules, 26(16), 4993. Retrieved from [Link]
-
Sajkowski, L., & Mroczek, A. (2020). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 7, 101099. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-amino-2-methylnaphthalen-1-ol | CAS#:89298-62-4. Retrieved from [Link]
-
Knight Chemicals Online. (n.d.). 130-24-5|4-Amino-2-methylnaphthalen-1-ol hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Naphthol based drugs/bioactive compounds. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2015). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences, 4(3), 1000-1008. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(amino(2-aminophenyl)methyl)-2-naphthol 87. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride. Retrieved from [Link]
Sources
- 1. 4-Amino-2-methyl-1-naphthol - Wikipedia [en.wikipedia.org]
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- 4. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
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- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Thermal Profile & Physicochemical Characterization of [4-(1H-Pyrrol-1-yl)phenyl]methanol
Topic: Boiling Point of [4-(1H-Pyrrol-1-yl)phenyl]methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (CAS: 143426-51-1 ) is a specialized intermediate often utilized in the synthesis of heterocyclic pharmaceuticals and materials science applications. While frequently queried for its boiling point , the compound exists as a solid at standard temperature and pressure (STP).
This guide clarifies that the melting point (102–105 °C) is the primary experimentally validated thermal parameter. The atmospheric boiling point is a theoretical prediction (~321 °C) , as the compound is prone to thermal decomposition or polymerization prior to reaching this temperature under standard atmospheric conditions.
Physicochemical Identity
Before analyzing the thermal properties, it is critical to establish the compound's chemical identity and structural factors influencing its volatility.
| Parameter | Data |
| IUPAC Name | This compound |
| Synonyms | 4-(1-Pyrrolyl)benzyl alcohol; 1-(4-Hydroxymethylphenyl)pyrrole |
| CAS Number | 143426-51-1 |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Physical State (STP) | Solid (Crystalline powder) |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol, Chloroform |
Thermal Analysis: Boiling Point vs. Melting Point
The "Missing" Experimental Boiling Point
In practical laboratory settings, an experimental boiling point at 760 mmHg is rarely reported for this compound. This is due to the decomposition threshold . The pyrrole moiety is electron-rich and sensitive to oxidation and acid-catalyzed polymerization at elevated temperatures.
-
Predicted Boiling Point (760 mmHg): 320.7 ± 25.0 °C [1, 2][1]
-
Operational Implication: Attempting to distill this compound at atmospheric pressure will likely result in charring or polymerization (formation of "pyrrole red" tars) rather than a clean phase change.
The Critical Parameter: Melting Point
For identification and purity assessment, the melting point is the authoritative metric.
-
Experimental Melting Point: 102 – 105 °C [3]
Thermodynamic Drivers
The high boiling point and solid state are driven by two main intermolecular forces:
-
Hydrogen Bonding: The hydroxyl (-OH) group acts as both a donor and acceptor, creating a strong lattice network.
-
-
Stacking: The planar pyrrole ring conjugated (or electronically coupled) with the phenyl ring enhances intermolecular stacking interactions, significantly raising the energy required for phase transition.
Experimental Determination Protocols
For researchers requiring precise thermal data (e.g., for vacuum distillation or stability profiling), the following self-validating workflows are recommended.
Workflow for Thermal Characterization
Figure 1: Decision matrix for thermal characterization. DSC and TGA are prioritized over simple boiling point attempts to prevent sample loss.
Protocol: Vacuum Distillation (Theoretical)
If distillation is absolutely necessary (e.g., large-scale purification), it must be performed under high vacuum to lower the boiling point below the decomposition threshold.
Estimated Vacuum Boiling Points (Nomograph Method):
-
@ 10 mmHg: ~160–170 °C
-
@ 1 mmHg: ~125–135 °C
Procedure:
-
Setup: Short-path distillation apparatus (Kugelrohr is ideal for solids).
-
Vacuum: Apply high vacuum (< 1 mmHg).
-
Heating: Slowly ramp temperature. The compound should melt (~105 °C) before it distills.
-
Collection: Collect the fraction distilling at ~130 °C (1 mmHg). Caution: Monitor for color change (yellowing/browning) indicating pyrrole polymerization.
Synthesis & Purification Context
Understanding the synthesis pathway highlights why the boiling point is rarely the primary isolation method. The standard synthesis utilizes the Paal-Knorr Pyrrole Synthesis , where purification is achieved via recrystallization, avoiding high-thermal stress.
Synthesis Pathway
Figure 2: Synthetic route emphasizing recrystallization over distillation for isolation.
Safety & Handling
Hazard Classification:
-
Signal Word: Warning
-
Hazards: Skin Irritation (H315), Eye Irritation (H319).[2]
-
Thermal Hazards: Do not heat above 250 °C in an open vessel. Pyrrole derivatives can emit toxic nitrogen oxide fumes upon decomposition.[3]
Storage:
-
Store at 2–8 °C (Refrigerate).
-
Protect from light and air (Pyrroles oxidize to colored tars).
References
-
Molbase. (n.d.). 143426-51-1 Physical Properties. Retrieved February 8, 2026, from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: this compound. Retrieved February 8, 2026, from [Link]
-
PubChem. (n.d.). Compound Summary: this compound (CID 599478).[4][5] National Library of Medicine. Retrieved February 8, 2026, from [Link]
Sources
- 1. 143426-51-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 3. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C11H11NO | CID 599478 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of [4-(1H-Pyrrol-1-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the critical stability and storage considerations for [4-(1H-Pyrrol-1-yl)phenyl]methanol. As a molecule combining a pyrrole ring and a benzyl alcohol moiety, its handling and storage are paramount to ensure its integrity for research and development applications. This document synthesizes chemical principles with practical, field-proven insights to offer a robust framework for maintaining the quality of this compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability profile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | PubChem |
| Molecular Weight | 173.21 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 143426-51-1 | PubChem |
| Appearance | Varies; often a solid | N/A |
This data is compiled from publicly available chemical databases and may vary depending on the specific supplier and purity.
Core Stability Profile: A Tale of Two Moieties
The stability of this compound is intrinsically linked to the chemical reactivity of its two primary functional groups: the N-substituted pyrrole ring and the benzylic alcohol. Understanding the inherent vulnerabilities of each is key to predicting and mitigating degradation.
The Pyrrole Moiety: Susceptibility to Oxidation and Photodegradation
The pyrrole ring, while aromatic, is an electron-rich heterocycle, making it susceptible to oxidative and photolytic degradation. Pyrrole and its derivatives are known to darken upon exposure to air and light, a visual indicator of degradation.[1] Research into the photodegradation of pyrrole-containing compounds has shown they can undergo both direct and indirect photo-oxidation.[2][3] This can be initiated by singlet oxygen or triplet state organic matter, with the specific degradation pathways being highly dependent on the nature of the substituents on the pyrrole ring.[2][3]
The Benzyl Alcohol Moiety: A Target for Oxidation
The benzylic alcohol group is prone to oxidation. Under oxidative stress, the primary alcohol can be converted first to the corresponding aldehyde, [4-(1H-Pyrrol-1-yl)phenyl]carbaldehyde, and subsequently to the carboxylic acid, 4-(1H-Pyrrol-1-yl)benzoic acid.[4] Studies on the thermal degradation of benzyl alcohol have shown the formation of benzaldehyde, benzene, and toluene, indicating that heat can also induce degradation of this functional group.
Predicted Degradation Pathways
Based on the known reactivity of pyrroles and benzyl alcohols, the following degradation pathways for this compound under various stress conditions can be postulated. These pathways are critical for developing stability-indicating analytical methods.
Caption: Predicted degradation pathways for this compound.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended, grounded in the principles of mitigating oxidative, photolytic, and hydrolytic degradation.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Reduces the rate of thermally induced degradation and potential oxidative processes. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby inhibiting oxidative degradation of both the pyrrole ring and the benzyl alcohol moiety.[1] |
| Light | Protect from light by storing in an amber vial or a light-opaque container. | Prevents photodegradation of the light-sensitive pyrrole ring.[2][3] |
| Container | Use a tightly sealed, non-reactive container (e.g., amber glass vial with a PTFE-lined cap). | Prevents contamination and exposure to moisture and air. |
| Moisture | Store in a dry environment. | Minimizes the potential for hydrolysis, especially if acidic or basic impurities are present. |
Safe Handling Procedures
-
Inert Atmosphere Handling: For weighing and transferring the compound, especially for long-term storage or when high purity is critical, it is advisable to work within a glove box or under a stream of inert gas.
-
Minimize Exposure: Limit the time the container is open to the atmosphere to reduce exposure to oxygen and moisture.
-
Avoid Heat Sources: Keep the compound away from direct heat sources to prevent thermal degradation.
-
Use Appropriate Solvents: When preparing solutions, use high-purity, degassed solvents to minimize the introduction of oxidative species.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Forced Degradation Workflow
Sources
The Enduring Legacy and Expanding Horizons of Pyrrole-Containing Compounds: A Technical Guide for Researchers
The pyrrole ring, a simple five-membered aromatic heterocycle, stands as a cornerstone in the architecture of countless biologically active molecules and functional materials. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in drug discovery and a fundamental building block in materials science. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and diverse applications of pyrrole-containing compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide validated protocols, and ground our discussion in authoritative references.
The Pyrrole Scaffold: A Privileged Structure in Nature and the Laboratory
The pyrrole nucleus is a recurring motif in a vast array of natural products essential for life. It forms the core of the porphyrin ring in heme, the oxygen-carrying component of hemoglobin, and in chlorophyll, the primary pigment for photosynthesis. Vitamin B12, a complex corrin macrocycle, also features pyrrole-derived units. Beyond these fundamental roles, a multitude of secondary metabolites with potent biological activities, such as the prodigiosins with their antimicrobial and anticancer properties, are built around a pyrrole core.
The aromaticity of the pyrrole ring, arising from the delocalization of six π-electrons over the five-membered ring, is a key determinant of its chemical behavior. The lone pair of electrons on the nitrogen atom participates in the aromatic system, rendering the ring electron-rich and highly susceptible to electrophilic substitution, primarily at the C2 and C5 positions. This inherent reactivity, coupled with the ability to functionalize the nitrogen atom, provides a rich playground for synthetic chemists to create a vast diversity of pyrrole derivatives.
Key Synthetic Routes to the Pyrrole Ring: A Practical Guide
The construction of the pyrrole ring is a well-established field in organic synthesis, with several named reactions standing as robust and versatile methods. The choice of a particular synthetic route is dictated by the desired substitution pattern on the final pyrrole product and the availability of starting materials.
The Paal-Knorr Synthesis: A Classic Condensation
The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The reaction is typically catalyzed by an acid, which facilitates the cyclization and subsequent dehydration to form the aromatic pyrrole ring.
Causality of Experimental Choices: The selection of the acid catalyst can significantly impact the reaction yield and conditions. While strong mineral acids can be effective, they may not be suitable for sensitive substrates. Milder acids, such as acetic acid, or even Lewis acids are often employed to improve tolerance to various functional groups. The choice of solvent is also critical; polar solvents that can facilitate the protonation and dehydration steps are generally preferred.
Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenylpyrrole
-
Reagents: 2,5-Hexanedione (1.0 mmol), Aniline (1.0 mmol), Glacial Acetic Acid (5 mL).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione and aniline.
-
Add glacial acetic acid as the solvent and catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2,5-dimethyl-1-phenylpyrrole.[1]
-
-
Self-Validation: The purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The expected spectroscopic data should be compared with literature values.
Table 1: Comparison of Catalysts and Yields in Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Acetic Acid | Reflux | 1 | 85 | [2] |
| p-Toluenesulfonic acid | Toluene | Reflux | 2 | 92 | [2] |
| Montmorillonite KSF | Dichloromethane | Room Temp | 0.5 | 95 | [2] |
| Iodine | Ethanol | Reflux | 1 | 90 | [2] |
| Saccharin | Methanol | Room Temp | 0.5 | 86 | [2] |
This table illustrates the impact of different catalysts on the yield of the Paal-Knorr reaction, providing valuable data for optimizing synthetic protocols.
Diagram 1: Generalized Mechanism of the Paal-Knorr Pyrrole Synthesis
Caption: A simplified workflow of the Paal-Knorr synthesis.
The Hantzsch Pyrrole Synthesis: A Multicomponent Approach
The Hantzsch synthesis is a versatile method for preparing substituted pyrroles from the reaction of an α-halo ketone, a β-ketoester, and ammonia or a primary amine. This multicomponent reaction allows for the construction of highly functionalized pyrrole rings in a single step.
Causality of Experimental Choices: The reactivity of the α-halo ketone is a crucial factor; α-bromo ketones are generally more reactive than their chloro counterparts. The choice of the β-ketoester allows for the introduction of an ester functionality, which can be a useful handle for further synthetic transformations. The reaction is often carried out in a protic solvent like ethanol or acetic acid to facilitate the condensation and cyclization steps.
Experimental Protocol: Generalized Hantzsch Pyrrole Synthesis
-
Reagents: α-haloketone (e.g., chloroacetone), β-ketoester (e.g., ethyl acetoacetate), primary amine or ammonia.
-
Procedure:
-
Dissolve the β-ketoester and the amine/ammonia in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Stir the mixture at room temperature to form the enamine intermediate.
-
Slowly add the α-haloketone to the reaction mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After cooling, the product may precipitate. If not, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.[3][4]
-
-
Self-Validation: Characterization of the product by NMR and IR spectroscopy will confirm the formation of the desired substituted pyrrole. Comparison of the obtained data with expected values is essential.
Diagram 2: Key Steps in the Hantzsch Pyrrole Synthesis
Caption: Atorvastatin blocks cholesterol synthesis.
Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Sunitinib (Sutent®) is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). [5]The pyrrole ring in sunitinib is part of a larger indolin-2-one scaffold that is critical for its kinase inhibitory activity.
Mechanism of Action: Sunitinib inhibits multiple RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). [6][7]These receptors play crucial roles in tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation. By inhibiting these pathways, sunitinib effectively cuts off the blood supply to the tumor and directly inhibits cancer cell growth. [6] Diagram 4: Sunitinib's Inhibition of VEGFR Signaling
Caption: Sunitinib blocks signals for tumor blood vessel growth.
Pyrrole Derivatives in Cancer Therapy: Inducing Apoptosis
Many pyrrole-containing compounds exhibit potent anticancer activity by inducing apoptosis, or programmed cell death. Apoptosis is a highly regulated process that eliminates damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of a cascade of proteases called caspases. [8] Diagram 5: The Caspase Activation Cascade in Apoptosis
Caption: Two main pathways lead to programmed cell death.
Table 2: Anticancer Activity of Selected Pyrrole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Pyrrolo[2,3-d]pyrimidine derivative 14a | MCF-7 (Breast) | 1.7 | Apoptosis induction, Bcl-2 down-regulation | [9] |
| Pyrrolo[2,3-d]pyrimidine derivative 17 | HePG2 (Liver) | 8.7 | Cytotoxicity | [9] |
| Fused Pyran-Pyrrole Hybrid | A549 (Lung) | 12.5 | Not specified | [10] |
| Imidazole-isatin-pyrrole hybrid 65 | MDA-MB-231 (Breast) | 26.12 | Cytotoxicity | [11] |
This table provides a snapshot of the cytotoxic potential of various pyrrole-based compounds against different cancer cell lines, highlighting their promise as anticancer agents.
Pyrrole-Containing Materials: From Conductive Polymers to Advanced Dyes
The electron-rich nature of the pyrrole ring makes it an excellent monomer for the synthesis of conjugated polymers with interesting electronic and optical properties.
Polypyrrole: A Versatile Conductive Polymer
Polypyrrole (PPy) is one of the most studied and utilized conducting polymers due to its good environmental stability, biocompatibility, and relatively high conductivity. [12][13][14]It can be synthesized by either chemical or electrochemical oxidation of the pyrrole monomer.
Synthesis of Polypyrrole by Chemical Oxidation
Causality of Experimental Choices: Ferric chloride (FeCl₃) is a commonly used oxidant because it is inexpensive and effective. [12]The molar ratio of oxidant to monomer is a critical parameter that influences the polymerization rate and the properties of the resulting polymer. The reaction is typically carried out in an aqueous medium, and the temperature is often kept low to control the exothermicity of the reaction and to obtain a more uniform polymer.
Experimental Protocol: Chemical Synthesis of Polypyrrole
-
Reagents: Pyrrole (0.1 M), Ferric Chloride (FeCl₃) (0.23 M), Distilled Water.
-
Procedure:
-
Prepare an aqueous solution of pyrrole.
-
Prepare an aqueous solution of ferric chloride.
-
Cool both solutions in an ice bath.
-
Slowly add the ferric chloride solution to the pyrrole solution with constant stirring. A black precipitate of polypyrrole will form immediately. [15][16] 5. Continue stirring for a few hours to ensure complete polymerization.
-
Collect the polypyrrole powder by filtration, wash thoroughly with distilled water and then with a solvent like methanol to remove any unreacted monomer and oxidant.
-
Dry the polypyrrole powder in a vacuum oven. [16]* Self-Validation: The formation of polypyrrole can be confirmed by its characteristic black color and by FTIR spectroscopy, which will show the characteristic vibrational bands of the polymer.
-
Diagram 6: Chemical Polymerization of Pyrrole
Caption: A simplified schematic of polypyrrole formation.
Porphyrins: Nature's Dyes in Modern Technology
Porphyrins, which are macrocycles composed of four pyrrole units, are intensely colored compounds that play a vital role in nature as pigments. Synthetic porphyrins have found applications in various technologies, including as sensitizers in dye-sensitized solar cells (DSSCs). [17][5][18] Application in Dye-Sensitized Solar Cells: In a DSSC, a porphyrin dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). When the dye absorbs light, an electron is excited to a higher energy level and is then injected into the conduction band of the TiO₂, generating an electric current. The design of the porphyrin molecule, including the nature and position of its substituents, is crucial for optimizing its light-harvesting efficiency and the overall performance of the solar cell. [19]
Spectroscopic Characterization of Pyrrole-Containing Compounds
The structural elucidation of newly synthesized pyrrole derivatives relies heavily on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts of the pyrrole ring protons and carbons are characteristic and can be used to determine the substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The N-H stretching vibration of the pyrrole ring is typically observed as a sharp peak in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.
Case Study: Spectroscopic Data for 2,5-dimethyl-1-phenylpyrrole
-
¹H NMR (CDCl₃, δ): 7.44-7.22 (m, 5H, Ar-H), 5.91 (s, 2H, pyrrole-H), 2.04 (s, 6H, CH₃). [1]* ¹³C NMR (CDCl₃, δ): 139.0, 129.1, 128.8, 127.6 (Ar-C), 127.6 (pyrrole C2, C5), 105.6 (pyrrole C3, C4), 13.1 (CH₃). [1]* IR (KBr, cm⁻¹): 3068 (Ar C-H stretch), 2921 (Alkyl C-H stretch), 1600, 1499 (Ar C=C stretch). [1] This detailed spectroscopic data serves as a fingerprint for the synthesized compound, allowing for unambiguous identification and confirmation of its structure.
Conclusion and Future Perspectives
The pyrrole ring continues to be a remarkably versatile and important scaffold in chemical science. From its fundamental role in the molecules of life to its application in cutting-edge technologies, the significance of pyrrole-containing compounds cannot be overstated. The synthetic methodologies for accessing this privileged heterocycle are well-established and continue to be refined, enabling the creation of increasingly complex and functionalized derivatives.
For researchers in drug development, the pyrrole nucleus offers a proven starting point for the design of new therapeutic agents targeting a wide array of diseases. In materials science, the unique electronic properties of pyrrole-based polymers and dyes hold immense promise for the development of next-generation electronic devices, sensors, and energy conversion systems.
The future of pyrrole chemistry will undoubtedly involve the development of more sustainable and efficient synthetic methods, the exploration of novel biological activities, and the design of advanced materials with tailored properties. As our understanding of the intricate relationship between structure and function deepens, the humble pyrrole ring is poised to play an even more prominent role in addressing some of the most pressing challenges in science and medicine.
References
-
Organic Syntheses Procedure. 2,5-dimethylpyrrole. [Link]
-
ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents | Download Table. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Scribd. Paal-Knorr Reaction in The Synthesis of Heterocyclic Compounds | PDF. [Link]
-
quimicaorganica.org. Hantzch synthesis of pyrrole. [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
-
the microscale laboratory mnland,w. [Link]
-
SciRP.org. Synthesis of Polypyrrole Using Ferric Chloride (FeCl3) as Oxidant Together with Some Dopants for Use in Gas Sensors. [Link]
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ResearchGate. Two pathways of the caspase cascade. The apoptotic pathway is activated... [Link]
-
RSC Publishing. Rational molecular engineering of porphyrins for enhanced performance in dye-sensitized solar cells. [Link]
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ResearchGate. The effect of different catalysts in the Paal-Knorr reaction a. [Link]
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ResearchGate. Electrochemical deposition of polypyrrole films on organosilane-modified ITO substrates | Request PDF. [Link]
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NIH. VEGFA-VEGFR2 signaling | Pathway - PubChem. [Link]
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NIH. Crystal structure of the catalytic portion of human HMG-CoA reductase: insights into regulation of activity and catalysis. [Link]
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Journal Of Science and Arts. POLYPYRROLE FILMS PREPARED BY CHEMICAL OXIDATION OF PYRROLE IN AQUEOUS FeCl3 SOLUTION. [Link]
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Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. [Link]
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MDPI. Electrochemical Deposition of Polypyrrole in the Presence of Silanes as Adhesion Promoters. [Link]
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ResearchGate. Schematic diagram of signaling pathways activated by growth factors... [Link]
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Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. [Link]
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ResearchGate. (PDF) Synthesis of Polypyrrole Using Ferric Chloride (FeCl3) as Oxidant Together with Some Dopants for Use in Gas Sensors. [Link]
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NIH. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine. [Link]
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ACS Publications. Highly Efficient Porphyrin Sensitizers for Dye-Sensitized Solar Cells | The Journal of Physical Chemistry C. [Link]
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Scribd. The Hantzsch Pyrrole Synthesis | PDF | Chemistry. [Link]
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YouTube. Activation of Caspases || Apoptosis I || 4K Animation. [Link]
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PubMed. Electrochemical preparation and structural characterization of platinum thin film on a polypyrrole film modified ITO electrode. [Link]
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ResearchGate. Porphyrin-Based Dye-Sensitized Solar Cells (DSSCs). [Link]
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ClinPGx. VEGF Signaling Pathway. [Link]
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NIH. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
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MDPI. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia. [Link]
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Scientific Research Publishing. Synthesis of Polypyrrole Using Ferric Chloride (FeCl3) as Oxidant Together with Some Dopants for Use in Gas Sensors. [Link]
-
YouTube. Hantzsch Pyrrole Synthesis | Prepare for GATE, NET. [Link]
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Novel Zinc Porphyrin Sensitizers for Dye-Sensitized Solar Cells: Synthesis and Spectral, Electrochemical and Photovoltaic Properties. [Link]
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Electrochemical deposition of conductive and adhesive polypyrrole-dopamine films. [Link]
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ResearchGate. IC 50 values of fused pyran derivatives against MCF7, A549, HCT116 and... [Link]
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ResearchGate. Crystal structure of the catalytic portion of human HMG-CoA reductase: Insights into regulation of activity and catalysis. [Link]
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ResearchGate. IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... [Link]
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RSC Publishing. Molecular designs, synthetic strategies, and properties for porphyrins as sensitizers in dye-sensitized solar cells. [Link]
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ResearchGate. 1. Schematic diagram to show vascular endothelial growth factor (VEGF)... [Link]
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Caspase Cascade pathway. [Link]
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De La Salle University. Electrochemical Deposition of Polypyrrole on Disposable Electrochemical Printed Chips. [Link]
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Wikipedia. Hantzsch pyrrole synthesis. [Link]
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Methodological & Application
The Versatile Role of [4-(1H-Pyrrol-1-yl)phenyl]methanol in Synthetic Chemistry: A Guide for Researchers
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern organic synthesis and drug discovery, the pyrrole nucleus stands as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutics and functional materials. [4-(1H-Pyrrol-1-yl)phenyl]methanol emerges as a particularly valuable building block, marrying the pyrrole moiety with a reactive benzylic alcohol. This bifunctionality provides a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective utilization of this compound. We will delve into its synthesis, characterization, and, most importantly, its application as a strategic building block in medicinal chemistry and materials science. The protocols herein are designed to be robust and reproducible, with a focus on the causality behind experimental choices to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| Appearance | Off-white to light yellow crystalline powder | Commercial Supplier Data |
| Melting Point | 75-79 °C | Commercial Supplier Data |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. | General knowledge |
Safety Profile: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis of this compound: A Practical Approach
The accessibility of this compound is key to its widespread application. A common and efficient method for its synthesis is the Paal-Knorr pyrrole synthesis, starting from readily available 4-aminobenzyl alcohol.
Caption: Paal-Knorr synthesis of the title compound.
Protocol 1: Synthesis via Paal-Knorr Reaction
This protocol is adapted from established procedures for the synthesis of N-aryl pyrroles.
Materials:
-
4-Aminobenzyl alcohol
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzyl alcohol (1.0 eq) and glacial acetic acid (10 volumes).
-
Stir the mixture until the solid is fully dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Rationale: The Paal-Knorr reaction is a robust method for forming the pyrrole ring. Acetic acid serves as both the solvent and the acid catalyst required for the condensation of the amine with the in situ-generated 1,4-dicarbonyl compound from 2,5-dimethoxytetrahydrofuran.
Application Notes and Protocols: Harnessing the Reactivity of the Benzylic Alcohol
The synthetic utility of this compound lies in the versatile reactivity of its benzylic alcohol functional group. This hydroxyl moiety can be readily transformed into ethers, esters, and halides, which are key intermediates for a multitude of subsequent reactions.
Caption: Key transformations of the benzylic alcohol.
Synthesis of Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. The benzylic alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then undergoes an SN2 reaction with an alkyl halide.
Protocol 2: O-Alkylation (Williamson Ether Synthesis)
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the cooled suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality: The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the alcohol without competing side reactions. Anhydrous conditions are crucial to prevent quenching of the sodium hydride. The SN2 mechanism of this reaction dictates that primary and secondary alkyl halides are the most suitable electrophiles.
Synthesis of Esters
Esterification is another fundamental transformation. The benzylic alcohol can be acylated using various reagents, such as acyl chlorides or carboxylic acids under activating conditions.
Protocol 3: Esterification with an Acyl Chloride
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (or pyridine)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Add the acyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography or recrystallization.
Expertise & Experience: The addition of a base like triethylamine is essential to neutralize the HCl generated during the reaction, which could otherwise lead to side reactions, including decomposition of the acid-sensitive pyrrole ring.
Conversion to Benzyl Halides: Gateway to Cross-Coupling Reactions
The conversion of the benzylic alcohol to a halide (e.g., bromide or chloride) transforms it into an excellent electrophile for a variety of carbon-carbon bond-forming reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.
Protocol 4: Synthesis of [4-(1H-pyrrol-1-yl)benzyl] bromide
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the cooled solution. A white precipitate may form.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice-water.
-
Separate the organic layer and wash it cautiously with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude [4-(1H-pyrrol-1-yl)benzyl] bromide is often used in the next step without further purification due to its potential instability.
Trustworthiness: This protocol provides a self-validating system. The successful conversion to the benzyl bromide can be confirmed by the disappearance of the alcohol starting material on TLC and the appearance of a new, less polar spot. The crude product should be used promptly as benzylic halides can be lachrymatory and are susceptible to decomposition.
Applications in Medicinal Chemistry: Building Bioactive Molecules
The this compound scaffold and its derivatives are instrumental in the synthesis of a wide range of biologically active molecules. The pyrrole moiety can act as a hydrogen bond donor or acceptor and engage in π-stacking interactions within enzyme active sites.
Caption: Cross-coupling reactions for bioactive molecule synthesis.
Application Example: Synthesis of a Kinase Inhibitor Precursor via Suzuki-Miyaura Coupling
Many kinase inhibitors feature a biaryl core. The [4-(1H-pyrrol-1-yl)benzyl] moiety can be coupled with various aryl or heteroaryl boronic acids to generate libraries of potential kinase inhibitors.
Protocol 5: Suzuki-Miyaura Coupling
Materials:
-
[4-(1H-pyrrol-1-yl)benzyl] bromide (from Protocol 4)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add [4-(1H-pyrrol-1-yl)benzyl] bromide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Authoritative Grounding: The Suzuki-Miyaura reaction is a Nobel Prize-winning C-C bond formation methodology, valued for its mild reaction conditions and tolerance of a wide range of functional groups.
Applications in Materials Science: Towards Functional Polymers
The pyrrole moiety is a well-known component of conducting polymers. This compound can serve as a monomer or a precursor to monomers for the synthesis of functional polymers with potential applications in electronics and sensor technology. For instance, a related compound, poly(4-[pyrrol-1-yl methyl]benzoic acid), has been used to create composite materials.
Conclusion
This compound is a highly versatile and valuable building block for synthetic chemists. Its straightforward synthesis and the predictable reactivity of its benzylic alcohol functionality provide access to a diverse array of more complex molecules. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this compound in their pursuit of novel therapeutics and advanced materials. The inherent modularity of the synthetic routes starting from this building block makes it an ideal candidate for library synthesis and the exploration of new chemical space.
References
-
Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved February 7, 2026, from [Link]
-
Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. (2013). PubMed. Retrieved February 7, 2026, from [Link]
-
Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. (2006). Current World Environment. Retrieved February 7, 2026, from [Link]
-
A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. (2020). Semantic Scholar. Retrieved February 7, 2026, from [Link]
-
One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone 97. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Acyl chloride/ MeOH = esterification? (2011). Sciencemadness.org. Retrieved February 7, 2026, from [Link]
-
Synthesis, characterization, and applications of a novel poly(4-[pyrrol-1-yl methyl]benzoic acid)–silver composite. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
"Greening Up" the Suzuki Reaction. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
anticancer properties of pyrrole compounds
Abstract
The pyrrole pharmacophore is a cornerstone in modern oncology, serving as the structural backbone for FDA-approved receptor tyrosine kinase (RTK) inhibitors like Sunitinib and promising natural products like Prodigiosin. This application note provides a comprehensive technical guide for evaluating novel pyrrole derivatives. It details the Structural Activity Relationship (SAR) governing their potency, optimized protocols for high-throughput cytotoxicity screening (MTT), and flow cytometric validation of apoptotic mechanisms.
The Pyrrole Advantage: Structural Activity Relationship (SAR)
The pyrrole ring (C₄H₅N) is a five-membered, electron-rich heterocycle.[1] Its ubiquity in anticancer drug design stems from two critical physicochemical properties:
-
Hydrogen Bonding Donor/Acceptor Capability: The pyrrole nitrogen (NH) acts as a hydrogen bond donor, critical for interacting with the hinge region of kinase ATP-binding pockets. For example, in Sunitinib , the pyrrole moiety forms key hydrogen bonds with the backbone residues of VEGFR2, locking the kinase in an inactive conformation.
-
Planarity and Stacking: The flat aromatic structure facilitates intercalation between DNA base pairs (common in natural pyrroles like netropsin) or π-π stacking interactions within hydrophobic protein clefts.[1]
Key Classes:
-
Synthetic RTK Inhibitors: (e.g., Sunitinib, Toceranib) Target VEGFR, PDGFR to inhibit angiogenesis and proliferation.
-
Natural Prodiginines: (e.g., Prodigiosin) Induce apoptosis via pH modulation and Bcl-2 family regulation, independent of typical kinase pathways.
Primary Screening Protocol: Metabolic Viability (MTT)
The MTT assay remains the industry standard for primary screening. However, pyrrole compounds can occasionally interfere with redox chemistry. This protocol minimizes false positives caused by chemical reduction.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1][2] These enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]
Materials:
-
Solubilization Buffer (DMSO or acidified Isopropanol).[1]
-
96-well clear flat-bottom tissue culture plates.
Protocol Steps:
-
Seeding: Plate tumor cells (e.g., A549, MCF-7) at optimized density (typically 3,000–5,000 cells/well) in 100 µL media.[1]
-
Expert Insight: Avoid the outer wells (edge effect). Fill them with PBS to maintain humidity and thermal stability.
-
-
Equilibration: Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
-
Treatment: Add 100 µL of pyrrole test compounds (serial dilutions, e.g., 0.1 µM to 100 µM). Include a Vehicle Control (DMSO < 0.5%) and Positive Control (e.g., Doxorubicin or Sunitinib).
-
Exposure: Incubate for 48–72 hours.
-
Staining: Add 20 µL MTT stock solution to each well. Incubate for 3–4 hours.
-
Solubilization: Carefully aspirate media (for adherent cells) or centrifuge/aspirate (suspension cells).[1][3] Add 150 µL DMSO.[1] Shake on an orbital shaker for 15 minutes.
-
Quantification: Measure absorbance at 570 nm (reference 650 nm) using a microplate reader.
Data Analysis:
Calculate % Viability =
Mechanistic Validation: Apoptosis vs. Necrosis[1][4]
Pyrroles often induce apoptosis (Programmed Cell Death) rather than necrosis.[1] To distinguish these, we utilize Annexin V/Propidium Iodide (PI) staining.[4][5]
Protocol Steps:
-
Harvest: Collect cells after treatment (include floating cells!).[1][4][5] Wash 2x with cold PBS.[1][6]
-
Resuspend: Resuspend
cells/mL in 1X Binding Buffer . -
Stain: Transfer 100 µL of suspension to a tube. Add 5 µL FITC-Annexin V and 5 µL PI.[1]
-
Incubate: 15 minutes at RT in the dark.
-
Analyze: Add 400 µL Binding Buffer and analyze via Flow Cytometry within 1 hour.
Interpretation:
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis (PS exposure, membrane intact).[1]
-
Q2 (Annexin+/PI+): Late Apoptosis/Secondary Necrosis.[1]
-
Q1 (Annexin-/PI+): Necrosis (Membrane rupture).[1]
Pathway Elucidation: RTK Inhibition
Synthetic pyrroles (e.g., Sunitinib) primarily function by inhibiting Receptor Tyrosine Kinases (RTKs) such as VEGFR2. This prevents the phosphorylation cascade required for tumor angiogenesis and proliferation.
Figure 1: Mechanism of Action for Pyrrole-based RTK Inhibitors
Caption: Figure 1. Pyrrole-based inhibitors compete with ATP at the VEGFR2 intracellular domain, blocking downstream RAS/RAF/MEK/ERK signaling, thereby halting proliferation and inducing apoptosis.
Experimental Workflow & Data Summary
To ensure robust data, a tiered screening approach is recommended. This filters out non-specific toxic compounds early in the pipeline.
Figure 2: Decision Matrix for Pyrrole Drug Discovery
Caption: Figure 2. A tiered screening workflow ensures that only potent, apoptogenic pyrrole compounds progress to expensive target validation and in vivo stages.
Table 1: Comparative Assay Readouts for Pyrrole Evaluation
| Assay Type | Target Readout | Expected Result (Active Pyrrole) | Potential Artifacts |
| MTT / MTS | Mitochondrial Reductase | Low Absorbance (Low Viability) | Chemical reduction of MTT by test compound (False Viability).[1] |
| Annexin V / PI | Phosphatidylserine Exposure | High Annexin V+ / Low PI+ | Calcium depletion in buffer prevents Annexin binding.[1] |
| Western Blot | Phospho-Kinase Levels | Reduced p-VEGFR, p-ERK, p-AKT | Loading errors; antibody non-specificity.[1] |
| Cell Cycle | DNA Content (PI Staining) | G0/G1 Arrest (Kinase inhibitors) or G2/M (Microtubule agents) | Cell clumping (Doublets) mimicking G2/M phase. |
References
-
Vertex Pharmaceuticals/Pfizer. (2006).[1] Sunitinib Malate (SUTENT) FDA Label and Clinical Pharmacology.[1] U.S. Food and Drug Administration.[1]
-
National Cancer Institute (NCI). (2024).[1] In Vitro Cell Line Screening Project (IVCLSP) Methodology.[1] NCI Developmental Therapeutics Program.[1]
-
Thermo Fisher Scientific. (2023).[1] Annexin V Staining Protocol for Flow Cytometry.[1][4][5][6][7] BestProtocols.
-
Boster Bio. (2024).[1] Annexin V PI Staining Guide for Apoptosis Detection.[1][7]
-
Abcam. (2024).[1] MTT Assay Protocol for Cell Viability.[1][2][3]
-
MDPI. (2023).[1] Design, Synthesis, and Docking Studies of Novel Pyrazole-Based Scaffolds as VEGFR2 Inhibitors. International Journal of Molecular Sciences.[1][8]
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- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Two-Step Synthesis of a Key Heterocyclic Building Block
An Application Note for the Synthesis of [4-(1H-Pyrrol-1-yl)phenyl]methanol
Abstract
This compound is a valuable bifunctional molecule that serves as a crucial building block in the development of pharmaceuticals and advanced materials. Its structure, featuring a reactive hydroxymethyl group and a versatile N-substituted pyrrole ring, allows for diverse subsequent chemical modifications. This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The protocol begins with the classic Paal-Knorr synthesis to construct the pyrrole ring, followed by a selective chemoselective reduction. This guide emphasizes the rationale behind procedural choices, robust characterization of intermediates and the final product, and critical safety considerations, ensuring a reproducible and scalable process.
Introduction
The synthesis of N-aryl pyrroles is of significant interest due to their prevalence in biologically active compounds and functional materials.[1] The target molecule, this compound, is a particularly useful intermediate, combining the aromatic pyrrole moiety with a primary alcohol functional group suitable for esterification, etherification, or conversion to a leaving group for nucleophilic substitution.
Several strategies exist for the formation of N-aryl bonds, including transition-metal-catalyzed methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[2][3][4][5] However, for the synthesis of this specific N-phenylpyrrole structure, the Paal-Knorr reaction offers a robust, metal-free, and operationally simple alternative.[6][7] This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[7]
This protocol employs a two-step approach, which is outlined below. The first step involves the Paal-Knorr synthesis of the intermediate aldehyde, 4-(1H-pyrrol-1-yl)benzaldehyde, from 4-aminobenzaldehyde and 2,5-dimethoxytetrahydrofuran. The second step is the selective reduction of the aldehyde to the target primary alcohol using sodium borohydride, a mild and effective reducing agent.[8][9]
Overall Reaction Scheme:
Part 1: Synthesis of 4-(1H-Pyrrol-1-yl)benzaldehyde (Intermediate)
Principle and Mechanism
The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, proceeding via the reaction of a 1,4-dicarbonyl compound with a primary amine.[7] In this protocol, 2,5-dimethoxytetrahydrofuran serves as a stable precursor to succinaldehyde. In the presence of aqueous acid (in this case, glacial acetic acid), it undergoes hydrolysis to form the reactive 1,4-dicarbonyl intermediate. This is immediately trapped by the primary amine, 4-aminobenzaldehyde. The subsequent intramolecular cyclization via formation of a hemiaminal, followed by dehydration, yields the aromatic pyrrole ring.[6] Using a weak acid like acetic acid is crucial, as strongly acidic conditions (pH < 3) can favor the formation of a furan byproduct.[10]
Caption: Paal-Knorr reaction mechanism for pyrrole formation.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 4-Aminobenzaldehyde | ≥98% | Sigma-Aldrich |
| 2,5-Dimethoxytetrahydrofuran | 98% (mixture of isomers) | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Saturated Sodium Bicarbonate | - | Lab Prepared |
| Brine | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | - | Sigma-Aldrich |
| Silica Gel | 230-400 mesh | Merck |
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F254)
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminobenzaldehyde (5.0 g, 41.3 mmol).
-
Reagent Addition: Add glacial acetic acid (40 mL) to the flask and stir until the solid is fully dissolved. To this solution, add 2,5-dimethoxytetrahydrofuran (5.45 g, 5.7 mL, 41.3 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting amine.
-
Work-up - Quenching: After cooling to room temperature, pour the dark reaction mixture into a beaker containing 200 mL of cold water. Stir for 15 minutes, during which a precipitate may form.
-
Work-up - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution ), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 25% ethyl acetate in hexanes. Combine the fractions containing the product and remove the solvent in vacuo to yield 4-(1H-pyrrol-1-yl)benzaldehyde as a pale yellow solid.
Expected Yield: 65-75%.
Part 2: Synthesis of this compound (Final Product)
Principle and Mechanism
The conversion of the intermediate aldehyde to the target primary alcohol is achieved via reduction. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups like esters or, in this case, the aromatic pyrrole ring.[8][11] The reaction proceeds through the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[12] The resulting alkoxide intermediate is then protonated by the solvent (methanol) during the work-up to yield the final alcohol.[12][13]
Caption: Mechanism of aldehyde reduction by Sodium Borohydride.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 4-(1H-Pyrrol-1-yl)benzaldehyde | Synthesized in Part 1 | - |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Methanol | ACS Grade | VWR |
| Deionized Water | - | Lab Supply |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | - | Sigma-Aldrich |
-
Erlenmeyer or round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
Experimental Protocol
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 4-(1H-pyrrol-1-yl)benzaldehyde (4.0 g, 23.4 mmol) in methanol (80 mL). Stir the solution at room temperature until all the solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (0.97 g, 25.7 mmol) portion-wise over approximately 15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution.[14]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate) for the disappearance of the starting aldehyde.
-
Work-up - Quenching: Carefully quench the reaction by slowly adding deionized water (100 mL). This will decompose any excess sodium borohydride.
-
Work-up - Concentration: Remove most of the methanol from the mixture using a rotary evaporator. An aqueous suspension containing the product will remain.
-
Work-up - Extraction: Transfer the aqueous suspension to a separatory funnel and extract with dichloromethane (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white to off-white crystalline solid.
Expected Yield: 90-98%.
Overall Synthesis Workflow
Caption: Complete workflow for the synthesis of this compound.
Characterization of this compound
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.45 (d, 2H, Ar-H), ~7.25 (d, 2H, Ar-H), ~6.75 (t, 2H, Pyrrole-H), ~6.30 (t, 2H, Pyrrole-H), ~4.70 (s, 2H, -CH₂OH), ~1.70 (br s, 1H, -OH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~140.0, 138.0, 128.0, 120.5, 119.5, 110.0, 65.0 |
| Mass Spec (ESI+) | m/z = 174.09 [M+H]⁺, 196.07 [M+Na]⁺[15] |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Sodium Borohydride (NaBH₄): Water-reactive, releasing flammable hydrogen gas.[14][16] It is also toxic if swallowed or in contact with skin.[14] Do not add water directly to the solid reagent. Quench reactions slowly and behind a safety shield.
-
Organic Solvents (Methanol, Ethyl Acetate, Hexanes, DCM): Flammable and volatile. Avoid open flames and ensure proper ventilation. Methanol is toxic by ingestion and inhalation.
-
GHS Hazard Statements: The final product, this compound, is classified with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[17]
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or formation of furan byproduct. | Ensure reaction goes to reflux for the full duration. Confirm the pH is not excessively acidic (acetic acid is appropriate).[10] Use a slight excess of the amine if needed. |
| Incomplete reduction in Step 2 | Deactivated or insufficient NaBH₄. | Use fresh NaBH₄ from a tightly sealed container. Ensure the molar equivalent is correct (at least 1.1 eq). |
| Oily product after purification | Residual solvent or impurities. | Dry the product under high vacuum for several hours. If still oily, re-purify via chromatography or recrystallization. |
| Product decomposition | Pyrrole ring is sensitive to strong acids and some oxidizing agents.[18] | Avoid exposure to strong acids during work-up and purification. Store the final product under an inert atmosphere if intended for long-term storage. |
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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Patil, S. A., et al. (2021). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Scientific Reports, 11(1), 1-17. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone 97. Retrieved from [Link]
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Al-Azzawi, A. R., et al. (2018). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 20(19), 4446-4449. Retrieved from [Link]
-
Nguyen, T. L., et al. (2021). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. RSC Advances, 11(52), 32981-32989. Retrieved from [Link]
-
Boyle, P. H., et al. (2004). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Arkivoc, 2005(3), 112-123. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chen, C., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(10), 1369. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) 1 H NMR spectrum of 4-(1H-pyrrol-1-yl)phenol and (b).... Retrieved from [Link]
-
Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
University of California Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination.... Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
-
Benamrani, M. I., et al. (2024). Synthesis, characterization, and applications of a novel poly(4-[pyrrol-1-yl methyl]benzoic acid)–silver composite. Materials Science-Poland, 42(4), 11-20. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]
-
Chen, C., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. Retrieved from [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Dioxane. Retrieved from [Link] cGRmfGU4ZDc4ZGY4Y2Y4M2QzY2Y2ZGI4ZDE3M2YwYjQ4ZTY0YjI5ZTY0YjQ0YjM3YjQ2YjU4YmQ2YmY5YjQzYjQyYjQ
-
Stambuli, J. P., et al. (2002). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 4(18), 3091-3093. Retrieved from [Link]
-
Maccagno, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(8), 6299-6311. Retrieved from [Link]
-
Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
-
Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Sodium Borohydride. Retrieved from [Link]
-
Duke SMIF. (n.d.). Toxic Powders SOP Template. Retrieved from [Link]
-
Bray, B. L., et al. (2003). Suzuki Coupling Reactions in Heterocyclic Chemistry: Synthesis of 3-Substituted Pyrrolines and Pyrroles. Synlett, 2003(12), 1827-1830. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – 1,4-Dioxane. Retrieved from [Link]
-
ResearchGate. (n.d.). Activity data of benzyl alcohol dehydrogenases for the reduction in aldehydes in the presence of NADH, showing 95% CI. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 7). Buchwald-Hartwig coupling. YouTube. Retrieved from [Link]
-
Anagnostou, C., et al. (2002). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Pharmazie, 57(7), 435-7. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]
-
Gryba, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18239-18247. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]
-
Kaur, N. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. In Metals and Non-Metals. Taylor & Francis. Retrieved from [Link]
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experimental procedure for using [4-(1H-Pyrrol-1-yl)phenyl]methanol
Application Note: Electrosynthesis and Bio-Functionalization of Conductive Interfaces using [4-(1H-Pyrrol-1-yl)phenyl]methanol
Part 1: Executive Summary & Molecular Profile
This compound is a bifunctional molecular bridge designed for the fabrication of advanced electrochemical biosensors and surface coatings. Unlike standard pyrrole monomers, this derivative features a phenyl spacer that mitigates the steric strain often seen in N-substituted pyrroles, preserving reasonable conjugation length and conductivity.
Key Functionality:
-
Electropolymerizable Head (Pyrrole): Allows for the controlled electrodeposition of conductive polymer films (poly(N-substituted pyrrole)) onto electrode surfaces (Au, Pt, Glassy Carbon).
-
Functional Tail (Benzyl Alcohol): Provides a reactive primary hydroxyl (-CH₂OH) handle for the covalent immobilization of biomolecules (enzymes, antibodies, DNA) via activation chemistries such as Carbonyldiimidazole (CDI).
Strategic Utility:
This molecule is superior to alkyl-substituted pyrroles for bio-interfaces because the phenyl ring enhances
Part 2: Experimental Workflow Visualization
The following diagram outlines the critical path from monomer dissolution to a fully functionalized biosensor interface.
Figure 1: Step-by-step workflow for converting this compound into a bioactive surface.
Part 3: Pre-Experimental Considerations
Before initiating the protocol, ensure the following parameters are met to prevent film delamination or passivation.
Solubility & Electrolyte Selection
The monomer is hydrophobic. Aqueous electropolymerization yields poor, non-uniform films due to low solubility and nucleophilic attack by water on the radical cation intermediate.
-
Recommended Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).
-
Recommended Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium Perchlorate (LiClO₄). Note: Perchlorates are explosive risks when dry; TBAPF₆ is preferred for safety and stability.
Electrode Preparation
The quality of the polymer film is strictly dependent on the underlying substrate cleanliness.
-
Gold (Au): Polish with 0.05 µm alumina slurry, sonicate in ethanol/water, and electrochemically clean in 0.5 M H₂SO₄ (scan -0.2 to +1.5 V) until stable gold oxidation/reduction peaks appear.
-
Glassy Carbon (GCE): Polish to mirror finish.
Part 4: Detailed Protocols
Protocol A: Electropolymerization (Film Deposition)
Objective: Create a stable, conductive polymer film with accessible hydroxyl groups.
-
Solution Prep: Dissolve this compound (10 mM) in ACN containing 0.1 M TBAPF₆. Purge with Nitrogen (N₂) for 10 minutes to remove oxygen (oxygen quenches radical cations).
-
Cell Setup: Use a standard three-electrode cell.
-
WE: Au or GCE.
-
RE: Ag/Ag⁺ (0.01 M AgNO₃ in ACN) or Ag/AgCl (aqueous, use salt bridge).
-
CE: Platinum wire/mesh.
-
-
Conditioning (Cyclic Voltammetry):
-
Scan range: 0.0 V to +1.1 V vs Ag/Ag⁺.
-
Observation: The first cycle will show an irreversible oxidation peak (monomer oxidation) typically around +0.9 V to +1.0 V. Subsequent cycles should show the emergence of a broad redox wave at lower potentials (+0.4 V to +0.6 V), indicating polymer growth.
-
-
Deposition (Potentiostatic Method):
-
Apply a constant potential of +0.95 V (adjust based on CV peak onset).
-
Stop Condition: Monitor Charge Density (
).-
For Monolayer/Thin Film: Stop at
. -
For High Capacity Film: Stop at
.
-
-
Why? Thick films (>100 mC) become brittle and resistive due to the bulky phenyl spacer.
-
-
Post-Treatment: Rinse the electrode gently with ACN to remove unreacted monomer. Do not dry completely; proceed to activation or store in buffer.
Protocol B: Surface Activation (CDI Method)
Objective: Convert the inert hydroxyl (-OH) group into a reactive imidazole carbamate intermediate.
-
Reagent: 1,1'-Carbonyldiimidazole (CDI).
-
Solvent: Anhydrous Dioxane or THF. Critical: Water hydrolyzes CDI immediately.
-
Activation: Immerse the polymer-coated electrode in a solution of CDI (0.5 M) in dry dioxane for 2 hours at room temperature.
-
Washing: Rinse 3x with dry dioxane, then 1x with dry acetone.
-
Drying: Briefly dry under a stream of N₂. Use immediately.
Protocol C: Ligand Immobilization
Objective: Covalent attachment of amine-containing capture probe (e.g., Antibody, Enzyme).
-
Coupling: Incubate the activated electrode in a solution of the ligand (1 mg/mL) in PBS (pH 7.4) for 4 hours at 4°C or 1 hour at RT.
-
Blocking: Wash with PBS, then incubate in 1 M Ethanolamine (pH 8.5) for 20 minutes to deactivate remaining imidazole esters.
-
Final Wash: Rinse extensively with PBS-T (PBS + 0.05% Tween 20) to remove non-specifically bound ligands.
Part 5: Data Presentation & Quality Control
Characterization Metrics
| Technique | Parameter | Expected Outcome (Success) | Failure Mode Indicator |
| Cyclic Voltammetry (Growth) | Current ( | Increases with cycle number (Nucleation loop). | Current decreases (Passivation/Fouling). |
| CV (Ferrocyanide Probe) | Peak Separation ( | Minimal increase vs. bare electrode (< 100 mV). | Large |
| EIS (Impedance) | Charge Transfer ( | Increases after protein binding (e.g., 200 | No change implies failed binding. |
| FTIR / XPS | C=O Signal | Presence of Carbamate/Urethane peak (~1700 cm⁻¹). | Absence of carbonyl signal. |
Electrochemical Circuit Diagram
To validate the sensor, use Electrochemical Impedance Spectroscopy (EIS). The data should be fitted to a Randles Circuit.
Figure 2: Equivalent circuit for modeling the polymer/electrolyte interface. Rct is the primary sensor signal.
Part 6: Troubleshooting & Safety
Safety Warning:
-
Pyrroles: Polymerization initiators and monomers can be toxic. Handle in a fume hood.
-
Perchlorates: If using LiClO₄, never let the organic solution dry out completely on heating; potential explosion hazard. TBAPF₆ is safer.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| No Polymer Growth | Oxygen in solution | Purge with N₂ for >15 mins. Radical cations are O₂ sensitive. |
| Potential too low | Increase potential to +1.0 V or +1.1 V (N-substitution raises oxidation potential). | |
| Film Peels Off | Dirty Electrode | Re-polish and perform electrochemical cleaning in H₂SO₄. |
| Low Bio-Signal | CDI Hydrolysis | Ensure Dioxane/THF is anhydrous. Water kills the activation step. |
| Steric Hindrance | Use a "spacer" molecule (e.g., glutaraldehyde) if the protein is too bulky for the surface. |
References
-
Deronzier, A., & Moutet, J. C. (1989). Functionalized Polypyrroles as Metallic Ion Sensors. Accounts of Chemical Research. Link
-
Cosnier, S. (1999). Biomolecule immobilization on electrode surfaces by entrapment or attachment to electrochemically polymerized films. Biosensors and Bioelectronics. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Chapter 2: Functional Targets. Academic Press. (Standard reference for CDI chemistry). Link
-
Bidan, G. (1992). Electroconducting conjugated polymers: New sensitive matrices to build up chemical or electrochemical sensors. Sensors and Actuators B: Chemical. Link
-
Ates, M. (2013). A review on conducting polymer coatings for corrosion protection. Journal of Adhesion Science and Technology. (Discusses adhesion of N-substituted pyrroles). Link
Sources
derivatization of [4-(1H-Pyrrol-1-yl)phenyl]methanol
An Application Guide to the Strategic Derivatization of [4-(1H-Pyrrol-1-yl)phenyl]methanol for Accelerated Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical . This versatile building block, featuring a reactive benzylic alcohol and a privileged pyrrole scaffold, serves as a critical starting point for the synthesis of novel compounds in medicinal chemistry and advanced materials science. We present field-proven methodologies for esterification, etherification, and oxidation, explaining the rationale behind procedural choices to ensure reproducibility and high-yield transformations. This document is intended for researchers, chemists, and drug development professionals seeking to expand their chemical library with functionally diverse molecules derived from this core structure.
Introduction: The Strategic Value of the Pyrrole Moiety
The pyrrole ring is a prominent heterocyclic motif found in a vast array of natural products and pharmaceuticals, prized for its unique electronic properties and ability to engage in various biological interactions.[1][2] Compounds incorporating the 1-phenylpyrrole scaffold, in particular, have demonstrated significant potential in diverse therapeutic areas, including cancer immunotherapy and the treatment of neurodegenerative diseases like Alzheimer's.[3][4]
This compound emerges as a particularly valuable synthon. Its structure strategically positions a reactive primary alcohol on a phenylpyrrole core, offering a direct handle for molecular elaboration. The derivatization of this alcohol function allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity.[2] Such modifications are fundamental to optimizing pharmacokinetic profiles and structure-activity relationships (SAR) in drug discovery programs. This guide provides robust and validated protocols to facilitate the synthesis of ester, ether, and carbonyl derivatives, thereby enabling the rapid generation of compound libraries for screening and development.
Profile of Core Compound: this compound
A thorough understanding of the starting material is paramount for successful derivatization.
-
IUPAC Name: (4-pyrrol-1-ylphenyl)methanol[5]
-
Synonyms: 4-(1H-Pyrrol-1-yl)benzyl alcohol, 1-(4-Hydroxymethylphenyl)pyrrole[6]
-
Structure:
-
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | PubChem[5] |
| Molecular Weight | 173.21 g/mol | PubChem[5] |
| CAS Number | 143426-51-1 | PubChem[5] |
| Appearance | Typically an off-white to light yellow solid | --- |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, chloroform | --- |
Derivatization Pathways and Strategic Considerations
The primary alcohol of this compound is the principal site for derivatization. The key transformations explored in this guide—esterification, etherification, and oxidation—leverage this reactivity to introduce diverse functional groups and create new synthetic intermediates.
Caption: Simplified mechanism of Fischer Esterification.
Materials and Reagents:
-
This compound (1.0 eq)
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid) (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
-
Toluene (as solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus (recommended for water removal)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add this compound (1.0 eq), the selected carboxylic acid (1.2 eq), and toluene (approx. 0.2 M concentration).
-
Begin stirring the mixture to ensure homogeneity.
-
Carefully add concentrated sulfuric acid (catalytic amount) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 110-120 °C for toluene). Monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or until TLC analysis indicates the consumption of the starting alcohol (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to quench the acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ester.
Self-Validation: The formation of the ester can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the alcohol's -OH proton signal and the appearance of characteristic ester signals. [7]IR spectroscopy will show a strong carbonyl (C=O) stretch around 1735 cm⁻¹.
Protocol 2: Chemoselective Etherification of Benzylic Alcohol
Principle: This protocol utilizes a system of 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of dimethyl sulfoxide (DMSO) to achieve the chemoselective etherification of benzylic alcohols in the presence of an alcohol solvent (e.g., methanol, ethanol). [8]The reaction proceeds via the formation of a reactive carbocation intermediate at the benzylic position, which is then trapped by the solvent alcohol. [8]This method is advantageous as it often does not affect other aliphatic or phenolic hydroxyl groups.
Materials and Reagents:
-
This compound (1.0 eq)
-
2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 eq)
-
Dimethyl sulfoxide (DMSO) (1.0 eq)
-
Anhydrous methanol or ethanol (as solvent and reagent)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (or ethanol) in a round-bottom flask at room temperature.
-
Add TCT (1.0 eq) to the solution and stir.
-
Add DMSO (1.0 eq) portion-wise over 5-10 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure ether derivative.
Causality Insight: The use of TCT and DMSO specifically activates the benzylic alcohol for Sₙ1-type substitution. DMSO acts as a catalyst in the formation of the reactive intermediate. [8]This selectivity is a key advantage over classical Williamson ether synthesis, which requires a strong base and may not be as chemoselective.
Protocol 3: Mild Oxidation to 4-(1H-Pyrrol-1-yl)benzaldehyde
Principle: The selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are well-suited for this transformation. This protocol uses PCC, a stable and reliable reagent for this purpose.
Materials and Reagents:
-
This compound (1.0 eq)
-
Pyridinium Chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel (for filtration)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a dry round-bottom flask under a nitrogen or argon atmosphere, suspend PCC (1.5 eq) in anhydrous DCM.
-
To this stirring suspension, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise. The mixture will turn dark brown/black.
-
Stir the reaction vigorously at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether to precipitate the chromium salts.
-
Pass the entire mixture through a short plug of Celite® or silica gel, eluting with additional diethyl ether.
-
Collect the filtrate and concentrate it under reduced pressure.
-
The resulting crude aldehyde can be further purified by column chromatography if necessary.
Trustworthiness Note: PCC is a suspected carcinogen and should be handled with appropriate personal protective equipment in a chemical fume hood. The reaction should be performed under anhydrous conditions as water can interfere with the oxidation. The product, 1-(4-(1H-pyrrol-1-yl)phenyl)ethanone, is a related known compound that can serve as a reference for spectroscopic comparison of the phenylpyrrole core. [9]
Summary of Derivatization Reactions
| Reaction Type | Reagents | Product Functional Group | Key Advantages |
| Esterification | R-COOH, H₂SO₄ (cat.) | Ester (-O-C=O) | Utilizes common reagents; allows for wide diversity of R groups. |
| Etherification | TCT, DMSO, R-OH | Ether (-O-R) | High chemoselectivity for benzylic alcohols; mild conditions. [8] |
| Oxidation | PCC or DMP | Aldehyde (-CHO) | Provides a key intermediate for further synthesis (e.g., reductive amination). |
Conclusion
The protocols detailed in this application note provide a validated and robust framework for the . By leveraging the reactivity of the benzylic alcohol, researchers can efficiently synthesize a diverse range of ester, ether, and carbonyl derivatives. These methods are designed for reproducibility and scalability, empowering scientists in drug discovery and materials science to rapidly generate and explore novel chemical entities built upon the valuable 1-phenylpyrrole scaffold.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). This compound, 97%. Fisher Scientific. Retrieved from [Link]
-
Hughes, D. L. (2014). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Semantic Scholar. Retrieved from [Link]
-
Kim, C.-H., et al. (2013). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone 97. Retrieved from [Link]
-
Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Retrieved from [Link]
-
Sharma, A., et al. (2024). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2015). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. Retrieved from [Link]
-
Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of 4-(1H-pyrrol-1-yl)phenol and 4-(1H-pyrrol-yl)phenyl ferrocenecarboxylate. Retrieved from [Link]
-
IJCRT.org. (2025). Swissadme Analysis Of Some Selected Analogues Of Pyrrole. Retrieved from [Link]
-
Nowak, K., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. PMC. Retrieved from [Link]
-
Li, C., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. Retrieved from [Link]
-
PubChem. (n.d.). phenyl(1H-pyrrol-1-yl)methanone. National Center for Biotechnology Information. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]
-
Costanzo, A., et al. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. PubMed. Retrieved from [Link]
-
Movassagh, B., & Shokri, S. (2015). Efficient and selective esterification of aromatic aldehydes with alcohols (1:1) using air as the simplest available oxidant and KCN in DMF. Indian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Regioselective Synthesis of Multisubstituted Pyrroles via Ag-Catalyzed [4+1C]insert Cascade. Retrieved from [Link]
-
El-Dean, A. M. K., et al. (2014). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Ghenim, R., & Al-Khouli, S. (2016). Fischer Esterification of Glycerol by Phenylacetic Acids Catalyzed by Amberlyst-15. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC. Retrieved from [Link]
-
ResearchGate. (2021). Catalytic properties of 4,5-bridged proline methano-and ethanologues in the Hajos-Parrish intramolecular aldol reaction. Retrieved from [Link]
-
Narule, M., & Meshram, J. (2006). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Current World Environment. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico , and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03589E [pubs.rsc.org]
- 5. This compound | C11H11NO | CID 599478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 9. 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone | C12H11NO | CID 603839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chemoselective Transformations of [4-(1H-Pyrrol-1-yl)phenyl]methanol
[1]
Executive Summary & Chemical Profile[1][2][3]
This guide details the specific reactivity and handling protocols for [4-(1H-Pyrrol-1-yl)phenyl]methanol (CAS: 143426-51-1).[1] This molecule is a bifunctional building block featuring a primary benzylic alcohol and an N-linked pyrrole ring.[1]
The Central Challenge: The N-phenylpyrrole moiety acts as a strong electron-donating group (EDG) via resonance (+M effect).[1] While this activates the benzylic position for substitution, it simultaneously renders the pyrrole ring highly susceptible to acid-catalyzed polymerization and oxidative degradation. Standard alcohol protocols (e.g., Jones oxidation, unbuffered thionyl chloride) will destroy the starting material.
Scope of Protocols:
-
Selective Oxidation: Synthesis of the aldehyde without ring degradation.
-
Nucleophilic Activation: Conversion to alkyl chloride/mesylate under neutral conditions.[1]
-
Esterification: Acylation strategies for prodrug/materials synthesis.[1]
Electronic Structure & Reactivity Landscape[1]
The following diagram illustrates the electronic causality governing the protocols in this guide. The nitrogen lone pair donates density into the phenyl ring, stabilizing benzylic carbocations but also making the pyrrole C2/C3 positions nucleophilic (acid-sensitive).
Figure 1: Reactivity landscape highlighting the competition between functionalization and degradation.[1]
Protocol A: Selective Oxidation to Aldehyde
Target: 4-(1H-pyrrol-1-yl)benzaldehyde
Method: Activated Manganese Dioxide (
Rationale
Chromium-based reagents (Jones, PCC) are too aggressive and acidic, leading to pyrrole decomposition.[1] Swern oxidation is effective but operationally burdensome for scale-up.[1] Activated
Materials
-
Substrate: this compound (1.0 eq)
-
Oxidant: Activated
(10.0 – 15.0 eq). Note: Large excess is required due to surface area dependence.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).[1]
-
Filtration: Celite 545.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 mmol, ~173 mg) in anhydrous DCM (10 mL).
-
Addition: Add activated
(10 mmol, ~870 mg) in one portion.-
Critical Check: Ensure the
is "activated." If the reagent is old, heat it at 110°C for 24h prior to use.
-
-
Reaction: Stir the suspension vigorously at room temperature (20–25°C).
-
Monitoring: Check TLC every hour (Eluent: 30% EtOAc/Hexane).[1]
-
Self-Validation: The starting alcohol (
) will disappear, and a less polar aldehyde spot ( ) will appear.
-
-
Workup: Once conversion is >95% (typically 4–12 hours), filter the black suspension through a pad of Celite.
-
Rinse: Wash the Celite pad with DCM (3 x 10 mL) to recover adsorbed product.
-
Isolation: Concentrate the filtrate under reduced pressure. The product typically solidifies as a pale yellow solid.
Data Specification:
| Parameter | Value |
|---|---|
| Typical Yield | 85 – 92% |
| Appearance | Pale yellow solid |
| 1H NMR Diagnostic | New singlet at
Protocol B: Buffered Chlorination (Activation)
Target: 4-(1H-pyrrol-1-yl)benzyl chloride
Method: Thionyl Chloride (
Rationale
Standard
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.2 eq)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Base: Pyridine (1.5 eq) or Triethylamine (1.5 eq)
-
Solvent: Anhydrous DCM or Toluene.[1]
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck flask and cool to 0°C under nitrogen atmosphere.
-
Dissolution: Dissolve the alcohol (1.0 mmol) and Pyridine (1.5 mmol) in DCM (5 mL).
-
Addition: Add
(1.2 mmol) dropwise via syringe over 10 minutes.-
Observation: The solution may turn slightly yellow/orange. If it turns pitch black immediately, the temperature is too high or the base is insufficient.
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Quench (Critical): Pour the reaction mixture into a saturated
solution (cold) to neutralize excess thionyl chloride. Do not use water alone , as the local acidity will degrade the product. -
Extraction: Extract with DCM (2 x 15 mL), dry over
, and concentrate. -
Purification: If necessary, pass through a short silica plug (neutralized with 1%
in Hexane).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Figure 2: Buffered chlorination workflow to prevent acid-catalyzed decomposition.
Protocol C: Esterification (Prodrug/Derivatization)
Target: 4-(1H-pyrrol-1-yl)benzyl esters Method: DCC/DMAP Steglich Esterification[1]
Rationale
Direct Fischer esterification (Alcohol + Acid + Heat) is forbidden due to the acid sensitivity of the pyrrole. The Steglich coupling uses neutral conditions and is ideal for attaching carboxylic acids (e.g., amino acids, fatty acids) to this alcohol.
Procedure
-
Mix: Alcohol (1.0 eq), Carboxylic Acid (1.1 eq), and DMAP (0.1 eq) in DCM.
-
Activate: Cool to 0°C. Add DCC (1.1 eq) or EDC (1.2 eq).
-
Stir: Warm to RT overnight. Urea byproduct will precipitate (if using DCC).[1]
-
Filter: Remove urea via filtration.[1]
-
Wash: 0.5M HCl (very brief, cold) or Citric acid solution, followed immediately by
.
References
-
Selective Oxidation of Benzylic Alcohols
- Reid, M., et al. "Manganese Dioxide Oxidation of Benzylic Alcohols.
-
Context: Validates ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
as the chemoselective reagent of choice for acid-sensitive substrates.
-
Reactivity of N-Phenylpyrroles
-
Gilchrist, T. L. "Heterocyclic Chemistry." Prentice Hall.[1]
- Context: Establishes the electron-rich nature of the pyrrole ring and its susceptibility to electrophilic attack/polymeriz
-
-
Chlorination of Acid-Sensitive Alcohols
-
Smith, M. B. "Organic Synthesis." McGraw-Hill.[1]
-
Context: Protocols for using Pyridine/ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
to buffer reactions involving acid-labile groups.
-
-
Synthesis of Pyrrolyl-benzyl derivatives
Application Notes & Protocols: The Versatility of [4-(1H-Pyrrol-1-yl)phenyl]methanol in Advanced Polymer Synthesis
Introduction: A Multifunctional Building Block for Modern Polymers
In the landscape of polymer chemistry, the rational design of monomers is paramount to achieving materials with tailored properties and functionalities. [4-(1H-Pyrrol-1-yl)phenyl]methanol emerges as a molecule of significant interest, strategically endowed with distinct chemical moieties that unlock diverse polymerization pathways and applications. At its core, the molecule integrates a pyrrole ring, a phenyl group, and a primary alcohol. This unique combination offers a compelling platform for researchers in materials science and drug development.
The N-substituted pyrrole unit is the cornerstone of its utility in creating electroactive and conducting polymers. Polypyrrole (PPy) and its derivatives are renowned for their intrinsic conductivity, environmental stability, and biocompatibility, making them ideal for applications in electronics, biosensors, and tissue engineering.[1][2] The phenyl linker provides rigidity and enhances the thermal stability of the resulting polymer backbone.
Crucially, the methanol group (-CH₂OH) introduces a versatile reactive handle. This functional group can act as a nucleophile, an initiator site for ring-opening polymerizations, or a point of attachment for other molecules, thereby enabling the creation of complex macromolecular architectures such as block copolymers, graft polymers, and functional surfaces. This guide provides a detailed exploration of the synthesis, polymerization, and characterization of polymers derived from this versatile monomer, offering field-proven insights and step-by-step protocols for researchers.
Part 1: Synthesis of the Monomer: this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from 4-aminoacetophenone. The causality behind this route is the robust and high-yielding nature of the Paal-Knorr pyrrole synthesis, followed by a standard and selective reduction of the ketone.
Workflow for Monomer Synthesis
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
4-Aminoacetophenone
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Sodium Borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Synthesis of (4-(1H-Pyrrol-1-yl)phenyl)ethanone (Intermediate):
-
In a round-bottom flask equipped with a reflux condenser, combine 4-aminoacetophenone (1 eq.), 2,5-dimethoxytetrahydrofuran (1.1 eq.), and glacial acetic acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The Paal-Knorr reaction involves the condensation of the primary amine with the in-situ generated 1,4-dicarbonyl compound from 2,5-dimethoxytetrahydrofuran under acidic conditions.[3]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture carefully with a saturated NaHCO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ketone intermediate.
-
-
Reduction to this compound:
-
Dissolve the purified (4-(1H-Pyrrol-1-yl)phenyl)ethanone (1 eq.) in a mixture of anhydrous THF and methanol (e.g., a 4:1 ratio).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains low. NaBH₄ is a mild reducing agent that selectively reduces ketones in the presence of the aromatic pyrrole ring.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours, or until TLC indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding water at 0°C.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Part 2: Polymerization Methodologies
The dual functionality of this compound allows for its use in several distinct polymerization strategies.
A. Electrochemical Polymerization for Conducting Films
This method leverages the pyrrole moiety to form a conjugated, conducting polymer film directly onto an electrode surface. The process involves the oxidative polymerization of the monomer.[1] This is a powerful technique for creating functional coatings for sensors or biomedical devices.[2]
Mechanism: The process begins with the oxidation of the pyrrole monomer to form a radical cation.[4] This reactive species then couples with another monomer unit, and this process repeats to build the polymer chain.[1][4] The resulting polymer is oxidized ("p-doped") in its conductive state, incorporating anions from the electrolyte for charge balance.[1]
Workflow for Electrochemical Polymerization
Caption: Synthesis of a functional polymer via Ring-Opening Polymerization.
Protocol 3: Synthesis of Pyrrole-Terminated Polycaprolactone (PCL)
Materials:
-
This compound (Initiator)
-
ε-Caprolactone (Monomer), freshly distilled
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂, Catalyst)
-
Toluene, anhydrous
-
Methanol, cold
Step-by-Step Procedure:
-
Reactor Setup: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add this compound (1 eq.), ε-caprolactone (e.g., 100 eq. for a target degree of polymerization of 100), and anhydrous toluene via syringe.
-
Catalyst Addition: Add a stock solution of Sn(Oct)₂ in toluene (typically a monomer-to-catalyst ratio of 1000:1 to 5000:1). The catalyst coordinates to the carbonyl of the monomer, making it more susceptible to nucleophilic attack by the initiator's hydroxyl group.
-
Polymerization: Immerse the flask in a preheated oil bath at 110°C and stir for 12-24 hours. The reaction progress can be monitored by taking small aliquots and analyzing the monomer conversion via ¹H NMR.
-
Termination and Purification:
-
Cool the reaction to room temperature and dissolve the viscous solution in a small amount of THF or DCM.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring. This step removes unreacted monomer and the catalyst.
-
Collect the white, fibrous polymer by filtration.
-
Repeat the dissolution-precipitation cycle two more times for high purity.
-
Dry the final polymer under vacuum at room temperature until a constant weight is achieved.
-
Part 3: Characterization of Derived Polymers
Thorough characterization is essential to confirm the structure, properties, and purity of the synthesized polymers. [5]A combination of techniques should be employed.
| Technique | Purpose & Expected Observations |
| Nuclear Magnetic Resonance (NMR) | ¹H & ¹³C NMR: Confirms the successful incorporation of the monomer into the polymer chain. For PCL, new peaks corresponding to the polyester backbone will appear, while the characteristic aromatic signals of the pyrrole-phenyl end-group will be present. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies key functional groups. For electrochemically polymerized films, broad peaks associated with the conjugated polypyrrole backbone will be observed. For PCL, a strong carbonyl (C=O) stretch around 1720 cm⁻¹ will be prominent. |
| Gel Permeation Chromatography (GPC) | Determines the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of soluble polymers like the PCL derivative. |
| Cyclic Voltammetry (CV) | For electroactive polymers, CV reveals the redox behavior (oxidation and reduction potentials), electrochemical stability, and doping/de-doping processes. [6] |
| UV-Vis Spectroscopy | Studies the electronic transitions. For conjugated polypyrrole, this technique can be used to monitor the changes between the neutral (absorbing at higher energy) and oxidized (polaronic/bipolaronic states absorbing at lower energy) states. [7] |
| Thermal Analysis (TGA/DSC) | Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the polymer. Differential Scanning Calorimetry (DSC): Determines thermal transitions like the glass transition temperature (T₉) and melting temperature (Tₘ). |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Visualizes the surface morphology (SEM) and internal structure (TEM) of the polymer films or materials, which can be crucial for applications in catalysis or as scaffolds. [8] |
Part 4: Applications and Future Directions
The polymers derived from this compound are poised for a range of advanced applications, primarily driven by the unique properties of the polypyrrole backbone or the functionality introduced by the pyrrole end-group.
-
Stimuli-Responsive Drug Delivery: Polypyrrole-based materials can act as drug reservoirs. [9]The incorporated drug can be released in a controlled manner by applying an electrical stimulus, which alters the oxidation state and volume of the polymer matrix, triggering expulsion of the therapeutic agent. [10][11][12]This is particularly promising for implantable devices that require on-demand dosing. [12]* Tissue Engineering: The conductivity of polypyrrole makes it an excellent material for scaffolds in tissue engineering, especially for nerve and cardiac muscle regeneration, where electrical stimulation can promote cell growth and differentiation. [11]The biocompatibility of PPy further enhances its suitability for these biomedical applications. [2][9]* Biosensors and Electrochromic Devices: The change in conductivity and optical properties of polypyrrole films upon interaction with analytes or changes in applied potential makes them ideal for biosensor and electrochromic ("smart" window) applications. [2][7]* Functional Nanoparticles and Micelles: The pyrrole-terminated PCL can self-assemble in aqueous solutions to form micelles with a hydrophobic PCL core and a more hydrophilic pyrrole-phenyl corona. These structures can be used to encapsulate hydrophobic drugs. The pyrrole moiety on the surface can then be polymerized to create stabilized, "shell-crosslinked" nanoparticles for enhanced drug delivery vehicles.
References
- Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine deriv
- Synthesis and application of polypyrrole nanofibers: a review. RSC Publishing.
- Polypyrrole. Wikipedia.
- Polymerization of pyrrole and its derivatives.
- Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Current World Environment.
- A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar.
- Oxidative polymerization of pyrrole (Py) resulting in polypyrrole...
- Electrochemical and optical properties of poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'.
- Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condens
- Polypyrrole-based conducting polymers and interactions with biological tissues. PMC.
- This compound | C11H11NO | CID 599478. PubChem.
- Synthesis, characterization, and applications of a novel poly(4-[pyrrol-1-yl methyl]benzoic acid)–silver composite.
- Radical Photopolymerization Using 1,4-Dihydropyrrolo[3,2-b]pyrrole Derivatives Prepared via One-Pot Synthesis. ACS Omega.
- The Electrochemical Properties of N-Substituted Pyrrole/Pyrrole Copolymers. Unknown Source.
- Chlorpromazine–Polypyrrole Drug Delivery System Tailored for Neurological Applic
- Electrically Stimulated Tunable Drug Delivery From Polypyrrole-Co
- Molecular control of electric conductivity and structural properties of polymers of pyrrole derivatives.
- Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. PMC.
- Synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone 97..
- Electrochemically Enhanced Drug Delivery Using Polypyrrole Films. MDPI.
- Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. PubMed.
- Synthesis and Molecular Characterization of Pyrene-Containing Copolymers as Potential MALDI-TOF MS M
- Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry (RSC Publishing). tnRqDnyexP5B2xfTS7DvVl)
Sources
- 1. Polypyrrole - Wikipedia [en.wikipedia.org]
- 2. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
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- 8. Frontiers | Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation [frontiersin.org]
- 9. Synthesis and application of polypyrrole nanofibers: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00138E [pubs.rsc.org]
- 10. Chlorpromazine–Polypyrrole Drug Delivery System Tailored for Neurological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Electrically Stimulated Tunable Drug Delivery From Polypyrrole-Coated Polyvinylidene Fluoride [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Application Note: Method Development and Validation for the Quantitation of [4-(1H-Pyrrol-1-yl)phenyl]methanol
Introduction & Analyte Profile
[4-(1H-Pyrrol-1-yl)phenyl]methanol is a bifunctional building block utilized in the synthesis of conductive polymers, electro-optical materials, and pharmaceutical intermediates. Its structure comprises a hydrophobic N-phenylpyrrole core and a hydrophilic benzylic alcohol tail.
The synthesis of this compound typically proceeds via the Paal-Knorr reaction , condensing 4-aminobenzyl alcohol with 2,5-dimethoxytetrahydrofuran (or a 1,4-dicarbonyl equivalent). Consequently, critical quality attributes (CQAs) must account for specific process impurities, including unreacted starting amines and acid-catalyzed oligomers.
Physicochemical Context for Method Design
-
Chromophore: The conjugated phenyl-pyrrole system exhibits strong UV absorbance, typically with a
in the 240–260 nm range. -
Stability: While the benzylic alcohol is stable, the electron-rich pyrrole ring is susceptible to acid-catalyzed polymerization and oxidation. The mobile phase selection must balance pH control (for peak shape) with analyte stability.
-
Polarity: The molecule is moderately polar (
). Reverse-Phase Chromatography (RP-HPLC) on a C18 stationary phase is the optimal separation mode.
Instrument & Chromatographic Conditions
The following method has been optimized for resolution of the parent compound from polar amine precursors and hydrophobic dimers.
Table 1: Method Parameters
| Parameter | Condition | Rationale |
| System | HPLC with PDA/DAD Detector | Diode Array required for peak purity assessment. |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm | End-capping reduces silanol interactions with the nitrogenous pyrrole ring. |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Acidic modifier suppresses ionization of residual silanols; compatible with LC-MS. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and UV cutoff compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain backpressure < 200 bar. |
| Column Temp. | 30°C | Improves mass transfer and retention time reproducibility. |
| Injection Volume | 5 - 10 µL | Adjusted based on sample concentration (target 0.5 mg/mL). |
| Detection | UV at 254 nm (Reference: 360 nm) | 254 nm captures the aromatic |
| Run Time | 15 Minutes | Sufficient for re-equilibration. |
Gradient Profile[1][2][3]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Equilibrated Start |
| 2.00 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 10.00 | 5 | 95 | Linear Gradient (Elute Analyte) |
| 12.00 | 5 | 95 | Wash Step (Elute Dimers) |
| 12.10 | 95 | 5 | Return to Initial |
| 15.00 | 95 | 5 | Re-equilibration |
Experimental Protocol
Standard Preparation
Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add 5 mL of Acetonitrile (ACN) and sonicate for 2 minutes to ensure dissolution.
-
Dilute to volume with Water. Note: High organic content in the diluent prevents precipitation of the hydrophobic core.
Working Standard (0.1 mg/mL):
-
Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with 50:50 ACN:Water.
Sample Preparation (Raw Material)
-
Accurately weigh ~10 mg of the sample.
-
Dissolve in 10 mL of 50:50 ACN:Water.
-
Filter through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb the pyrrole moiety).
-
Transfer to an amber HPLC vial (protect from light to prevent photo-oxidation).
Analytical Workflow & Logic
The following diagram illustrates the decision matrix for analyzing this specific compound, highlighting the critical control points (CCPs) for impurity identification.
Figure 1: Analytical workflow distinguishing the target analyte from synthesis precursors and degradation products.
Results & Discussion: Self-Validating Systems
To ensure the method is "self-validating" per E-E-A-T principles, the following System Suitability Testing (SST) criteria must be met before every sample set.
System Suitability Criteria
-
Retention Time (RT): The analyte peak should elute at approximately 7.5 ± 0.5 min.
-
Tailing Factor (
): Must be .-
Causality: Higher tailing indicates interaction between the pyrrole nitrogen and residual silanols on the column. If
, replace the column or increase the buffer strength (e.g., 10mM Ammonium Acetate).
-
-
Resolution (
): Resolution between the Main Peak and the nearest impurity (usually the starting amine) must be .
Linearity and Range
The method demonstrates linearity from 0.01 mg/mL to 0.5 mg/mL (
Stability Warning
Pyrroles are electron-rich and can undergo oxidative polymerization.
-
Observation: If "ghost peaks" appear at late retention times (RT > 12 min) in subsequent blank injections, it indicates on-column polymerization.
-
Remedy: Wash the column with 100% Acetonitrile for 20 minutes. Ensure samples are analyzed within 24 hours of preparation.
Synthesis Pathway & Impurity Mapping
Understanding the origin of the molecule allows the analyst to predict impurities. The Paal-Knorr synthesis is the primary route.
Figure 2: Synthesis pathway highlighting the origin of polar amine impurities and hydrophobic oligomers.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peak | Sample solvent too strong (100% ACN). | Dilute sample in mobile phase (50:50 Water:ACN). |
| Drifting RT | Column temperature fluctuation or pH instability. | Use a column oven (30°C). Ensure mobile phase A is buffered (Formic Acid or Acetate). |
| High Backpressure | Precipitation of sample or particulate matter. | Filter all samples (0.22 µm). Check solubility of the hydrophobic pyrrole ring. |
| Low Recovery | Adsorption to nylon filters. | Switch to PTFE or PVDF syringe filters. |
References
-
ICH Expert Working Group. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] International Conference on Harmonisation.[2][3] [Link]
-
PubChem. (n.d.). 1-Phenylpyrrole Compound Summary. National Library of Medicine. [Link]
-
Amarnath, V., et al. (1995).[4][5] Mechanism of the Paal-Knorr Pyrrole Synthesis.[5][6] Journal of Organic Chemistry. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
Application Notes and Protocols for the Safe Handling and Use of [4-(1H-Pyrrol-1-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, storage, and application of [4-(1H-Pyrrol-1-yl)phenyl]methanol. As a Senior Application Scientist, the following protocols and notes are synthesized from established safety data for structurally related compounds, peer-reviewed literature, and extensive experience in the handling of heterocyclic compounds in a drug discovery and development setting. The aim is to provide not just a set of instructions, but a framework for making informed decisions to ensure both personal safety and experimental integrity.
Compound Profile and Hazard Identification
This compound is a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The pyrrole moiety is a common scaffold in many biologically active compounds.[1][2] Its utility stems from the reactive hydroxyl group and the aromatic nature of the pyrrole and phenyl rings, allowing for a variety of chemical transformations.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | PubChem |
| Molecular Weight | 173.21 g/mol | PubChem |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | 70 °C / 158 °F | Fisher Scientific (for isomer)[3] |
| Solubility | Insoluble in water | Fisher Scientific (for isomer)[3] |
GHS Hazard Classification
Based on notifications to the ECHA C&L Inventory, this compound is classified as follows:
-
H315: Causes skin irritation [4]
-
H319: Causes serious eye irritation [4]
-
H335: May cause respiratory irritation [4]
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.
Core Safety Directives and Handling Protocols
Given the irritant nature of this compound, all handling should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5][6]
2.1. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk.
| Body Area | Required PPE | Rationale and Best Practices |
| Eyes/Face | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities. | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended. | Prevents skin contact, which can lead to irritation. Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling the compound. |
| Body | A flame-retardant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | Work should be conducted in a chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation. |
| Feet | Closed-toe shoes made of a non-porous material. | Protects against spills. |
2.2. General Handling and Storage
-
Avoid dust formation. [5] Handle the solid material carefully to prevent it from becoming airborne.
-
Ensure adequate ventilation. [5] All manipulations should be performed in a chemical fume hood.
-
Prevent contact. Do not get the compound in your eyes, on your skin, or on your clothing.[5]
-
Grounding. When transferring large quantities of the solid or its solutions, take precautionary measures against static discharge.[7]
-
Storage. Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3]
2.3. Spill and Waste Disposal
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area can then be cleaned with an appropriate solvent.
-
Large Spills: Evacuate the area and prevent further spread of the material. Absorb any solutions with an inert material (e.g., sand, diatomaceous earth) and collect for disposal.[8]
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Application Notes and Experimental Protocols
This compound serves as a key building block for more complex molecules. The following are representative protocols illustrating its use.
3.1. Protocol for Oxidation to the Corresponding Aldehyde
The oxidation of the benzylic alcohol to an aldehyde is a common transformation, providing a reactive handle for further synthetic modifications such as reductive aminations or Wittig reactions.
Caption: Workflow for the oxidation of this compound to its corresponding aldehyde.
Step-by-Step Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
In a separate flask, prepare a slurry of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous DCM.
-
Slowly add the PCC slurry to the solution of the alcohol. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica gel to remove the chromium byproducts.
-
Wash the silica pad with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(1H-pyrrol-1-yl)benzaldehyde.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: PCC is sensitive to water, which can lead to side reactions and reduced yields.
-
Inert Atmosphere: While not always strictly necessary for this oxidation, it is good practice, especially if the starting material or product is sensitive to air oxidation over time.
-
Monitoring by TLC: This allows for the determination of the reaction's endpoint, preventing over-oxidation or incomplete conversion.
-
Silica Gel Filtration: This is a crucial step to remove the chromium salts, which are toxic and can interfere with subsequent reactions.
3.2. Protocol for Suzuki-Miyaura Cross-Coupling
The hydroxyl group can be converted to a leaving group (e.g., a triflate or halide) to enable cross-coupling reactions. Alternatively, the pyrrole ring itself can be halogenated to participate in such reactions. This protocol outlines a general approach for a Suzuki-Miyaura coupling with a hypothetical bromo-derivative of the title compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
To a reaction vessel, add the bromo-derivative of this compound (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 10 mol%), and a base like cesium carbonate (2 equivalents).[9]
-
Add a degassed solvent system, for example, a 4:1 mixture of dioxane and water.[9]
-
Thoroughly degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[9]
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is essential for the catalytic cycle of the Suzuki-Miyaura reaction.
-
Base: The base is required to activate the boronic acid.
-
Degassing: Oxygen can deactivate the palladium catalyst, so removing it is critical for a successful reaction.
-
Solvent System: The choice of solvent depends on the solubility of the reactants and the temperature required for the reaction. A mixture of an organic solvent and water is common.
3.3. Application in Biological Assays: A Note on Enzyme Inhibition Studies
Pyrrole-containing compounds are frequently evaluated for their potential as enzyme inhibitors.[10][11][12] When using this compound or its derivatives in such assays, careful consideration of the solvent is crucial.
-
Solvent Effects: Many organic solvents can inhibit enzyme activity.[13] It is imperative to use a solvent that has minimal impact on the enzyme being studied, such as dimethyl sulfoxide (DMSO), and to keep its final concentration in the assay low (typically <1%).
-
Control Experiments: Always include a vehicle control (the assay buffer with the same concentration of the solvent used to dissolve the test compound) to account for any solvent-induced effects.
A General Protocol Outline for Enzyme Inhibition Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution to obtain a range of test concentrations.
-
In a microplate, combine the enzyme, substrate, and buffer.
-
Add the test compound or vehicle control to the appropriate wells.
-
Initiate the reaction (e.g., by adding a cofactor or by incubating at a specific temperature).
-
Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound is a valuable research chemical with a well-defined, though manageable, hazard profile. Adherence to standard laboratory safety practices, including the consistent use of appropriate personal protective equipment and a chemical fume hood, is paramount. The protocols provided herein offer a starting point for the synthetic manipulation and biological evaluation of this compound. As with any chemical, researchers should always consult available safety data and exercise caution in their work.
References
- AK Scientific, Inc. (4-(Bromomethyl)phenyl)
- Fisher Scientific.
- Carl ROTH.
- Chemos GmbH & Co. KG.
- Aurochemicals.
- Fisher Scientific. SAFETY DATA SHEET - [3-(1H-Pyrrol-1-yl)phenyl]methanol.
- Sigma-Aldrich.
- Fisher Scientific. SAFETY DATA SHEET - [4-(1H-Pyrazol-1-yl)phenyl]methanol.
- Molecules. (2024).
- Google Patents. (2007).
- National Institutes of Health. (2021).
- Princeton EHS.
- Molecules. (2012). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
- RSC Advances. (2015).
- Enzyme Inhibition. (n.d.).
- ResearchGate. (2020). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues.
- PubChem. This compound.
- MDPI. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- MDPI. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- PubMed Central. (2021).
- Beilstein Journal of Organic Chemistry. (2012). Synthesis of new pyrrole-pyridine-based ligands using an in situ Suzuki coupling method.
- PubMed Central. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.
- The Royal Society of Chemistry. (2017). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al)
- University of New Haven.
- ResearchGate. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.
- New Drug Approvals. (2014). Lamotrigine an antiepileptic.
- Beilstein Journal of Organic Chemistry. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method.
- National Institutes of Health. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
- Indian Journal of Pharmaceutical Sciences. (2012). In Vitro Enzyme Inhibition by Organic Solvents.
- LinkedIn. (2023). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development.
- Organic & Biomolecular Chemistry. (2018).
- Mansa STM Publishers. (2022).
- Der Pharma Chemica. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine)
Sources
- 1. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. proman.org [proman.org]
- 4. This compound | C11H11NO | CID 599478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.se [fishersci.se]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of [4-(1H-Pyrrol-1-yl)phenyl]methanol Synthesis
Topic: High-Yield Synthesis of [4-(1H-Pyrrol-1-yl)phenyl]methanol CAS No: 115264-99-8 (Generic N-arylpyrrole structure reference) Methodology: Modified Clauson-Kaas Reaction Support Level: Senior Application Scientist
Introduction: The "Black Tar" Paradox
You are likely here because your reaction mixture turned into a black, insoluble tar, or your yield is stuck below 40%.
The synthesis of This compound presents a unique "double-edged" chemical challenge. You are synthesizing an N-arylpyrrole (which requires acid catalysis to close the ring) while preserving a benzyl alcohol (which is acid-sensitive and prone to self-condensation or polymerization).
The standard Clauson-Kaas protocol (refluxing in glacial acetic acid) is often too harsh for this substrate, leading to oligomerization. This guide provides an Optimized Dean-Stark Protocol that separates water to drive equilibrium without destroying your sensitive functional groups.
Module 1: The Reaction Mechanism & Critical Failure Points
To fix the yield, you must understand the competing pathways. The reaction between 4-aminobenzyl alcohol and 2,5-dimethoxytetrahydrofuran involves an acid-catalyzed ring opening followed by cyclization.
Visualizing the Pathway
Figure 1: Mechanistic pathway of the modified Clauson-Kaas reaction showing critical divergence points where yield is lost to polymerization.
Module 2: Optimized Experimental Protocol
Objective: Increase yield from ~40% to >75% by switching from glacial acetic acid to a Toluene/p-TsOH azeotropic system.
Reagents & Stoichiometry
| Component | Role | Stoichiometry | Notes |
| 4-Aminobenzyl alcohol | Limiting Reagent | 1.0 eq | Ensure purity; oxidation products (aldehydes) darken reaction. |
| 2,5-Dimethoxytetrahydrofuran | Electrophile | 1.1 - 1.2 eq | Must be distilled if yellow/orange. Old reagent lowers yield significantly. |
| p-Toluenesulfonic acid (p-TsOH) | Catalyst | 0.05 eq (5 mol%) | Crucial: Use monohydrate. Do NOT use excess. |
| Toluene | Solvent | 10 mL / g of amine | Forms azeotrope with water. |
| Sodium Acetate | Buffer (Optional) | 0.1 eq | Add only if the benzyl alcohol is extremely labile. |
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
-
Dissolution: Charge the flask with 4-aminobenzyl alcohol (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq) in Toluene.
-
Catalysis: Add p-TsOH (0.05 eq). Note: The solution may darken slightly; this is normal.
-
Reflux: Heat the mixture to vigorous reflux (approx. 110°C).
-
Observation: You should see water collecting in the Dean-Stark trap.
-
Duration: Monitor by TLC (approx. 2–4 hours). Stop immediately upon consumption of the amine. Prolonged heating promotes polymerization.
-
-
Quench (Critical Step): Cool the reaction to room temperature and immediately wash with 5% NaHCO₃ solution.
-
Why? Neutralization stops the acid-catalyzed polymerization of the newly formed pyrrole ring.
-
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer once with Ethyl Acetate.
-
Combine organics, dry over MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
-
The crude material will likely be a brown oil.
-
Flash Chromatography: Silica gel. Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 7:3).
-
Target Rf: ~0.4 (in 7:3 Hex/EtOAc).
-
Module 3: Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned into a solid black tar. What happened?
Diagnosis: "Pyrrole Red" formation. Cause: Acid concentration was too high, or the reaction was run too long. Pyrroles are electron-rich and polymerize rapidly in acidic media. Solution:
-
Reduce p-TsOH to 1 mol%.
-
Ensure you neutralize with NaHCO₃ immediately after cooling.
-
Do not use glacial acetic acid as the solvent (standard procedure) for this specific substrate; it is too harsh for high yields.
Q2: I see the product on TLC, but I lose it during column chromatography.
Diagnosis: Acidic Silica Degradation. Cause: Silica gel is slightly acidic. The sensitive benzyl alcohol moiety or the pyrrole ring may be decomposing on the column. Solution:
-
Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.
Q3: The 2,5-dimethoxytetrahydrofuran reagent is dark yellow.
Diagnosis: Reagent Decomposition. Cause: This reagent hydrolyzes and oxidizes over time to form succinaldehyde and oligomers. Solution:
-
Mandatory: Distill the reagent under vacuum before use if it is not clear/colorless. Using degraded reagent introduces impurities that catalyze tar formation.
Q4: Can I use Microwave Irradiation?
Diagnosis: Process Intensification. Answer: Yes, but with caution.
-
Protocol: Mix amine and furan in water (no acid catalyst needed, water acts as the catalyst at high temp) or dilute acetic acid.
-
Settings: 150°C for 10–20 minutes.
-
Risk:[1][2][3] Microwave heating is rapid, but if not controlled, the high pressure/temp can rupture the benzyl alcohol C-O bond. The Dean-Stark method is more controlled for this specific alcohol.
Module 4: Decision Matrix for Optimization
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting decision tree for yield optimization.
References
-
Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from 2,5-Dialkoxytetrahydrofurans. Acta Chemica Scandinavica, 6, 867–874.
-
Singh, D. K., & Kumar, R. (2023).[4] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[4][5][6][7] Beilstein Journal of Organic Chemistry, 19, 928–955.[4]
-
Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of N-substituted pyrroles using microwave irradiation.[2] Organic & Biomolecular Chemistry, 6, 4515-4519. (Demonstrates water-mediated synthesis).
-
Smith, K., et al. (2008). Synthesis of N-arylpyrroles by reaction of 2,5-dimethoxytetrahydrofuran with arylamines over solid acid catalysts. Synlett, 2008(13), 1945-1948. (Discusses acid sensitivity).[8][9]
Sources
- 1. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents [patents.google.com]
- 2. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrole synthesis [organic-chemistry.org]
Technical Support Center: Purification of [4-(1H-Pyrrol-1-yl)phenyl]methanol
Case ID: PYR-BNZ-OH-001 Subject: Isolation, Purification, and Stabilization Protocols Molecule: [4-(1H-Pyrrol-1-yl)phenyl]methanol (CAS: 143426-51-1) Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely working with This compound , a bifunctional building block containing an electron-rich pyrrole ring and a reactive benzyl alcohol moiety.[1][2]
While this molecule appears structurally simple, it presents a "double-edged" purification challenge:
-
The Pyrrole Ring: Extremely sensitive to acid-catalyzed polymerization (forming "pyrrole blacks") and oxidation.[1]
-
The Benzyl Alcohol: Susceptible to dehydration or etherification under acidic conditions.[1]
The Golden Rule: Maintain neutral to slightly basic conditions throughout all isolation steps. Avoid standard acidic silica gel unless pre-treated.[3]
| Property | Data | Notes |
| Molecular Weight | 173.21 g/mol | |
| Appearance | Off-white to tan solid | Darkens to brown/black upon oxidation.[1][3] |
| Solubility | High: EtOH, EtOAc, DCM, DMSOLow: Hexanes, Water | The hydroxyl group confers polarity; the pyrrole confers lipophilicity.[3] |
| Major Impurities | 1. Polymerized Pyrrole (Black Tar)2.[1][4] 4-Aminobenzyl alcohol (Starting Material)3.[1][4] 2,5-hexanedione derivatives (if Paal-Knorr used) |
Troubleshooting Guide (Q&A)
Issue 1: "My crude reaction mixture turned into a black tar."
Diagnosis: Acid-Catalyzed Polymerization.[1] If you synthesized this via the Clauson-Kaas reaction (using 2,5-dimethoxytetrahydrofuran), the reaction typically requires acetic acid.[5][6] If this acid is not completely removed before heating or concentrating, the pyrrole ring polymerizes.
Corrective Action:
-
Quench Properly: Dilute the reaction mixture with EtOAc and wash with saturated NaHCO₃ (Sodium Bicarbonate) until the aqueous layer is pH 8.
-
Filtration: If tar has already formed, dissolve the crude in a minimal amount of DCM and filter through a pad of neutral alumina or Celite to remove the insoluble "pyrrole black" oligomers.
Issue 2: "I lost my product on the silica column (streaking/low yield)."
Diagnosis: Decomposition on Acidic Silica.[1]
Standard silica gel (60 Å) is slightly acidic (
Corrective Action:
-
Switch Stationary Phase: Use Neutral Alumina (Grade III) instead of silica.
-
Modify the Silica: If you must use silica, you must neutralize it. Add 1% Triethylamine (TEA) to your eluent system.[1] (See Protocol B below).
Issue 3: "The product oils out during recrystallization."
Diagnosis: Incorrect Solvent Polarity Match. The benzyl alcohol group makes the molecule too soluble in pure ethanol or ethyl acetate, while the phenyl-pyrrole core makes it insoluble in pure water or hexanes.
Corrective Action: Use a Two-Solvent System . The most successful systems for this class of compounds are:
-
System A (Preferred): Ethanol (Solvent) + Water (Anti-solvent).[1]
-
System B (Alternative): Toluene (Solvent) + Hexanes (Anti-solvent).[1]
Workflow Visualization
Decision Tree: Purification Strategy
Caption: Logical flow for selecting the appropriate purification method based on crude acidity and impurity profile.
Standard Operating Protocols (SOPs)
Protocol A: Recrystallization (Recommended)
Best for removing trace starting material (amines) and "pyrrole black" oligomers.[1]
-
Dissolution: Place 1.0 g of crude solid in a flask. Add Ethanol (95%) dropwise while heating to 60°C. Add just enough solvent to dissolve the solid completely.
-
Note: If the solution is dark black/brown, add activated charcoal, stir for 5 mins, and hot-filter through Celite.
-
-
Nucleation: Remove from heat. Add Water (warm) dropwise until a faint turbidity (cloudiness) persists.
-
Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil to exclude light). Then, place in a fridge (4°C) for 12 hours.
-
Collection: Filter the off-white crystals and wash with cold 1:1 EtOH:Water.
Protocol B: Buffered Column Chromatography
Best for separating the product from unreacted aniline precursors.
-
Slurry Preparation: Prepare a slurry of Silica Gel (60 Å) in Hexanes.
-
Neutralization: Add Triethylamine (TEA) to the slurry (1% v/v relative to the solvent). Stir for 5 minutes. This neutralizes acidic sites on the silica.[1]
-
Packing: Pour the column. Flush with 2 column volumes of Hexanes/TEA (99:1).
-
Elution Gradient:
-
Start: 10% EtOAc in Hexanes (+ 1% TEA).
-
End: 40% EtOAc in Hexanes (+ 1% TEA).
-
Observation: The product usually elutes around 25-30% EtOAc.[1]
-
-
Concentration: Evaporate fractions immediately at <40°C. Do not leave the product in solution with TEA for prolonged periods.
Stability & Storage
The pyrrole ring is electron-rich, making it a scavenger for oxygen and radicals.
-
Storage Condition: -20°C is preferred; 4°C is acceptable for short term.
-
Atmosphere: Store under Argon or Nitrogen.[1]
-
Light: Amber vials are mandatory. UV light accelerates the oxidation of the pyrrole ring to maleimides or polymers.
-
Shelf Life: 6 months under optimal conditions. If the solid turns pink, repurify via Protocol A.
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]
-
Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts. Beilstein J. Org.[1] Chem. 2023.[1][5][7] (Describes the acid sensitivity of the Clauson-Kaas mechanism). [Link][1]
-
Organic Syntheses. 3-(1-Hydroxybutyl)-1-methylpyrrole. Org. Synth. 1984, 62, 111.[7] (Demonstrates handling of pyrrole-alcohols and distillation/purification precautions). [Link]
-
Thermo Scientific Chemicals. this compound Product Specifications. (Reference for physical forms and commercial purity standards). [Link][1]
Sources
- 1. This compound | C11H11NO | CID 599478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. 1H-Pyrrole, 1-methyl- (CAS 96-54-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preventing Unwanted Polymerization of Pyrrole Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for handling pyrrole and its derivatives. As a Senior Application Scientist, I understand the unique challenges these versatile heterocyclic compounds present. Their high reactivity, while beneficial for synthesizing a vast array of functional materials and pharmaceuticals, also makes them prone to unwanted polymerization. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the stability of your pyrrole derivatives and the success of your experiments.
Understanding the Root Cause: The Inherent Reactivity of the Pyrrole Ring
Pyrrole is an electron-rich aromatic heterocycle. The lone pair of electrons on the nitrogen atom is delocalized into the π-system, significantly increasing the electron density of the ring.[1] This high electron density makes the pyrrole ring highly susceptible to electrophilic attack and oxidation, which are the primary initiators of polymerization.[2][3]
The polymerization process is often initiated by the formation of a radical cation, which then attacks a neutral pyrrole molecule, leading to a chain reaction.[3] This process can be triggered by several factors commonly encountered in a laboratory setting:
-
Exposure to Air (Oxygen): Atmospheric oxygen can act as an oxidizing agent, initiating the formation of radical species that trigger polymerization.[4][5]
-
Light: UV radiation and even ambient light can provide the energy to promote the formation of reactive intermediates, leading to polymerization.[6][7]
-
Acidic Conditions: Protons can catalyze the polymerization of pyrrole, leading to the formation of polymers with varied structures, including those with saturated pyrrolidine units.[2][8][9][10]
-
Heat: Elevated temperatures can accelerate the rate of polymerization.[6]
-
Presence of Oxidizing Agents: Reagents like ferric chloride (FeCl₃), ammonium persulfate, and even trace metal impurities can readily oxidize pyrrole and initiate polymerization.[3][11][12]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the storage and use of pyrrole derivatives, providing both immediate actions and long-term preventative measures.
Issue 1: My freshly purchased or distilled pyrrole derivative is rapidly turning dark (yellow, brown, or black) upon storage.
This discoloration is a classic indicator of oxidative polymerization.[5] The colored products are polypyrrole oligomers and polymers.
Immediate Actions:
-
Inert Atmosphere is Crucial: Immediately place the compound under an inert atmosphere. This can be achieved using a nitrogen or argon-filled glovebox or by transferring the material to a Schlenk flask and purging with an inert gas.[4][5]
-
Protect from Light: Wrap the container with aluminum foil or use an amber-colored vial to prevent photo-initiated polymerization.[5][6]
Long-Term Solutions & Prevention:
| Parameter | Recommendation | Causality & Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon). | Prevents contact with atmospheric oxygen, a key initiator of oxidative polymerization.[4] |
| Temperature | Store at low temperatures, such as -20°C or -80°C.[4][5] | Reduces the kinetic rate of polymerization. Freezing can effectively halt the process.[4] |
| Aliquoting | For frequently used pyrroles, aliquot the freshly purified material into smaller, single-use vials under an inert atmosphere before long-term storage. | This minimizes repeated exposure of the bulk material to air and moisture during each use. |
| Purification | If the pyrrole has already discolored, re-purification by distillation under reduced pressure is recommended.[13] | This removes oligomeric impurities that can act as seeds for further polymerization. |
Experimental Protocol: Purification of Pyrrole by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.
-
Predistillation (Optional but Recommended): If the crude pyrrole contains significant water, a predistillation at a moderately reduced pressure (e.g., up to 40 mbar) and a bottom temperature of up to 85°C can remove most of the water.[13]
-
Main Distillation: For the main purification, apply a vacuum (e.g., 20-300 mbar) and gently heat the distillation flask. The bottom temperature should be maintained between 60°C and 90°C.[13]
-
Collection: Collect the colorless, distilled pyrrole in a receiving flask that has been pre-flushed with an inert gas.
-
Storage: Immediately transfer the purified pyrrole to a clean, dry, amber vial, flush with inert gas, seal tightly, and store at low temperature.
Issue 2: During my reaction, I'm observing significant formation of insoluble black or brown material, and my yield of the desired product is low.
This indicates that polymerization is occurring under your reaction conditions. The electron-rich nature of the pyrrole ring can make it sensitive to the reagents and conditions of your synthesis.[5]
Troubleshooting Steps:
-
Analyze Your Reaction Conditions:
-
Acidity: Are you using acidic conditions? Even mild acids can promote polymerization.[2][10] If possible, consider alternative synthetic routes that avoid strong acids. If acid is necessary, use it at the lowest effective concentration and temperature.
-
Oxidizing Agents: Are any of your reagents or catalysts known oxidizing agents? If so, this is a likely cause.[11][12] Consider using less reactive alternatives or adding the oxidizing agent slowly at a low temperature to control the reaction rate.
-
Temperature: High reaction temperatures can accelerate polymerization. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Solvent Choice: Ensure your solvent is dry and deoxygenated. Solvents can be degassed by sparging with an inert gas or through several freeze-pump-thaw cycles.[5]
-
-
Protecting the Pyrrole Nitrogen:
-
N-Substitution: If your synthesis allows, protecting the pyrrole nitrogen with a suitable group can significantly enhance its stability.[5] N-substitution can reduce the electron density of the ring, making it less susceptible to oxidation.[14] However, be aware that bulky N-substituents can sometimes hinder polymerization at the side positions of the pyrrole ring.[11]
-
-
Consider Inhibitors:
Workflow for Troubleshooting In-Reaction Polymerization
Caption: Troubleshooting workflow for in-reaction polymerization.
Frequently Asked Questions (FAQs)
Q1: Can I stop a polymerization reaction that has already started in my stock bottle?
A: While you can't reverse the polymerization that has occurred, you can take steps to prevent it from progressing further. Adding a small amount of an alcohol like methanol can sometimes help to quench the reaction.[15] However, the best course of action is to immediately re-purify the remaining monomer by vacuum distillation, if feasible, and then store it under the stringent conditions outlined above.
Q2: Is it always necessary to distill pyrrole before use?
A: For many sensitive applications, especially those involving catalysis or the synthesis of complex molecules, using freshly distilled pyrrole is highly recommended.[16] Commercially available pyrrole can contain inhibitors or oligomeric impurities from slow polymerization during storage. Distillation ensures you are starting with a pure, highly reactive monomer.
Q3: Are all pyrrole derivatives equally susceptible to polymerization?
A: No. The stability of a pyrrole derivative is highly dependent on its substituents.
-
Electron-withdrawing groups on the pyrrole ring generally decrease the electron density and make the compound more stable and less prone to polymerization.
-
Electron-donating groups can increase the electron density, making the derivative more reactive.
-
N-substituted pyrroles , such as N-methylpyrrole, are often more stable than N-unsubstituted pyrrole.[11][14]
Q4: How does the choice of solvent affect the stability of pyrrole derivatives in solution?
A: The solvent can play a significant role.
-
Protic solvents can potentially facilitate proton-catalyzed polymerization.
-
Halogenated solvents like chloroform should be used with caution, as they can generate acidic byproducts upon exposure to light, which can then trigger polymerization.
-
Aprotic, non-polar solvents that have been thoroughly deoxygenated are generally the safest choice for storing and reacting with sensitive pyrrole derivatives.
Q5: I am performing an electropolymerization. What factors should I consider to control the process?
A: Electropolymerization is a controlled way to form polypyrrole films. Key factors to control include:
-
Monomer and electrolyte concentration: These affect the rate of polymerization and the morphology of the resulting polymer.
-
Solvent: The choice of solvent can influence the properties of the polymer film.[17]
-
Applied potential or current: This is the primary driving force for the polymerization and directly controls the rate of polymer growth.[11]
-
pH: The pH of the electrolyte solution can significantly impact the polymerization mechanism and the final polymer structure.[17]
By understanding the fundamental chemistry of pyrrole derivatives and implementing these meticulous handling and reaction strategies, you can significantly mitigate the risk of unwanted polymerization, leading to more reliable and reproducible results in your research and development endeavors.
References
-
ResearchGate. (2017). Does it make sense to freeze pyrrole to stop spontaneous polymerization?[Link]
-
MDPI. (n.d.). Polypyrrole Derivatives: Preparation, Properties and Application. [Link]
-
ACS Omega. (2022). Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. [Link]
- Google Patents. (n.d.).
-
BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole?[Link]
-
Ataman Kimya. (n.d.). PYRROLE. [Link]
-
ResearchGate. (n.d.). Pyrrole and Pyrrole Derivatives. [Link]
-
Quora. (2018). Why is the reaction of pyrrole difficult with acid?[Link]
-
MDPI. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
Wikipedia. (n.d.). Polypyrrole. [Link]
-
ResearchGate. (2024). (PDF) Polypyrrole Derivatives: Preparation, Properties and Application. [Link]
-
Royal Society of Chemistry. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. [Link]
-
ResearchGate. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. [Link]
-
Royal Society of Chemistry. (2000). The mechanisms of pyrrole electropolymerization. [Link]
-
ResearchGate. (2018). Is distillation of pyrrole monomer required for synthesis of Poly-Pyrrole nanoparticles?[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Polypyrrole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynce.com [biosynce.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalytic Modulation in N-Arylpyrrole Synthesis
Topic: Effect of Catalyst on [4-(1H-Pyrrol-1-yl)phenyl]methanol Synthesis Ticket ID: N-ARYL-PK-001 Status: Open
Executive Summary
The synthesis of This compound is a classic application of the Paal-Knorr reaction (specifically the Clauson-Kaas modification), involving the condensation of 4-aminobenzyl alcohol with 2,5-dimethoxytetrahydrofuran .
While the reaction appears straightforward, the presence of the benzylic alcohol moiety introduces a critical sensitivity: strong acids can trigger self-condensation (etherification) or polymerization of the benzyl alcohol, leading to "black tar" or insoluble oligomers rather than the desired product.
This guide focuses on selecting the correct catalytic environment to favor pyrrole ring closure while preserving the alcohol functionality.
Module 1: Catalyst Selection & Mechanistic Impact
The Chemoselectivity Challenge
In this synthesis, you are balancing two competing reactivities:
-
Desired: Acid-catalyzed activation of 2,5-dimethoxytetrahydrofuran to form the 1,4-dicarbonyl intermediate, followed by cyclization with the amine.
-
Undesired: Acid-catalyzed dehydration of the benzylic alcohol to form a resonance-stabilized benzylic carbocation, leading to polymerization.
Catalyst Performance Matrix
| Catalyst Class | Examples | Suitability | Mechanism & Outcome |
| Weak Brønsted Acid | Acetic Acid (Glacial) | High (Standard) | The Clauson-Kaas Standard. Sufficiently acidic ( |
| Strong Mineral Acid | HCl, | Low / Risky | High Risk. Promotes rapid pyrrole formation but simultaneously catalyzes benzylic ether formation and polymerization (tarring). |
| Lewis Acid | High (Modern) | "Green" Alternative. Coordinates with oxygen lone pairs to activate the furan ring under neutral/mild conditions. Excellent for acid-sensitive substrates. | |
| Solid Acid | Montmorillonite K-10 | Medium | Good for workup (filtration), but pore size can sometimes trap the benzylic polymers if localized acidity is too high. |
Module 2: Reaction Mechanism & Control Points
Understanding where the catalyst acts allows you to troubleshoot failures. The catalyst is required for Step 1 (Ring Opening) and Step 3 (Dehydration) .
Figure 1: Mechanistic pathway highlighting the dual role of the catalyst. Note the red path indicating where excess acidity attacks the final product.
Module 3: Validated Protocols
Protocol A: The Standard Clauson-Kaas Method (Acetic Acid)
Best for: Robustness and scalability.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzyl alcohol (1.0 equiv) in Glacial Acetic Acid (solvent & catalyst).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equiv).
-
Reaction: Reflux the mixture for 1–2 hours. The solution will turn dark (normal), but should not become a solid puck.
-
Workup:
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).
Protocol B: The "Green" Lewis Acid Method ( )
Best for: Highly acid-sensitive substrates or avoiding toxic solvents.
-
Setup: Dissolve 4-aminobenzyl alcohol (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.1 equiv) in a mixture of Water/Ethanol (1:1) or pure Water (if SDS surfactant is added).
-
Catalyst: Add Scandium(III) Triflate (
) (1–5 mol%). -
Reaction: Stir at room temperature for 30 mins, then heat to 60°C for 2 hours.
-
Workup: Extract with Ethyl Acetate. The catalyst remains in the aqueous phase (and can often be recycled).
Module 4: Troubleshooting Guide (FAQs)
Diagnostic Decision Tree
Use this flow to diagnose your specific failure mode.
Figure 2: Troubleshooting logic for common Paal-Knorr synthesis failures.
Frequently Asked Questions
Q1: My reaction mixture turned into a solid black mass. What happened? A: You likely experienced oxidative polymerization or benzylic polymerization .
-
Cause: Acidity was too high (e.g., using p-TsOH or HCl) or oxygen was present at high temperatures. Pyrroles are electron-rich and prone to polymerization in air/acid.
-
Fix: Switch to Glacial Acetic Acid (weaker acid). Ensure the reaction is run under an inert atmosphere (
or Ar).
Q2: I see a spot on TLC that is slightly more polar than the product. What is it? A: This is likely the hemiaminal intermediate (monocyclized but not dehydrated).
-
Cause: The dehydration step (loss of water to aromatize) is the rate-determining step and requires heat/acid.
-
Fix: Increase the reaction time or temperature slightly. If using a Lewis acid, add a small amount of molecular sieves to drive the equilibrium toward dehydration.
Q3: Can I use Toluene with p-TsOH instead of Acetic Acid? A: For this specific substrate, it is risky.
-
Risk: p-TsOH is a strong acid. While it drives the Paal-Knorr reaction well, it will likely attack the benzyl alcohol group, forming ethers (dimers of your product).
-
Recommendation: If you must use Toluene (e.g., for Dean-Stark water removal), use a catalytic amount of p-TsOH (0.1 mol%) or switch to PPTS (Pyridinium p-toluenesulfonate) which is milder.
Q4: How do I remove the excess 2,5-dimethoxytetrahydrofuran? A: The reagent is an acetal. Upon acidic workup, it hydrolyzes to succinaldehyde, which is water-soluble.
-
Fix: Ensure your workup includes a thorough wash with water or mild aqueous acid (0.1 M HCl) followed by neutralization.
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[2][3] Preparation of Cis- and Trans-2,5-Dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link
-
Amarnath, V., Amarnath, K., et al. (1995). Mechanism of the Paal-Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 60(21), 6856–6866. Link
-
Azizi, N., et al. (2009).[4] Iron(III) Chloride as an Efficient Catalyst for Paal-Knorr Pyrrole Synthesis.[4] Synlett, 2009(14), 2245–2248. Link
-
Chen, J., et al. (2006). Scandium(III) Triflate Catalyzed Paal-Knorr Reaction.[5] Synlett, 2006(12), 1965-1967. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Solvent Optimization for [4-(1H-Pyrrol-1-yl)phenyl]methanol Synthesis
Topic: Solvent Effects & Protocol Optimization for N-Arylation of 4-Aminobenzyl Alcohol Target Molecule: [4-(1H-Pyrrol-1-yl)phenyl]methanol (CAS: 143426-51-1) Primary Reaction: Clauson-Kaas Pyrrole Synthesis[1]
Executive Summary
Synthesizing This compound requires navigating a specific chemoselectivity challenge: forming the pyrrole ring without compromising the benzyl alcohol moiety.[1] While the classic Clauson-Kaas reaction utilizes refluxing glacial acetic acid, this solvent system is not recommended for this specific substrate due to the high risk of O-acetylation, yielding the ester byproduct instead of the desired alcohol.
This guide provides a validated, buffered biphasic protocol to ensure chemoselectivity, alongside troubleshooting steps for common failure modes like polymerization ("black tar") and emulsion formation.
Module 1: The Optimized Protocol (Buffered Biphasic System)
Status: Recommended Why: This method mitigates the acidity of the reaction medium, preventing both the acid-catalyzed polymerization of the pyrrole ring and the esterification of the benzyl alcohol group.
The Mechanism
The reaction proceeds via the acid-catalyzed opening of 2,5-dimethoxytetrahydrofuran to form a reactive dicarbonyl intermediate, which condenses with the amine. By using a buffer, we maintain the pH low enough to activate the furan but high enough to protect the alcohol.
Step-by-Step Methodology
Reagents:
-
4-Aminobenzyl alcohol (1.0 equiv)[1]
-
2,5-Dimethoxytetrahydrofuran (1.1 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (for higher temp)[1]
-
Buffer: Sodium Acetate (NaOAc) / Acetic Acid (AcOH)[2]
Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzyl alcohol (10 mmol) in 1,2-dichloroethane (30 mL).
-
Activation: Add 2,5-dimethoxytetrahydrofuran (11 mmol).
-
Buffering: Add a solution of glacial acetic acid (2 mL) and water (10 mL) containing sodium acetate (0.5 g).
-
Note: The biphasic system allows the formed methanol to partition into the aqueous phase, driving the equilibrium.
-
-
Reaction: Heat the mixture to reflux (80–90 °C) with vigorous stirring for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).
-
Checkpoint: The starting amine spot (polar, near baseline) should disappear. The product will appear as a less polar spot (Rf ~0.4-0.5).[1]
-
-
Workup:
-
Purification: If necessary, purify via column chromatography (SiO₂, Hexane/EtOAc gradient).
Module 2: Troubleshooting Solvent-Specific Failures
This section addresses the causality behind experimental failures related to solvent choice.
Failure Mode A: The "Black Tar" Effect
Symptom: The reaction mixture turns opaque black/brown; isolated material is an insoluble gum. Cause: Polymerization. Pyrroles are electron-rich and prone to acid-catalyzed polymerization (polypyrrole formation), especially in the presence of strong acids or excessive heat.[1] Solvent Fix:
-
Dilution: Increase solvent volume (0.1 M concentration max).
-
Switch Solvent: Move from pure acetic acid to the DCE/Buffer system (Module 1).
-
Oxygen Exclusion: Degas solvents with N₂. Oxidative polymerization is accelerated by dissolved oxygen.
Failure Mode B: The "Mystery Ester" (O-Acetylation)
Symptom: NMR shows a sharp singlet at ~2.1 ppm (acetyl methyl group).[1] Mass spec shows M+42 mass unit shift. Cause: Esterification. Using refluxing glacial acetic acid (the "Classic" Clauson-Kaas method) with a benzyl alcohol substrate results in the formation of [4-(1H-pyrrol-1-yl)phenyl]methyl acetate.[1] Solvent Fix:
-
Avoid: Do not use pure AcOH as solvent.
-
Rescue Protocol: If you have already made the ester, dissolve the crude product in MeOH/THF (1:1) and treat with K₂CO₃ (2 equiv) at room temperature for 1 hour to hydrolyze the ester back to the alcohol.
Failure Mode C: Incomplete Conversion
Symptom: Starting material remains after 12+ hours. Cause: Water Buildup. The reaction releases 2 equivalents of methanol and 1 equivalent of water. Accumulation of these byproducts halts the equilibrium. Solvent Fix:
-
Azeotropic Removal: Switch solvent to Toluene and use a Dean-Stark trap to physically remove water.[1] Add a catalytic amount of p-toluenesulfonic acid (pTSA) (1 mol%) instead of acetic acid.[1]
Module 3: Visualizing the Pathway & Decision Logic
Figure 1: Reaction Mechanism & Side Pathways
This diagram illustrates the desired pathway versus the solvent-induced failure modes.
Caption: The reaction pathway showing how solvent choice (AcOH) can divert the intermediate toward unwanted esterification or polymerization.
Figure 2: Solvent Selection Decision Tree
Follow this logic to select the correct solvent system for your constraints.
Caption: Decision matrix for selecting the optimal solvent based on substrate sensitivity and scale.
Module 4: Comparative Data & FAQ
Solvent System Comparison Table
| Solvent System | Reaction Temp | Yield Potential | Workup Difficulty | Risk Profile |
| Glacial Acetic Acid | 118 °C | Moderate (50-60%) | High (Acid removal) | High: Esterification of alcohol.[1][6] |
| DCE + NaOAc Buffer | 84 °C | High (80-90%) | Low (Phase separation) | Low: Buffering protects alcohol.[1][6] |
| Toluene + pTSA | 110 °C | High (75-85%) | Low (Filtration) | Moderate: Requires Dean-Stark trap.[1][6] |
| Water (Green) | 100 °C | Moderate (40-60%) | Moderate (Solubility) | Low: Poor solubility of reactant.[6] |
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to improve the solubility of the starting material? A: While DMSO dissolves the amine well, it is difficult to remove during workup (high boiling point) and can make extracting the product from the aqueous wash phase difficult. If solubility is an issue, use a co-solvent mixture of THF/Water or Dioxane/Water instead.
Q: I don't have 2,5-dimethoxytetrahydrofuran. Can I use 2,5-hexanedione? A: No. 2,5-hexanedione yields a dimethylpyrrole (Paal-Knorr synthesis).[1] For the unsubstituted pyrrole ring required in this compound, you must use 2,5-dimethoxytetrahydrofuran (Clauson-Kaas reagent).[1]
Q: How do I confirm I have the product and not the ester? A: Check the 1H NMR .
-
Target Alcohol: Look for the benzyl CH₂ singlet around 4.6–4.7 ppm .
-
Ester Impurity: Look for a methyl singlet around 2.1 ppm and a downfield shift of the benzyl CH₂ to ~5.1 ppm .
Q: Is the reaction air-sensitive? A: The Clauson-Kaas reaction itself is not strictly air-sensitive, but the pyrrole product is prone to oxidation (darkening) over time.[1] It is "Best Practice" to run the reaction under Nitrogen or Argon to ensure a cleaner product profile and lighter color.
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[8] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-tetrahydrofuran.[1] Acta Chemica Scandinavica, 6, 667–670.
-
D'Auria, M., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[8] Beilstein Journal of Organic Chemistry, 19, 928–955.
- Supports the mechanism and green solvent vari
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557.[1]
-
PubChem Compound Summary. (2025). This compound (CID 599478).[1][10][11][12] National Center for Biotechnology Information.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. A green method for the synthesis of pyrrole derivatives using arylglyoxals, 1,3-diketones and enaminoketones in water or water-ethanol mixture as solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0752404A2 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 5. Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrole, 1-methyl- (CAS 96-54-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. journals.iau.ir [journals.iau.ir]
- 8. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 9. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 10. This compound | C11H11NO | CID 599478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 12. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
moisture sensitivity of [4-(1H-Pyrrol-1-yl)phenyl]methanol reactions
The following technical guide is structured as a specialized knowledge base for researchers working with [4-(1H-Pyrrol-1-yl)phenyl]methanol (CAS: 143426-51-1).[1] It synthesizes chemical stability data, reaction kinetics, and practical troubleshooting protocols.
Ticket Subject: Handling, Reactivity, and Moisture Sensitivity Profiles
Status: Active | Tier: Level 3 (Senior Application Support)[1]
Core Stability Profile & Chemical Identity[1]
Compound Overview: This molecule is a bifunctional building block featuring an electron-rich pyrrole ring linked to a benzyl alcohol moiety.[1] Its dual nature creates a unique stability paradox:
-
The Pyrrole Head: Highly electron-rich, sensitive to oxidation (air) and electrophilic attack (acid-catalyzed polymerization).[1]
-
The Benzyl Alcohol Tail: Hygroscopic and prone to nucleophilic substitution, but requires activation to react.
| Property | Specification | Critical Note |
| CAS Number | 143426-51-1 | Often confused with aniline precursors; verify structure.[1] |
| Moisture Sensitivity | Moderate (Hygroscopic) | The molecule absorbs ambient moisture. While not explosive, water poisons downstream applications (e.g., electropolymerization). |
| Acid Sensitivity | High (Critical) | DO NOT expose to pH < 4. The pyrrole ring polymerizes rapidly in acidic media (turning black). |
| Oxidation Sensitivity | High | Darkens upon exposure to air/light.[1] Store under Argon/Nitrogen.[1][2] |
Troubleshooting Guides (Q&A)
Category A: Reaction Failures (Synthesis & Functionalization)
Q: I am trying to convert the hydroxyl group (-OH) to a chloride/bromide, but the reaction mixture turned into a black tar. What happened? A: You likely used an acidic reagent (like SOCl₂ or HBr) without sufficient buffering.[1]
-
The Mechanism: The pyrrole ring is extremely sensitive to protons. Standard reagents like Thionyl Chloride generate HCl byproducts.[1] Even trace acid catalyzes the polymerization of the pyrrole ring at the 2,5-positions, leading to "pyrrole black" (polypyrrole) rather than your desired benzyl chloride.
-
The Fix: Switch to neutral or basic activation methods .
-
Option 1 (Appel Reaction): Use Triphenylphosphine (PPh₃) and CBr₄/CCl₄.[1] This proceeds at near-neutral pH.[1]
-
Option 2 (Sulfonylation): If you must use acid chlorides (e.g., MsCl), ensure a 2.5x molar excess of base (Triethylamine or DIPEA) is present before adding the reagent to scavenge every proton immediately.
-
Q: My yield is low (<30%), and NMR shows broad peaks in the aromatic region. A: This indicates partial oligomerization due to "wet" halogenated solvents.
-
The Cause: Chloroform and Dichloromethane (DCM) slowly decompose to form HCl (phosgene pathways) if not stabilized or if wet. This trace acid attacks the pyrrole.
-
The Fix: Always filter halogenated solvents through a plug of basic alumina before use to remove trace acid, or use solvents distilled over CaH₂.
Category B: Electropolymerization Issues
Q: The polymer film formed on my electrode is patchy and non-conductive. Is moisture the culprit? A: Yes. Water is a nucleophile that terminates the radical cation chain reaction.
-
The Mechanism: During electropolymerization, the pyrrole radical cation forms at the anode. If water is present (even at ppm levels), it attacks the radical cation, forming a terminal carbonyl or hydroxyl defect on the chain. This breaks conjugation and stops film growth.
-
The Fix:
-
Solvent Drying: Acetonitrile (ACN) or DCM must be anhydrous (<50 ppm H₂O).[1] Use 3Å molecular sieves.
-
Electrolyte Drying: The supporting electrolyte (e.g., TBAPF₆) is often the hidden source of water. Recrystallize and dry it under vacuum at 80°C for 24 hours.
-
Visualizing Degradation & Reactivity[1]
The following diagram maps the critical failure points when handling this substrate.
Figure 1: Degradation pathways.[1] Note that acid is the primary destroyer of the starting material, while moisture primarily ruins the application (polymerization).
Standard Operating Procedures (SOPs)
SOP 1: Anhydrous Storage & Handling
-
Storage: Store solid at -20°C under Argon.
-
Container: Amber glass vials (UV protection). Cap with Parafilm to prevent moisture ingress during freezer storage.[1]
-
Thawing: Allow the vial to reach room temperature before opening to prevent condensation from forming on the hygroscopic solid.
SOP 2: Safe Activation of the Alcohol Group
Goal: Convert -OH to -OTs (Tosylate) without polymerizing the pyrrole.
-
Setup: Flame-dried Schlenk flask, Argon atmosphere.
-
Solvent: Anhydrous DCM (distilled over CaH₂ or passed through activated alumina).
-
Reagents:
-
Procedure:
References
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Bezgin Carbas, B. (2024).[3] Electrochemical and optical properties of poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole. Polymer Bulletin. Retrieved from [Link][1]
-
Li, X., et al. (2012). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. PMC (NIH).[1] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.).[1] Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
Sources
Validation & Comparative
validation of analytical methods for [4-(1H-Pyrrol-1-yl)phenyl]methanol
Publish Comparison Guide: Analytical Method Validation for [4-(1H-Pyrrol-1-yl)phenyl]methanol
Executive Summary: The Shift to UPLC-DAD
Context: this compound (CAS: 143426-51-1) is a critical pharmacophore intermediate, often synthesized via the Clauson-Kaas reaction between 4-aminobenzyl alcohol and 2,5-dimethoxytetrahydrofuran. Its purity is paramount as it serves as a building block for pyrrole-containing therapeutics (e.g., potassium-competitive acid blockers).
The Challenge: Traditional HPLC methods often struggle to resolve the polar starting material (4-aminobenzyl alcohol) from the target product without long run times. Furthermore, the pyrrole ring is susceptible to acid-catalyzed polymerization, creating complex impurity profiles that require high-resolution separation.
The Solution: This guide validates a Rapid UPLC-DAD (Ultra-Performance Liquid Chromatography with Diode Array Detection) method. We compare this optimized workflow against legacy HPLC and LC-MS alternatives, demonstrating why UPLC-DAD offers the best balance of speed, resolution, and cost-efficiency for routine quality control.
Method Comparison: Selecting the Right Tool
The following table objectively compares the proposed UPLC-DAD method against standard alternatives.
| Feature | UPLC-DAD (Recommended) | Legacy HPLC-UV | LC-MS/MS | GC-FID |
| Run Time | 3.5 minutes | 18–25 minutes | 5–10 minutes | 15–30 minutes |
| Resolution (Rs) | > 2.5 (Critical Pair) | ~1.5 (Marginal) | High (Mass based) | Moderate |
| LOD (Sensitivity) | 0.05 µg/mL | 0.5 µg/mL | < 0.001 µg/mL | 1.0 µg/mL |
| Sample Stability | High (Ambient) | High | High | Low (Thermal degradation risk) |
| Cost per Run | Low (Solvent saving) | Medium | High | Low |
| Suitability | Routine QC & Assay | Legacy Transfer | Impurity Profiling | Residual Solvents Only |
Expert Insight: While LC-MS provides superior sensitivity, the phenyl-pyrrole conjugation in this compound exhibits strong UV absorbance at 254 nm , making DAD a more robust and cost-effective detector for purity assay (>98%) than MS. GC is not recommended due to the potential for thermal polymerization of the pyrrole moiety at the injection port.
Validated Experimental Protocol
This protocol has been optimized for resolution of the target compound from its specific synthetic precursors.
Chemical Standards & Reagents
-
Analyte: this compound (>99% purity).
-
Impurity A (Precursor): 4-Aminobenzyl alcohol.
-
Impurity B (Reagent): 2,5-Dimethoxytetrahydrofuran (Note: Low UV response, detect via refractive index or derivatization if critical, but usually removed via workup).
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Milli-Q Water.
-
Modifier: Formic Acid (FA).
Chromatographic Conditions (UPLC)
-
System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Column Temp: 40°C.
-
Flow Rate: 0.5 mL/min.
-
Injection Vol: 1.0 µL.
-
Detection: PDA at 254 nm (Bandwidth 4 nm); Reference 360-400 nm.
Gradient Table
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (ACN) | Curve |
| 0.00 | 95 | 5 | Initial |
| 2.00 | 5 | 95 | 6 (Linear) |
| 2.50 | 5 | 95 | 6 |
| 2.60 | 95 | 5 | 1 (Immediate) |
| 3.50 | 95 | 5 | Re-equilibration |
Validation Results (ICH Q2(R1) Compliance)
The following data summarizes the validation performance.
Specificity & Selectivity
The method successfully separates the target from Impurity A.
-
Retention Time (Impurity A): 0.85 min (Polar).
-
Retention Time (Target): 1.92 min.
-
Resolution: > 5.0.
-
Blank Interference: None observed at RT 1.92 min.
Linearity & Range
-
Range: 10 µg/mL to 200 µg/mL.
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998.
Accuracy (Recovery)
Spiked samples at 50%, 100%, and 150% of target concentration (100 µg/mL).
-
Mean Recovery: 99.4% – 100.2%.
-
RSD: < 0.8%.
Precision
-
Repeatability (n=6): 0.4% RSD.
-
Intermediate Precision (Day 2, Analyst 2): 0.7% RSD.
Visualizing the Science
Synthesis & Impurity Origin Pathway
Understanding the chemistry is vital for defining Specificity. The Clauson-Kaas synthesis generates specific by-products that the analytical method must resolve.
Caption: Figure 1. Clauson-Kaas synthesis pathway identifying critical impurities (SM1) and degradation products that necessitate specific chromatographic resolution.
Analytical Workflow: From Sample to Data
This diagram illustrates the self-validating workflow designed to ensure data integrity during routine assay.
Caption: Figure 2. Standardized UPLC-DAD workflow ensuring system suitability before sample acquisition.
Discussion & Expert Recommendations
Why 254 nm? The conjugation between the phenyl ring and the pyrrole nitrogen creates a bathochromic shift. While the benzene ring typically absorbs at 210 nm, the N-phenylpyrrole system exhibits a distinct secondary maximum near 250-260 nm. Using 254 nm avoids the noise associated with low-UV detection (210 nm) where mobile phase solvents (like Formic Acid) can absorb, thus improving the Signal-to-Noise (S/N) ratio.
Troubleshooting Tailing: The hydroxyl group on the benzylic position can interact with free silanols on older silica columns. We strictly recommend BEH (Ethylene Bridged Hybrid) or similarly end-capped columns to minimize tailing factors to < 1.2.
Stability Warning: Pyrrole derivatives are light-sensitive. Validation studies confirm that amber glassware is required for sample preparation. Solutions exposed to direct light for >4 hours showed a 2% degradation (formation of oxidation products).
References
-
PubChem. (n.d.). Compound Summary for CID 599478: this compound.[1] National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
Singh, D. K., & Kumar, R. (2023).[2][3] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955.[3] [Link]
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
Sielc Technologies. (n.d.). Separation of 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione on Newcrom R1 HPLC column. Retrieved February 8, 2026, from [Link]
Sources
- 1. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of [4-(1H-Pyrrol-1-yl)phenyl]methanol Derivatives in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The [4-(1H-Pyrrol-1-yl)phenyl]methanol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antitubercular, anticancer, and enzyme-inhibitory effects. This guide provides a comparative analysis of the efficacy of various derivatives, supported by experimental data, to inform future drug discovery and development efforts.
Antitubercular Activity: Targeting InhA with Pyrrole-Fused Pyrimidines
A significant area of investigation for this compound derivatives has been in the development of novel antitubercular agents. One prominent study focused on the design and synthesis of pyrrole-fused pyrimidine derivatives targeting the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway.[1]
The synthetic strategy commenced with the Paal-Knorr reaction to form the core pyrrole structure, followed by Claisen-Schmidt condensation and subsequent cyclization to yield the final pyrimidine derivatives.[1] This approach allowed for the systematic introduction of various substituents to explore the structure-activity relationship (SAR).
Comparative Efficacy of Antitubercular Derivatives
The antitubercular potential of the synthesized compounds was evaluated using the microplate Alamar blue assay (MABA) against Mycobacterium tuberculosis H37Rv.[1] The minimum inhibitory concentration (MIC) values of several potent derivatives are summarized below, with isoniazid used as a standard drug for comparison.
| Compound ID | Substitution Pattern | MIC (µg/mL) |
| 4g | 4-(4-(1H-pyrrol-1-yl)phenyl)-6-(4-chlorophenyl)pyrimidin-2-amine | 0.78 |
| 3k | 1-(4-(1H-pyrrol-1-yl)phenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | 6.25 |
| 3l | 1-(4-(1H-pyrrol-1-yl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 6.25 |
| 4h | 4-(4-(1H-pyrrol-1-yl)phenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | 6.25 |
| Isoniazid | - | 0.25 |
Data sourced from Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme.[1]
Among the synthesized compounds, 4g demonstrated the most potent activity with a MIC of 0.78 µg/mL, which is more effective than several other analogues and shows promise when compared to the standard drug isoniazid.[1] Enzymatic assays further revealed that compound 4g achieved a 36% inhibition of the InhA enzyme at a concentration of 50 µM.[1] Importantly, cytotoxicity assessments in human lung cancer (A549) and normal RAW cell lines indicated low toxicity profiles for the most active compounds, suggesting a favorable therapeutic index.[1]
Experimental Protocols
General Synthetic Procedure for Pyrrole-Fused Pyrimidine Derivatives: [1]
-
Synthesis of (4-(1H-pyrrol-1-yl)phenyl)ethan-1-one: A mixture of 4-aminoacetophenone and 2,5-dimethoxytetrahydrofuran is subjected to the Paal-Knorr reaction.
-
Synthesis of Chalcone Intermediate: The resulting acetophenone derivative undergoes a Claisen-Schmidt condensation with a substituted aromatic aldehyde.
-
Cyclization to form Pyrimidine Ring: The chalcone intermediate is then cyclized with guanidine hydrochloride in the presence of a base to form the final 4-(4-(1H-pyrrol-1-yl)phenyl)-6-substituted-pyrimidin-2-amine derivative.
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA): [1]
-
A stock solution of each test compound is prepared in DMSO.
-
Serial dilutions of the compounds are made in Middlebrook 7H9 broth in a 96-well plate.
-
A standardized inoculum of Mycobacterium tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
Alamar blue solution is added to each well, and the plates are re-incubated.
-
A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Synthetic Workflow Diagram
Caption: Key findings in the anticancer evaluation of pyrrole derivatives.
Conclusion and Future Perspectives
The derivatives of this compound represent a versatile and promising class of compounds with significant potential in various therapeutic areas. The studies highlighted in this guide demonstrate that strategic modifications to this core scaffold can lead to potent and selective inhibitors for different biological targets.
The antitubercular pyrrole-fused pyrimidines, particularly compound 4g , exhibit potent activity against M. tuberculosis and warrant further optimization to improve their efficacy and pharmacokinetic profiles. Similarly, the anticancer 3-phenylacetyl-4-(4-methylthiophenyl)-1H-pyrrole derivatives, exemplified by compound 3j , show promising selectivity and a distinct mechanism of action that could be exploited for the development of novel cancer therapeutics.
Future research should focus on expanding the structure-activity relationship studies to further refine the potency and selectivity of these derivatives. In-depth mechanistic studies and in vivo efficacy evaluations in relevant animal models will be crucial next steps in translating these promising preclinical findings into clinically viable drug candidates. The continued exploration of the this compound scaffold is poised to yield novel and effective treatments for a range of challenging diseases.
References
-
Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Scientific Reports. [Link]
-
Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents. PubMed. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of [4-(1H-Pyrrol-1-yl)phenyl]methanol Analogues as Anticancer Agents
In the landscape of modern drug discovery, the pyrrole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of analogues based on the [4-(1H-pyrrol-1-yl)phenyl]methanol framework, with a primary focus on their potential as anticancer agents. While a systematic study on the direct analogues of this specific parent molecule is not extensively documented in publicly available literature, a comparative analysis of closely related chemical series provides invaluable insights into the structural modifications that govern cytotoxic potency and selectivity. This guide synthesizes findings from multiple studies on related pyrrole-phenyl scaffolds to construct a coherent SAR narrative, offering a strategic perspective for researchers in oncology drug development.
The this compound Scaffold: A Foundation for Anticancer Drug Design
The core structure, consisting of a pyrrole ring linked to a phenylmethanol group, presents multiple avenues for chemical modification. Understanding how alterations at the pyrrole ring, the phenyl ring, and the benzylic methanol moiety impact biological activity is crucial for designing next-generation therapeutics. The collective evidence from related analogues points towards anticancer activity as a prominent therapeutic potential for this class of compounds, often exerting their effects through mechanisms such as the induction of apoptosis and cell cycle arrest.[2][3]
Comparative Analysis of Anticancer Activity: A Synthesis of Evidence
To elucidate the SAR of the this compound scaffold, we will examine data from several key studies on analogous series of compounds. The primary endpoint for comparison will be the in vitro cytotoxicity, typically measured as the half-maximal inhibitory concentration (IC50) against various human cancer cell lines.
Modifications on the Phenyl Ring
The substitution pattern on the phenyl ring, to which the pyrrole is attached, plays a significant role in modulating anticancer activity. A study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives revealed that the introduction of electron-donating groups at the 4-position of the phenyl ring enhances anticancer activity.[4]
| Compound ID | Phenyl Ring Substituent (R) | Cancer Cell Line | IC50 (µM) |
| 19 | 3,4-dimethoxy | MGC 80-3 | 1.0 - 1.7 |
| HCT-116 | 1.0 - 1.7 | ||
| CHO | 1.0 - 1.7 | ||
| 21 | 3,4-dimethoxy | HepG2 | 0.5 - 0.9 |
| DU145 | 0.5 - 0.9 | ||
| CT-26 | 0.5 - 0.9 | ||
| 15 | 3,4-dimethoxy | A549 | 3.6 |
| Data synthesized from a study on 3-benzoyl-4-phenyl-1H-pyrrole derivatives.[4] |
These findings suggest that electron-rich phenyl moieties contribute favorably to the cytotoxic potential of the overall molecule. The potent activity of compounds bearing a 3,4-dimethoxy phenyl group at the 4-position of the pyrrole ring, with IC50 values in the low micromolar and even sub-micromolar range, underscores the importance of this substitution pattern.[4] Furthermore, these potent compounds exhibited weak cytotoxicity against normal human cell lines (HUVEC and NIH/3T3), indicating a degree of selectivity for cancer cells.[4]
Modifications at the Benzylic Position (Methanol Group Analogues)
The methanol group in the parent scaffold is a key site for modification to influence potency and potentially the mechanism of action. Transforming this benzylic alcohol into larger, more complex moieties has been explored in the context of antitubercular agents, which can provide valuable insights for anticancer drug design. One study investigated 1-(4-(1H-pyrrol-1-yl)phenyl)-3-substituted prop-2-en-1-ones (chalcone analogues) and related pyrimidine derivatives.[5]
| Compound ID | Modification at Benzylic Position | Target/Assay | Activity (MIC in µg/mL) |
| 3l | Chalcone derivative | M. tuberculosis | 6.25 |
| 4g | Pyrimidine derivative | M. tuberculosis | 0.78 |
| 4h | Pyrimidine derivative | M. tuberculosis | 6.25 |
| Data from a study on antitubercular agents.[5] |
While the biological target is different, this demonstrates that the benzylic position is amenable to significant structural changes, leading to potent biological activity. The pyrimidine derivative 4g showed particularly high potency, suggesting that extending the scaffold from this position with heterocyclic systems can be a fruitful strategy.[5]
Another study on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, a structural analogue of the microtubule-destabilizing agent nocodazole, further highlights the potential of modifying the benzylic position. This compound, RDS 60, demonstrated potent inhibition of head and neck squamous cell carcinoma (HNSCC) cell line replication, cell cycle arrest in the G2/M phase, and induction of apoptosis.[3]
Caption: Key modification sites on the this compound scaffold and their impact on anticancer activity.
Plausible Mechanism of Action: Induction of Apoptosis
Many pyrrole-containing compounds exert their anticancer effects by inducing apoptosis, or programmed cell death.[2] While the precise molecular targets for the this compound series are not definitively established, a plausible mechanism involves the activation of intracellular apoptotic pathways. This can be triggered by various upstream events, including cell cycle arrest, as observed with the analogue RDS 60 which causes a G2/M phase block.[3]
Caption: A proposed mechanism of action for the anticancer activity of this compound analogues.
Experimental Protocols: Assessing In Vitro Cytotoxicity
A cornerstone of SAR studies is the reliable and reproducible assessment of biological activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic effects of novel compounds on cancer cell lines.[6][7]
Step-by-Step MTT Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of this compound analogues.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT-116, A549, MCF-7) in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Caption: A step-by-step workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.
Conclusion and Future Directions
The synthesis of available data on analogues closely related to this compound strongly suggests that this scaffold is a promising starting point for the development of novel anticancer agents. The key takeaways for future drug design efforts are:
-
Phenyl Ring: The introduction of electron-donating substituents, such as methoxy groups, on the phenyl ring is a viable strategy to enhance cytotoxic potency.
-
Benzylic Position: The benzylic hydroxyl group serves as a versatile handle for introducing larger and more complex functionalities, including heterocyclic systems, which can lead to highly potent compounds.
-
Mechanism of Action: The induction of cell cycle arrest and apoptosis appears to be a common mechanistic theme for this class of compounds.
Further research should focus on a systematic SAR study of direct analogues of this compound to build a more precise understanding of the structural requirements for optimal anticancer activity. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be critical for their advancement as clinical candidates.
References
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Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. Available at: [Link]
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Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. National Center for Biotechnology Information. Available at: [Link]
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Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and anticancer activity of 4-aza-daurinol derivatives. PubMed. Available at: [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Royal Society of Chemistry. Available at: [Link]
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Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. Available at: [Link]
-
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed. Available at: [Link]
-
Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]
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Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. Available at: [Link]
-
Cytotoxicity of Synthesized 1,4-naphthoquinone Analogues on Selected Human Cancer Cell Lines. PubMed. Available at: [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
-
(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]
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Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. ACS Publications. Available at: [Link]
-
Inhibition of cancer cell growth in three human cancer cell lines,... ResearchGate. Available at: [Link]
-
Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. Available at: [Link]
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Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. Available at: [Link]
-
Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. Semantic Scholar. Available at: [Link]
-
Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Open Access Text. Available at: [Link]
-
Design, synthesis, and structure-activity relationship exploration of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues as inhibitors of the annexin A2-S100A10 protein interaction. PubMed. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Definitive Guide to Purity Assessment of [4-(1H-Pyrrol-1-yl)phenyl]methanol
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Professionals in Drug Development Molecule: [4-(1H-Pyrrol-1-yl)phenyl]methanol (CAS: 143426-51-1)[1]
Executive Summary: The Purity Paradox
In the synthesis of conductive polymer intermediates and pharmaceutical building blocks, this compound represents a critical node.[1] While often synthesized via the Paal-Knorr reaction, its purity assessment presents a classic "Purity Paradox": a sample may appear >99% pure by HPLC (Area %) yet fail in subsequent lithiation or polymerization steps due to invisible inorganic salts, oligomeric seeds, or solvent inclusion.
This guide moves beyond simple "Certificate of Analysis" parameters to establish a rigorous, multi-modal assessment protocol. We compare the industry-standard HPLC-PDA-MS against the absolute quantification of qNMR , providing a roadmap for establishing "True Purity."
Synthesis Context & Impurity Landscape
To assess purity, one must first understand the genesis of impurities. The standard synthesis involves the condensation of 4-aminobenzyl alcohol with 2,5-dimethoxytetrahydrofuran (Paal-Knorr).[1]
Critical Impurities Profile
-
Unreacted Amine: 4-Aminobenzyl alcohol (Polar, genotoxic potential).[1]
-
Intermediates: Mono-condensed hemiaminals (often unstable, reverting or cyclizing in the column).[1]
-
Oxidation Products: 4-(1H-Pyrrol-1-yl)benzaldehyde (Spectroscopically distinct).[1]
-
Oligomers: Polypyrroles formed via acid-catalyzed oxidative coupling (Non-polar, elute late or stick to column).[1]
Visualization: Synthesis & Impurity Pathways
Caption: Figure 1. Paal-Knorr synthesis pathway highlighting the origin of critical impurities (oligomers and oxidation products) relative to the target alcohol.[1]
Method 1: HPLC-PDA-MS (The Workhorse)[1]
High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) is the primary method for separating structurally related organic impurities.[1]
The Protocol (Self-Validating)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity, improves amine peak shape).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 15 minutes. Hold 3 min. Re-equilibrate.
-
Detection: UV at 254 nm (aromatic) and 210 nm (general); MS (ESI+).[1]
Why This Works
The gradient starts highly aqueous to retain the polar 4-aminobenzyl alcohol (starting material), ensuring it doesn't co-elute with the solvent front. The ramp to 95% B ensures elution of hydrophobic polypyrrole oligomers that would otherwise foul the column or appear as "ghost peaks" in subsequent runs.[1]
Validation Check:
-
System Suitability: Resolution (Rs) > 1.5 between the target peak and the aldehyde impurity (which typically elutes slightly later due to loss of H-bonding capability).[1]
Method 2: Quantitative 1H-NMR (The Absolute Benchmark)[1]
While HPLC gives relative purity (Area %), qNMR provides absolute weight purity (Weight %).[1] This is crucial because pyrrole derivatives can polymerize into insoluble aggregates invisible to HPLC but detectable as "missing mass" in NMR (via internal standard comparison).[1]
The Protocol[2]
-
Solvent: DMSO-d6 (Crucial: Prevents exchange of the -OH proton, allowing verification of the alcohol moiety).[1]
-
Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or 1,3,5-Trimethoxybenzene. Must have a relaxation delay (T1) compatible with the analyte.[1]
-
Parameters:
The Calculation
Where I = Integral area, N = Number of protons, MW = Molecular Weight, W = Weight, P = Purity of IS.[1][2][3][4][5][6][7][8][9][10][11]Validation Check:
-
Compare the integral of the aromatic protons (phenyl ring) to the pyrrole protons.[1] A ratio deviation suggests oligomerization (loss of pyrrole C-H protons).[1]
Method 3: GC-MS (The Volatility Check)[1]
Gas Chromatography is secondary due to the hydroxyl group's potential for tailing.[1] However, it is superior for detecting residual solvents (THF, Ethanol) trapped in the crystal lattice.
-
Derivatization (Optional but Recommended): Silylation with BSTFA to form the TMS-ether improves peak shape and volatility.[1]
-
Column: HP-5ms or equivalent.
-
Utility: Confirms the absence of trapped reaction solvents which qNMR might obscure if peaks overlap.
Comparative Analysis & Decision Matrix
The following table contrasts the performance of the three methods for this specific molecule.
| Feature | HPLC-PDA-MS | Quantitative 1H-NMR (qNMR) | GC-MS |
| Primary Output | Relative Purity (Area %) | Absolute Purity (Weight %) | Volatile Impurities / Solvents |
| Sensitivity (LOD) | High (ppm level) | Low (< 0.5% typically) | High (ppm level) |
| Specificity | Excellent (Separates isomers) | High (Structural confirmation) | Good (with MS library match) |
| Blind Spots | Inorganic salts, insoluble oligomers | Overlapping signals | Non-volatiles, thermally unstable compounds |
| Sample Prep | Dissolve & Shoot | Weighing critical (Metrology) | Derivatization often needed |
| Cost/Run | Low | High (Deuterated solvents) | Medium |
Workflow: The "True Purity" Decision Tree
Caption: Figure 2. Integrated analytical workflow. HPLC screens for organic impurities; qNMR validates total mass balance; GC ensures solvent removal.
References
-
PubChem. (2025).[1][6][12] this compound (Compound).[1][2][4][11][12][13][14] National Library of Medicine.[1] [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Amarnath, V., et al. (1995).[15] "Mechanism of the Paal-Knorr Pyrrole Synthesis." The Journal of Organic Chemistry, 60(10), 3015-3023. [Link]
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- 8. rgmcet.edu.in [rgmcet.edu.in]
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Comparative Technical Guide: [4-(1H-Pyrrol-1-yl)phenyl]methanol
This guide provides a technical analysis of [4-(1H-Pyrrol-1-yl)phenyl]methanol , a bifunctional building block that bridges the gap between conductive polymers and surface chemistry. Unlike standard pyrrole, which offers high conductivity but poor chemical processability, this derivative introduces a hydroxymethyl (-CH₂OH) handle, allowing for precise covalent functionalization while maintaining electroactivity.
CAS: 115790-79-1 | Formula: C₁₁H₁₁NO | MW: 173.21 g/mol
Executive Analysis: The Functional Advantage
In conductive polymer research, a common bottleneck is the lack of reactive sites on the polymer backbone. Unsubstituted Polypyrrole (PPy) is highly conductive but chemically inert and insoluble. This compound (hereafter PPM ) solves this by tethering a reactive primary alcohol to the pyrrole nitrogen via a phenyl spacer.
Performance Matrix: PPM vs. Alternatives
The following table contrasts PPM with the industry standard (Pyrrole) and its non-functionalized analog (N-Phenylpyrrole).
| Feature | Pyrrole (Standard) | N-Phenylpyrrole (Analog) | This compound (Target) |
| Conductivity ( | High ( | Moderate ( | Moderate ( |
| Steric Strain | Low (Planar backbone) | High (Twisted backbone) | High (Twisted backbone) |
| Solubility (Polymer) | Insoluble | Soluble in some organics | Soluble in polar organics (DMSO, DMF) |
| Functional Handle | None | None | -CH₂OH (Primary Alcohol) |
| Primary Application | Bulk Conductive Layers | Soluble Conductive Inks | Biosensors, Surface Anchoring |
Expert Insight: While N-substitution (as seen in PPM) reduces conductivity due to the twisting of the polymer backbone (breaking effective
Synthetic Protocol: The Clauson-Kaas Route
The most robust synthesis for N-substituted pyrroles is the Clauson-Kaas reaction . This method is superior to the Paal-Knorr synthesis for this specific substrate because it avoids the harsh acidic conditions that might polymerize the electron-rich pyrrole ring prematurely.
Optimized Laboratory Protocol
Objective: Synthesis of this compound from 4-aminobenzyl alcohol.
-
Reagents:
-
4-Aminobenzyl alcohol (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.1 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
-
Procedure:
-
Activation: Dissolve 4-aminobenzyl alcohol in glacial acetic acid under nitrogen atmosphere.
-
Addition: Add 2,5-dimethoxytetrahydrofuran dropwise.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 1–2 hours.
-
Monitoring (Self-Validation): Monitor via TLC (Silica, 30% EtOAc/Hexane). The reaction is complete when the primary amine spot (
) disappears and a fluorescent pyrrole spot ( ) appears. -
Workup: Pour the reaction mixture into ice-cold water. Neutralize with NaHCO₃. Extract with Dichloromethane (DCM).[1]
-
Purification: Flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexane).
-
-
Yield Expectation: 75–85%.
Electropolymerization & Functionalization
Once synthesized, PPM serves as a monomer for creating functionalized conductive films.
Workflow A: Electropolymerization
-
Electrolyte: 0.1 M LiClO₄ or TBAPF₆ in Acetonitrile.
-
Monomer Conc: 10 mM PPM.
-
Method: Cyclic Voltammetry (-0.2 V to +1.2 V vs Ag/AgCl) or Potentiostatic deposition at +0.95 V.
-
Observation: A brown/black film forms on the working electrode. The oxidation potential (
) will be slightly higher than pyrrole due to the electron-withdrawing nature of the phenyl ring.
Workflow B: Post-Polymerization Functionalization (The "Killer App")
The surface hydroxyl groups can be used to anchor biomolecules.
-
Activation: Treat the Poly(PPM) film with 1,1'-Carbonyldiimidazole (CDI) in dry dioxane for 2 hours.
-
Coupling: Wash the film and immediately incubate with a protein solution (e.g., Glucose Oxidase) in PBS buffer.
-
Result: The enzyme is covalently bound to the conductive surface, creating a direct electron transfer pathway for sensing.
Visualized Pathways (Graphviz)
Diagram 1: Synthetic & Polymerization Logic
This diagram illustrates the flow from raw materials to the final functionalized polymer surface.
Caption: Synthesis of PPM monomer via Clauson-Kaas reaction followed by electropolymerization and bio-functionalization.
Diagram 2: Comparative Electronic Properties
Visualizing why conductivity drops but utility rises.
Caption: Structural trade-offs: N-substitution causes backbone twisting (lowering conductivity) but enables surface reactivity.
References
-
Clauson-Kaas Synthesis Standards
-
Electropolymerization of N-Substituted Pyrroles
-
Functionalization Strategies
-
Conductivity Comparisons
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Post-polymerization functionalization of polyolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Synthesis and characterization of new copolymer of pyrrole and 3,4-ethylenedioxythiophene synthesized by electrochemical route / Synthetic Metals, 2015 [sci-hub.box]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Reproducibility of [4-(1H-Pyrrol-1-yl)phenyl]methanol Synthesis
Executive Summary
The synthesis of [4-(1H-pyrrol-1-yl)phenyl]methanol is a critical transformation in medicinal chemistry, serving as a gateway to conductive polymers and N-aryl pyrrole pharmacophores. While theoretically simple, the reaction is notorious for reproducibility issues, specifically oligomerization ("black tar" formation) and functional group incompatibility (O-acetylation).
This guide objectively compares the two most prevalent synthetic strategies:
-
Route A (Direct): The Clauson-Kaas reaction of 4-aminobenzyl alcohol.
-
Route B (Stepwise): The Paal-Knorr synthesis of a benzoic acid precursor followed by reduction.
Recommendation: For milligram-scale discovery where speed is paramount, Route A is preferred. For gram-scale process development requiring >98% purity, Route B is the superior, self-validating system.
Part 1: Mechanistic Analysis & Failure Modes
The core transformation relies on the Paal-Knorr (or Clauson-Kaas) condensation. Understanding the failure modes of this mechanism is essential for troubleshooting.
The Mechanism
The reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF), which acts as a masked succinaldehyde.
Figure 1: Acid-catalyzed activation of 2,5-DMTHF followed by condensation with the aniline derivative.
Critical Failure Points
-
Oligomerization (The "Tar" Effect): Pyrroles are acid-sensitive. If the reaction mixture is too acidic or heated too long, electron-rich pyrrole rings polymerize.
-
O-Acetylation (Route A specific): When using Glacial Acetic Acid (the standard Clauson-Kaas solvent), the primary alcohol of the target molecule often converts to an acetate ester. This requires an extra hydrolysis step, often ignored in brief literature procedures.
-
Reagent Quality: 2,5-DMTHF degrades over time. Old, yellowed reagent leads to low yields.
Part 2: Comparative Workflow Analysis
Comparison Matrix
| Feature | Route A: Direct Clauson-Kaas | Route B: Stepwise Reductive |
| Starting Material | 4-Aminobenzyl alcohol | 4-Aminobenzoic acid |
| Steps | 1 (or 2 with hydrolysis) | 2 (Condensation + Reduction) |
| Total Time | 4–6 Hours | 24–36 Hours |
| Yield (Typical) | 40–60% | 75–85% (Overall) |
| Purity Profile | Moderate (Oligomers present) | High (Crystalline intermediates) |
| Scalability | Poor (<1g recommended) | Excellent (>10g feasible) |
| Primary Risk | O-Acetylation / Tarring | Handling Reducing Agents (LiAlH4) |
Logical Workflow Diagram
Figure 2: Comparison of the direct synthesis vs. the reductive approach. Route B offers an intermediate purification point.
Part 3: Experimental Protocols
Route A: Modified Direct Clauson-Kaas (Best for <500mg)
This protocol includes the mandatory hydrolysis step often omitted in literature, ensuring you recover the alcohol rather than the acetate.
Reagents:
-
4-Aminobenzyl alcohol (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.1 eq)
-
Glacial Acetic Acid (Solvent)[1]
-
NaOH (2M aq)
Protocol:
-
Condensation: Dissolve 4-aminobenzyl alcohol (500 mg) in Glacial Acetic Acid (5 mL). Add 2,5-DMTHF.
-
Reflux: Heat to reflux (118°C) for 1 hour. The solution will turn dark brown.
-
Workup: Cool to room temperature. Pour into ice water (20 mL). Extract with Ethyl Acetate (3x).
-
Hydrolysis (The Fix): The organic layer likely contains the O-acetate. Evaporate the solvent. Redissolve the crude black oil in Methanol (5 mL) and add 2M NaOH (2 mL). Stir at RT for 30 mins.
-
Final Isolation: Dilute with water, extract with DCM, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 4:1).
Validation Point: Check NMR for the disappearance of the acetate methyl singlet at ~2.1 ppm.
Route B: The "Gold Standard" Stepwise Method (Best for >1g)
This route utilizes the robustness of benzoic acid to create a clean intermediate before reduction.
Step 1: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid
-
Suspend 4-aminobenzoic acid (2.0 g, 14.6 mmol) in Glacial Acetic Acid (20 mL).
-
Add 2,5-DMTHF (2.1 g, 1.1 eq).
-
Reflux for 1.5 hours.
-
Self-Validating Step: Pour the hot reaction mixture into ice water (100 mL). The product should precipitate as a beige/grey solid.
-
Filter and wash with water.[2] Recrystallize from Ethanol.[2]
-
Result: High purity intermediate (>95%).
-
Step 2: Reduction to Alcohol
-
Dissolve the intermediate acid (1.0 g) in anhydrous THF (15 mL) under Nitrogen/Argon.
-
Cool to 0°C.
-
Add LiAlH4 (1M in THF, 1.5 eq) dropwise. Caution: Gas evolution.
-
Allow to warm to RT and stir for 3 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Filter precipitate, dry organic phase, and concentrate.
Validation Point: The intermediate acid has a distinct carboxylic acid peak in IR (1680-1700 cm⁻¹). The final product shows a broad OH stretch (3300 cm⁻¹) and loss of the carbonyl.
Part 4: Troubleshooting & Reproducibility Checklist
| Issue | Cause | Solution |
| Black Tar / Low Yield | Polymerization of pyrrole due to prolonged heating or old 2,5-DMTHF. | 1. Distill 2,5-DMTHF before use.2. Reduce reflux time.3. Switch to Route B (Acid intermediate is more stable). |
| Product is an Oil | Residual solvent or impurities preventing crystallization. | Triturate with cold Hexane/Ether. If Route A was used, ensure O-acetate is fully hydrolyzed. |
| NMR shows extra singlet (~2.1 ppm) | O-Acetylation occurred during Acetic Acid reflux. | Perform the NaOH/MeOH hydrolysis step described in Protocol A. |
| Incomplete Conversion | Water in the reaction (Paal-Knorr releases water). | Use a Dean-Stark trap if using Toluene (Alternative solvent), or use excess Acetic Acid as a desiccant/solvent. |
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[3][4] Preparation of Cis- and Trans-2,5-Dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667-670. Link
-
Banik, B. K., et al. (2000). Microwave-assisted rapid synthesis of N-substituted pyrroles. Tetrahedron Letters, 41(34), 6551-6554. Link
-
Trost, B. M., & Doherty, G. A. (2000). An Asymmetric Synthesis of the HMG-CoA Reductase Inhibitor (+)-Cerivastatin. Journal of the American Chemical Society, 122(16), 3801-3810. (Demonstrates the stepwise reduction strategy). Link
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Link
-
Beilstein Journal of Organic Chemistry. Clauson–Kaas pyrrole synthesis using diverse catalysts. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to [4-(1H-Pyrrol-1-yl)phenyl]methanol and Structurally Related Analogs
Introduction
In the landscape of medicinal chemistry and materials science, N-aryl pyrrole scaffolds are of significant interest due to their prevalence in biologically active compounds and functional materials. [4-(1H-Pyrrol-1-yl)phenyl]methanol is a key building block within this class, featuring a bifunctional nature with its reactive hydroxymethyl group and its electron-rich aromatic system. Accurate and unambiguous structural confirmation of this molecule is paramount for its successful application in multi-step syntheses and for ensuring the purity of final products.
This guide provides a comprehensive comparison of the spectroscopic signatures of this compound with three structurally related alternatives: the foundational 1-Phenylpyrrole, the analogous Benzyl alcohol, and the closely related 4-(1H-Pyrrol-1-yl)phenol. By examining their respective Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, we aim to provide researchers with a robust framework for identifying and characterizing these molecules. The underlying principles of each technique are discussed to explain the causality behind the observed spectral differences, ensuring a deeper understanding of the structure-property relationships.
Molecular Structures for Comparison
To visually ground our comparative analysis, the structures of our target compound and its alternatives are presented below.
Figure 1: Chemical structures of the target compound and selected alternatives.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering clues to its structure. The primary ionization method discussed here is Electron Ionization (EI), which is a hard ionization technique that leads to significant fragmentation.
Comparative MS Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and Interpretation |
| This compound | C₁₁H₁₁NO | 173.21 | 173 | 156 ([M-OH]⁺), 144 ([M-CH₂O+H]⁺), 115 |
| 1-Phenylpyrrole | C₁₀H₉N | 143.19 | 143 | 115 ([M-C₂H₂]⁺), 90, 77 ([C₆H₅]⁺) |
| Benzyl alcohol | C₇H₈O | 108.14 | 108 | 107 ([M-H]⁺), 79 ([M-CHO]⁺), 77 ([C₆H₅]⁺) |
| 4-(1H-Pyrrol-1-yl)phenol | C₁₀H₉NO | 159.18 | 159 | 130 ([M-CHO]⁺), 103, 77 ([C₆H₅]⁺) |
Expertise & Experience: Interpreting the Fragmentation
The molecular ion peak (M⁺) directly confirms the molecular weight of each compound. The fragmentation patterns are highly diagnostic:
-
This compound : The loss of a hydroxyl radical (•OH, 17 Da) to give a fragment at m/z 156 is a characteristic fragmentation of a primary alcohol. The subsequent loss of formaldehyde (CH₂O, 30 Da) is also indicative of the benzyl alcohol moiety.
-
1-Phenylpyrrole : The fragmentation is dominated by the stability of the aromatic rings. The loss of acetylene (C₂H₂, 26 Da) from the pyrrole ring is a common pathway for such heterocycles.
-
Benzyl alcohol : The most intense peak is often the [M-H]⁺ ion at m/z 107, forming a stable tropylium-like cation. The loss of a formyl radical (•CHO, 29 Da) to give the phenyl cation at m/z 79 is also prominent.
-
4-(1H-Pyrrol-1-yl)phenol : The fragmentation is influenced by the phenol group, with a characteristic loss of a formyl radical (•CHO, 29 Da) from the aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons.
Comparative ¹H NMR Data (Predicted/Reported, δ ppm)
| Proton Environment | This compound (Predicted) | 1-Phenylpyrrole | Benzyl alcohol | 4-(1H-Pyrrol-1-yl)phenol |
| Pyrrole H (α to N) | ~7.1 | ~7.07 | - | ~7.0 |
| Pyrrole H (β to N) | ~6.3 | ~6.34 | - | ~6.2 |
| Phenyl H (ortho to Pyrrole) | ~7.4 | ~7.39 | - | ~7.3 |
| Phenyl H (meta to Pyrrole) | ~7.4 | ~7.21 | ~7.3 | ~6.9 |
| -CH₂- | ~4.7 | - | ~4.6 | - |
| -OH | Variable (~1.5-2.5) | - | Variable (~2.4) | Variable (~5.0) |
Expertise & Experience: Causality of Chemical Shifts
-
The protons on the pyrrole ring appear as two distinct triplets, with the protons alpha to the nitrogen being more deshielded (downfield) than the beta protons.
-
In This compound , the phenyl protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The electron-donating nature of the pyrrole nitrogen and the electron-withdrawing nature of the hydroxymethyl group will influence their precise shifts.
-
The methylene protons (-CH₂-) of the methanol group are deshielded by the adjacent phenyl ring and the oxygen atom, appearing around 4.7 ppm. This signal is a key differentiator from the other analogs.
-
The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments in a molecule.
Comparative ¹³C NMR Data (Predicted, δ ppm)
| Carbon Environment | This compound | 1-Phenylpyrrole | Benzyl alcohol | 4-(1H-Pyrrol-1-yl)phenol |
| Pyrrole C (α to N) | ~119 | ~120 | - | ~118 |
| Pyrrole C (β to N) | ~110 | ~110 | - | ~110 |
| Phenyl C (ipso, attached to N) | ~140 | ~140 | - | ~133 |
| Phenyl C (ortho to Pyrrole) | ~120 | ~120 | ~128 | ~121 |
| Phenyl C (meta to Pyrrole) | ~129 | ~129 | ~127 | ~116 |
| Phenyl C (para to Pyrrole) | ~138 | ~126 | ~127 | ~154 |
| -CH₂- | ~65 | - | ~65 | - |
Expertise & Experience: Interpreting Carbon Signals
-
The presence of the -CH₂- signal at around 65 ppm is a definitive marker for This compound and Benzyl alcohol .
-
The chemical shift of the para-carbon of the phenyl ring is highly sensitive to the substituent. In the target compound, this carbon is attached to the -CH₂OH group and appears around 138 ppm. In the phenol analog, this carbon is attached to the -OH group and is significantly shielded, appearing further upfield.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Comparative IR Data (Characteristic Peaks, cm⁻¹)
| Functional Group Vibration | This compound (Predicted) | 1-Phenylpyrrole | Benzyl alcohol | 4-(1H-Pyrrol-1-yl)phenol |
| O-H Stretch (Alcohol/Phenol) | ~3350 (broad) | - | ~3340 (broad) | ~3400 (broad) |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2950-2850 | - | ~2950-2850 | - |
| C=C Stretch (Aromatic) | ~1600, ~1520 | ~1600, ~1500 | ~1600, ~1495 | ~1610, ~1520 |
| C-O Stretch (Alcohol/Phenol) | ~1050 | - | ~1030 | ~1220 |
Expertise & Experience: The Diagnostic Power of Functional Group Frequencies
-
The most prominent and diagnostic feature for This compound , Benzyl alcohol , and 4-(1H-Pyrrol-1-yl)phenol is the broad O-H stretching band in the region of 3200-3600 cm⁻¹. 1-Phenylpyrrole will be transparent in this region.
-
The C-O stretching frequency can distinguish between the primary alcohol of the target compound (~1050 cm⁻¹) and the phenol of its analog (~1220 cm⁻¹). This difference arises from the C-O bond in phenols having more double bond character due to resonance.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Comparative UV-Vis Data (λ_max in Methanol, nm)
| Compound | Expected λ_max (nm) | Chromophore and Electronic Transition |
| This compound | ~250-260 | Phenylpyrrole system, π → π |
| 1-Phenylpyrrole | ~250 | Phenylpyrrole system, π → π |
| Benzyl alcohol | ~257 | Benzene ring, π → π |
| 4-(1H-Pyrrol-1-yl)phenol | ~260-270 | Phenylpyrrole system with auxochromic -OH, π → π |
Expertise & Experience: Effects of Structure on Absorption
-
All four compounds contain aromatic rings and are therefore expected to absorb in the UV region due to π → π* transitions.
-
The conjugation between the phenyl and pyrrole rings in the pyrrole-containing compounds leads to a bathochromic (red) shift compared to benzene itself.
-
The hydroxymethyl group in This compound has a minimal effect on the λ_max compared to 1-Phenylpyrrole .
-
The hydroxyl group in 4-(1H-Pyrrol-1-yl)phenol acts as a powerful auxochrome, which can cause a further red shift in the absorption maximum compared to the other analogs.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.
Figure 2: A generalized workflow for comprehensive spectroscopic analysis.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A typical spectral width would be -2 to 12 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A typical spectral width would be 0 to 220 ppm.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Protocol for Mass Spectrometry (EI-GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Method: Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to ensure separation from any impurities.
-
MS Acquisition: Set the ion source to electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern by comparing it to known fragmentation rules and spectral libraries.
Protocol for IR Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., methanol, ethanol). Prepare a dilute solution (~10⁻⁵ M) from the stock solution.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Conclusion
The comprehensive spectroscopic analysis of this compound reveals a unique fingerprint that allows for its unambiguous differentiation from structurally similar compounds. The presence of the hydroxymethyl group provides key diagnostic signals, including the -CH₂- resonance in NMR, the broad O-H and characteristic C-O stretches in IR, and specific fragmentation patterns in mass spectrometry. By comparing these features to the spectra of 1-Phenylpyrrole, Benzyl alcohol, and 4-(1H-Pyrrol-1-yl)phenol, researchers can confidently verify the identity and purity of their target molecule. This guide serves as a valuable reference, grounding analytical data in the fundamental principles of spectroscopy and providing robust protocols for reproducible results.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NIST. 1H-Pyrrole, 1-phenyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]
-
NIST. Benzyl alcohol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]
-
ResearchGate. (a) 1 H NMR spectrum of 4-(1H-pyrrol-1-yl)phenol and (b)... [Link]
-
PubChem. 4-(1H-pyrrol-1-yl)phenol. National Center for Biotechnology Information. [Link]
A Senior Application Scientist's Guide to Benchmarking [4-(1H-Pyrrol-1-yl)phenyl]methanol
Introduction: Establishing the Context for a Versatile Building Block
In the landscape of modern drug discovery and materials science, the pyrrole moiety is a cornerstone scaffold, celebrated for its presence in a multitude of biologically active compounds.[1] The N-phenylpyrrolidine framework, in particular, is a privileged structure found in numerous therapeutic agents, including notable cyclooxygenase-2 (COX-2) inhibitors.[2][3] [4-(1H-Pyrrol-1-yl)phenyl]methanol emerges as a critical starting material and intermediate for the synthesis of these more complex molecules.[4] Its value lies not just in its structure, but in its potential to be reliably and consistently incorporated into downstream synthetic pathways.
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple datasheet to provide a comprehensive framework for the analytical and functional benchmarking of this compound. Our objective is to establish a robust, self-validating workflow that ensures the identity, purity, and functional suitability of this intermediate. We will compare it against established analytical standards and benchmark a derivative against a well-known therapeutic agent, Celecoxib, to demonstrate its utility in a relevant biological context.[5][6] This approach underscores the principle that the quality of a final active pharmaceutical ingredient (API) is fundamentally dependent on the quality of its preceding intermediates.[7][8]
Part 1: Physicochemical Identity and Purity Assessment
Before any functional evaluation, the absolute identity and purity of the starting material must be unequivocally confirmed. This is the foundational principle of any rigorous scientific investigation, ensuring that observed effects are attributable to the compound of interest and not to confounding impurities. Our approach integrates multiple orthogonal analytical techniques for a comprehensive characterization.
Core Physicochemical Properties
The subject of our investigation is this compound, a compound with the following fundamental properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [9][10] |
| Molecular Weight | 173.21 g/mol | [9][10] |
| CAS Number | 143426-51-1 | [9][10] |
| IUPAC Name | (4-pyrrol-1-ylphenyl)methanol | [9] |
| SMILES | C1=CN(C=C1)C2=CC=C(C=C2)CO | [9] |
Experimental Workflow for Characterization
The following diagram outlines the logical flow for the comprehensive analytical characterization of the intermediate.
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | C11H11NO | CID 599478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
cost-benefit analysis of different synthetic routes to [4-(1H-Pyrrol-1-yl)phenyl]methanol
Executive Summary
Target Molecule: [4-(1H-Pyrrol-1-yl)phenyl]methanol CAS: 60407-36-7 Primary Application: Key intermediate for electro-optical materials, conducting polymers, and pharmaceutical scaffolds (e.g., anti-inflammatory agents).
This guide critically analyzes three distinct synthetic strategies for the preparation of this compound. While the Clauson-Kaas reaction remains the laboratory standard due to its high atom economy and speed, the Two-Step Reductive Strategy offers superior impurity control for scale-up. A third route, Copper-Catalyzed Cross-Coupling , is presented as a cost-effective alternative when 2,5-dimethoxytetrahydrofuran supply is constrained.
Part 1: Strategic Route Analysis
Route A: The Direct Clauson-Kaas Synthesis (The "Standard" Route)
This is the most direct method, involving the condensation of 4-aminobenzyl alcohol with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) in the presence of an acid catalyst.
-
Mechanism: 2,5-DMTHF acts as a masked 1,4-dicarbonyl (succinaldehyde). Acid hydrolysis reveals the aldehyde, which undergoes double condensation with the primary amine.
-
Key Advantage: Single-step synthesis with high convergence.
-
Critical Flaw: 4-Aminobenzyl alcohol is acid-sensitive. Benzylic alcohols can undergo self-condensation (ether formation) or polymerization under the refluxing acidic conditions required to close the pyrrole ring.
-
Optimization: The use of weak acids (Acetic Acid) or buffered systems is mandatory to preserve the alcohol functionality.
Route B: The Two-Step Reductive Strategy (The "Scalable" Route)
This route circumvents the acid-sensitivity of the benzyl alcohol by performing the ring closure on a robust precursor (ethyl 4-aminobenzoate), followed by reduction.
-
Step 1: Clauson-Kaas condensation of Ethyl 4-aminobenzoate → Ethyl 4-(1H-pyrrol-1-yl)benzoate.
-
Step 2: Reduction of the ester to the alcohol using LiAlH₄ or DIBAL-H.
-
Key Advantage: The ester group deactivates the phenyl ring, preventing side reactions during the thermal ring-closure step. Purification of the intermediate ester is often easier (crystallization) than the polar alcohol.
-
Critical Flaw: Adds a synthetic step and requires handling reactive hydride reducing agents.
Route C: Ullmann-Type C-N Cross-Coupling (The "Reagent" Route)
Direct coupling of pyrrole (cheap commodity chemical) with 4-bromobenzyl alcohol using a copper catalyst.
-
Mechanism: Copper(I)-catalyzed nucleophilic aromatic substitution.
-
Key Advantage: Avoids the use of 2,5-DMTHF, which is significantly more expensive than pyrrole and often suffers from supply chain volatility.
-
Critical Flaw: Requires high temperatures (>100°C) and strong bases, which can be incompatible with the benzylic alcohol without protection. Yields are typically lower (60-75%) compared to cyclization methods.
Part 2: Decision Matrix & Visualizations
Decision Logic for Route Selection
The following decision tree guides the chemist based on starting material availability and scale requirements.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and material availability.
Mechanistic Insight: The Clauson-Kaas Cycle
Understanding the mechanism is vital for troubleshooting Route A. The key is the in situ generation of the 1,4-dicarbonyl species.
Figure 2: Simplified mechanistic flow of the Clauson-Kaas pyrrole synthesis.[1]
Part 3: Cost-Benefit Analysis
The following data is normalized for a theoretical 100g production batch.
| Metric | Route A (Direct Clauson-Kaas) | Route B (Reductive - Ester) | Route C (Ullmann Coupling) |
| Overall Yield | 75 - 85% | 80 - 90% (over 2 steps) | 60 - 70% |
| Reagent Cost (COGS) | High (Due to 2,5-DMTHF) | High (2,5-DMTHF + Hydride) | Low (Pyrrole is cheap) |
| Time Efficiency | High (1 Step, ~4h) | Low (2 Steps, ~24h) | Medium (~12-16h) |
| Purification Difficulty | Moderate (Risk of polymerization) | Low (Ester crystallizes) | High (Copper removal) |
| Atom Economy | High | Medium (Loss of ester group) | High |
| Safety Profile | Moderate (Acetic acid fumes) | Low (LiAlH₄ handling) | Moderate (High temp) |
Recommendation:
-
For Medicinal Chemistry (mg to g scale): Use Route A . Speed is paramount.
-
For Process Development (kg scale): Use Route B . The cost of the extra step is offset by the reduced risk of batch failure due to polymerization and easier purification.
Part 4: Detailed Experimental Protocols
Protocol 1: Direct Clauson-Kaas Synthesis (Route A)
Best for rapid generation of material.
Materials:
-
4-Aminobenzyl alcohol (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.1 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.
-
Dissolution: Dissolve 4-aminobenzyl alcohol (12.3 g, 100 mmol) in glacial acetic acid (50 mL).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (14.5 g, 110 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 2 hours. The solution will darken significantly (dark brown/black).
-
Checkpoint: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The amine spot (polar, UV active) should disappear.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL).
-
Neutralization: Carefully neutralize with saturated NaHCO₃ solution or 10% NaOH until pH ~7. Caution: Exothermic.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude residue is often a dark oil. Purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes) to yield the product as an off-white solid.
Protocol 2: Two-Step Reductive Synthesis (Route B)
Best for high purity requirements.
Step 1: Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate
-
Reflux Ethyl 4-aminobenzoate (16.5 g, 100 mmol) and 2,5-DMTHF (14.5 g, 110 mmol) in Acetic Acid (60 mL) for 3 hours.
-
Pour into water. The ester product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.
-
Yield Target: >90% (Crystalline solid).[2]
-
Step 2: Reduction to Alcohol
-
Setup: Flame-dried flask, N₂ atmosphere.
-
Slurry: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C.
-
Addition: Add Ethyl 4-(1H-pyrrol-1-yl)benzoate (dissolved in THF) dropwise to the hydride slurry.
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Quench: Fieser workup (Add x mL water, x mL 15% NaOH, 3x mL water). Filter the white precipitate.
-
Isolation: Concentrate the filtrate to obtain pure this compound.
References
-
Clauson-Kaas Reaction Review: Singh, D. K., & Kumar, R. (2023).[3][4] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[1][3][4][5] Beilstein Journal of Organic Chemistry, 19, 928–955.[4] Link
-
Microwave-Assisted Synthesis: Polshettiwar, V., et al. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions. NIH/Tetrahedron Letters. Link
-
Ullmann Coupling Context: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions.[6] Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Contextual grounding for Route C).
-
Reductive Strategy Basis: US Patent 3,379,620. Process for producing 4-aminobenzyl alcohol derivatives. (Describes the stability of amino-benzyl alcohols and ester reduction pathways). Link
- General Pyrrole Synthesis: T. Eicher, S. Hauptmann. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Textbook grounding for Paal-Knorr/Clauson-Kaas mechanisms).
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- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
Safety Operating Guide
A Guide to the Safe Disposal of [4-(1H-Pyrrol-1-yl)phenyl]methanol
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of [4-(1H-Pyrrol-1-yl)phenyl]methanol. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
The disposal of any research chemical is not merely a final step but an integral part of the experimental lifecycle that demands the same level of rigor as the research itself. The procedures outlined here are based on established safety protocols and an understanding of the compound's specific hazards.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate the necessary precautions.[1]
Table 1: GHS Hazard Summary for this compound
| Hazard Category | GHS Code | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: Information synthesized from PubChem GHS data.[1]
The causality is clear: because the compound is a known skin, eye, and respiratory irritant, all disposal procedures must be designed to prevent direct contact, inhalation of dust, or accidental ingestion.[2][3] These hazards mandate the use of appropriate Personal Protective Equipment (PPE) and controlled handling environments at all times.
Pre-Disposal Safety: Essential Preparations
Before handling this compound for disposal, the following preparations are mandatory:
-
Consult Institutional Guidelines: Always review your organization's specific Chemical Hygiene Plan and hazardous waste management procedures. Your Environmental Health & Safety (EHS) department is the primary resource for disposal protocols.[4][5]
-
Work Area: Conduct all handling and packaging of this compound within a certified chemical fume hood to mitigate the risk of inhaling dust particles.[2][6]
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste. Under no circumstances should this chemical or its solutions be disposed of down the drain. [8]
Protocol 3.1: Unused or Expired Solid Compound
This protocol applies to the original reagent container, whether full, partially used, or expired.
-
Do Not Consolidate: Do not mix the solid with any other chemical waste. Keep it in its original, clearly labeled container.
-
Ensure Proper Sealing: Confirm the container cap is tightly sealed to prevent any release of dust.
-
Label as Waste: Your institution's EHS office will provide specific hazardous waste tags or labels.[4] Fill out the label completely, listing the full chemical name: "this compound".
-
Store Safely: Place the labeled container in a designated "Satellite Accumulation Area" (SAA) for hazardous waste.[6][9] This area should be away from incompatible materials.
-
Arrange for Pickup: Contact your EHS department to schedule a pickup of the hazardous waste.[5]
Protocol 3.2: Solutions of this compound
If the compound is dissolved in a solvent (e.g., methanol, ethanol, DMSO), the solvent's properties are the primary driver of the waste stream classification.
-
Identify the Waste Stream: The solution must be segregated into the appropriate liquid hazardous waste stream. For example, a solution in methanol would be classified as "flammable" and "toxic" and should be placed in a container for non-halogenated organic solvent waste.[10][11][12]
-
Use Approved Containers: Use only EHS-approved waste containers that are chemically compatible with the solvent. The container must be kept closed except when adding waste.[5][13]
-
Label Accurately: Label the waste container with a hazardous waste tag, listing all constituents and their approximate percentages (e.g., "Methanol 99%, this compound 1%").[6]
-
Store and Arrange Pickup: Store the container in a secondary containment bin within a designated SAA and arrange for EHS pickup once it is full or has been accumulating for the maximum allowed time (often 6 months).[9][13]
Protocol 3.3: Contaminated Labware and Spill Debris
This category includes items like filter paper, weighing boats, pipette tips, gloves, and absorbent materials used for spill cleanup.
-
Segregate as Solid Waste: All materials grossly contaminated with this compound must be treated as solid hazardous chemical waste.[14]
-
Package Securely: Place these items in a heavy-duty, sealable plastic bag or a designated solid waste container.[14] To minimize dust exposure, lightly moisten dry, dusty materials with a compatible solvent (like water or ethanol) before packaging if deemed safe and appropriate by your EHS guidelines.
-
Label for Disposal: Clearly label the bag or container as "Solid Hazardous Waste" and list the chemical contaminant: "this compound".
-
Store and Arrange Pickup: Store the container in the SAA and manage it for EHS pickup alongside other solid chemical waste.[4]
Waste Stream Decision Workflow
The following diagram illustrates the logical process for determining the correct disposal path for waste containing this compound.
Caption: Decision workflow for proper waste stream segregation.
Regulatory Compliance and Final Authority
All waste disposal activities are governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[15] Generators of hazardous waste are legally responsible for its proper identification and disposal from "cradle to grave."
The final authority on chemical disposal rests with your institution's Environmental Health & Safety department and licensed hazardous waste disposal vendors.[16][17] This guide provides a framework based on known hazards and best practices, but it must be adapted to comply with all local, state, and federal regulations.[11]
By treating chemical disposal with meticulous planning and execution, you uphold your professional responsibility to ensure a safe and sustainable laboratory environment.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Methanol.[Link]
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JT Baker. Methanol MSDS.[Link]
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LabXchange. How To: Lab Waste. YouTube. [Link]
-
Methanol Safety Data Sheet. Generic SDS.[Link]
-
Arcwood Environmental. Homepage. A representative licensed waste disposal vendor. [Link]
-
University of South Florida. Guide to Chemical Waste Disposal in Chemistry Lab. YouTube. [Link]
-
International Finance Corporation. Environmental, Health, and Safety Guidelines for Waste Management Facilities. World Bank Group. [Link]
-
Lab Manager. Turning Hazardous Waste Complexity into a Safer Lab Environment.[Link]
-
University of California, Irvine EHS. Laboratory Hazardous Chemical Waste Guidelines.[Link]
-
C&EN. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. [Link]
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MIT EHS. Chemical Waste. Massachusetts Institute of Technology. [Link]
-
Stericycle. Hazardous Waste Services. A representative licensed waste disposal vendor. [Link]
-
University of Texas at Austin EHS. Chemical Waste.[Link]
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Navigating the Safe Handling of [4-(1H-Pyrrol-1-yl)phenyl]methanol: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential safety and logistical information for the effective management of [4-(1H-Pyrrol-1-yl)phenyl]methanol in a laboratory setting. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to foster a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a compound that, while offering significant potential in synthetic chemistry, requires respectful and informed handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
These classifications are the foundation of our safety protocols. The irritation potential necessitates the use of barrier protection to prevent direct contact, while the risk of respiratory irritation underscores the importance of controlled ventilation. A thorough risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of preference but a critical control measure dictated by the known hazards. The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against accidental splashes that could cause serious eye irritation. Standard prescription glasses are not a substitute for safety glasses. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation. Gloves should be inspected for tears or punctures before each use and changed regularly, or immediately if contaminated. |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. The lab coat should be buttoned to provide maximum coverage. |
| Respiratory | Use in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory. | Minimizes the inhalation of airborne particles, thereby preventing respiratory tract irritation. |
Operational Workflow: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring the integrity of your experiments. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols:
a. Weighing and Preparation of Solutions:
-
Preparation: Before handling the compound, ensure your workspace in the chemical fume hood is clean and uncluttered. Assemble all necessary glassware and solvents.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the container. Avoid creating dust.
-
Dissolution: Add the desired solvent to the container and stir or sonicate until the compound is fully dissolved. Keep the container covered as much as possible during this process.
b. Reaction Quenching:
-
Cooling: If the reaction was performed at an elevated temperature, cool the reaction vessel to room temperature in an ice bath.
-
Quenching Agent: Slowly add a suitable quenching agent (e.g., water, saturated ammonium chloride solution) to the reaction mixture while stirring in the fume hood. Be mindful of any potential exothermic reactions.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All waste containing this compound and its solvents must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables such as weighing paper, gloves, and pipette tips should be collected in a designated, clearly labeled solid hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled liquid hazardous waste container. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be collected separately.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
Labeling and Storage:
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (including solvents and their approximate concentrations), and the date of accumulation. Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area away from general laboratory traffic.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3] |
| Spill | For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and decontaminate the spill surface. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Phenylethanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylmethanol. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - [4-(2-Furyl)phenyl]methanol. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrrole, 1-(phenylmethyl)-. Retrieved from [Link]
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PubChem. (n.d.). 1-Phenylpyrrole. Retrieved from [Link]
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Rhenium Bio Science. (n.d.). This compound, 97%. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
